4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420776 | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17129-06-5 | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a member of the α,β-unsaturated ketone class, is a highly valuable and versatile fluorinated building block in organic synthesis.[1] Its unique structure, featuring an ethoxy group, a conjugated double bond, and a trifluoromethyl group, imparts a distinct electronic character and reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's reactivity, making it a sought-after synthon for the introduction of trifluoromethyl moieties into more complex molecular architectures.[1] This technical guide provides an in-depth exploration of the chemical properties, synthesis, spectroscopic characterization, and diverse applications of ETFBO, with a particular focus on its utility in the development of novel pharmaceuticals and agrochemicals.
Physicochemical and Spectroscopic Properties
This compound typically presents as a colorless to light yellow liquid.[1] It is soluble in most common organic solvents. The presence of the trifluoromethyl group significantly impacts its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇F₃O₂ | [2][3][4] |
| Molecular Weight | 168.11 g/mol | [2][4] |
| Boiling Point | 51-53 °C at 12 mmHg | [5] |
| Density | 1.18 g/mL | [5] |
| Refractive Index | 1.406 | [5] |
| Flash Point | 52 °C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Characterization:
A thorough understanding of the spectroscopic data of ETFBO is crucial for its identification and for monitoring its reactions.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the vinyl protons. The coupling between the vinyl protons can help determine the stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the vinyl carbons, the carbons of the ethoxy group, and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is a key identifier for the CF₃ group.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations, as well as C-F and C-O stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the trifluoromethyl group.
Synthesis of this compound
The most common and efficient synthesis of ETFBO involves the reaction of ethyl vinyl ether with trifluoroacetic anhydride or trifluoroacetyl chloride.[9] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid byproduct.
Experimental Protocol: Synthesis from Ethyl Vinyl Ether and Trifluoroacetic Anhydride
This protocol is based on established literature procedures.
Materials:
-
Ethyl vinyl ether
-
Trifluoroacetic anhydride
-
Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of ethyl vinyl ether (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trifluoroacetic anhydride (1.05 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can react with the trifluoroacetic anhydride and reduce the yield.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents side reactions with atmospheric oxygen and moisture.
-
Pyridine/Triethylamine: These bases act as catalysts and also scavenge the trifluoroacetic acid formed during the reaction, driving the equilibrium towards the product.
-
Dropwise Addition at 0 °C: This controls the exothermic nature of the reaction and minimizes the formation of byproducts.
-
Aqueous Workup: The workup with sodium bicarbonate neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.
-
Vacuum Distillation: This is the preferred method for purifying the final product due to its relatively low boiling point.
Diagram 1: Synthesis of this compound
Caption: Acylation of ethyl vinyl ether with trifluoroacetic anhydride.
Reactivity and Applications in Organic Synthesis
The reactivity of ETFBO is dominated by the electrophilic nature of the β-carbon of the enone system and the carbonyl carbon, both activated by the strongly electron-withdrawing trifluoromethyl group. This makes it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions.
Synthesis of Trifluoromethyl-Substituted Heterocycles
A primary application of ETFBO is in the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and agrochemical research due to the often-beneficial effects of the trifluoromethyl group on biological activity.[1][10]
Synthesis of Pyrazoles:
ETFBO reacts readily with hydrazine and its derivatives to form trifluoromethyl-substituted pyrazoles.[11][12] The reaction proceeds via a condensation mechanism.
Diagram 2: General Mechanism for Pyrazole Synthesis
Caption: Reaction of ETFBO with hydrazine to form a pyrazole.
Causality in Pyrazole Synthesis:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic β-carbon of the enone.
-
Intramolecular Condensation: The second nitrogen atom of the hydrazine then attacks the carbonyl carbon, leading to a cyclized intermediate.
-
Dehydration: Subsequent elimination of water and the ethoxy group leads to the aromatic pyrazole ring.
-
Regioselectivity: When using unsymmetrical hydrazines (e.g., methylhydrazine), the regioselectivity of the cyclization is an important consideration, often influenced by the steric and electronic properties of the substituents.
This methodology has been utilized in a synthetic approach towards the COX-2 selective anti-inflammatory drug, Celebrex®.[10]
Reactions with Organometallic Reagents
The reaction of ETFBO with organometallic reagents is highly dependent on the nature of the reagent.
-
Grignard Reagents (e.g., Phenylmagnesium Bromide): These hard nucleophiles tend to attack the hard electrophilic center, the carbonyl carbon, leading to substitution of the ethoxy group.[13]
-
Organozinc Compounds: These softer nucleophiles favor 1,2-addition to the carbonyl group.[13]
Cycloaddition Reactions
ETFBO can participate in cycloaddition reactions. For instance, it reacts with triethyl phosphite in a [4+2] cycloaddition fashion.[13][14]
Diagram 3: Reactivity Workflow of this compound
Caption: Overview of key reactions involving ETFBO.
Peptide Synthesis
ETFBO has also been explored as a protecting reagent for amino groups in peptide synthesis.[13]
Safety and Handling
This compound is a flammable liquid and vapor.[4] It is harmful if swallowed and may cause skin irritation.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[15]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecules, particularly trifluoromethyl-containing heterocycles. The continued exploration of the reactivity of ETFBO is expected to lead to the development of novel synthetic methodologies and the discovery of new biologically active compounds.
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(3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem. National Center for Biotechnology Information. [Link]
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(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum - SpectraBase. Wiley-VCH. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib) - ResearchGate. ResearchGate. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - LookChem. LookChem. [Link]
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Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine - ResearchGate. ResearchGate. [Link]
-
(3E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one - ChemSynthesis. ChemSynthesis. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. National Institutes of Health. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem. National Center for Biotechnology Information. [Link]
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4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)- - precisionFDA. U.S. Food and Drug Administration. [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ADICHEMISTRY. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes: A Short Synthesis of Celebrex ® (Celecoxib). Leibniz University Hannover. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - Oakwood Chemical. Oakwood Chemical. [Link]
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4-Ethoxy-1,1,1-trifluorobut-3-en-2-one CAS 17129-06-5
An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to profoundly modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] This guide focuses on a uniquely versatile and powerful reagent for introducing this moiety: this compound, commonly known by the abbreviation ETFBO (CAS 17129-06-5).
ETFBO is not merely a carrier of the -CF₃ group; it is a bifunctional building block, possessing both a potent electrophilic enone system and a highly reactive trifluoromethyl ketone.[1] This dual reactivity makes it an exceptionally valuable precursor for the synthesis of a wide array of complex molecules, most notably trifluoromethyl-substituted heterocycles which form the core of many biologically active agents.[1][3] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing not just protocols, but the mechanistic rationale and field-proven insights necessary to fully exploit the synthetic potential of this reagent.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of ETFBO is critical for its effective handling, storage, and application in synthesis. The compound is typically a colorless to pale yellow liquid, often stabilized with a small amount of butylated hydroxytoluene (BHT).[4]
| Property | Value | Source(s) |
| CAS Number | 17129-06-5 | [5] |
| Molecular Formula | C₆H₇F₃O₂ | [][7] |
| Molecular Weight | 168.11 g/mol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1][4][9] |
| Density | 1.18 g/mL at 25 °C | |
| Boiling Point | 51-53 °C at 12 mmHg | [10] |
| Refractive Index (n20/D) | 1.406 | [11] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Storage Temperature | 2-8°C | [11] |
| InChI Key | YKYIFUROKBDHCY-ONEGZZNKSA-N | [12] |
| Canonical SMILES | CCOC=CC(=O)C(F)(F)F | [4][8][11] |
Synthesis of ETFBO: A Key Protocol
The most common and scalable synthesis of ETFBO involves the reaction between an enol ether and a trifluoroacetylating agent. This approach is efficient and provides the target molecule in high yield and purity.
Core Synthesis Pathway
The reaction proceeds via the acylation of ethyl vinyl ether with a highly reactive trifluoroacetyl source, such as trifluoroacetyl fluoride or trifluoroacetic anhydride, typically in the presence of a base to scavenge the acid byproduct.[13]
Caption: Synthesis of ETFBO from Ethyl Vinyl Ether.
Detailed Laboratory Protocol: Synthesis of ETFBO
This protocol is adapted from established industrial preparations.[9][10]
Materials:
-
Ethyl vinyl ether (60 g)
-
Triethylamine (28 g)
-
Trifluoroacetyl fluoride (99 g)
-
Autoclave/pressure-rated reaction vessel equipped with stirring, cooling, and a gas inlet line.
Procedure:
-
Vessel Preparation: Charge the autoclave with ethyl vinyl ether (60 g) and triethylamine (28 g).
-
Cooling: Cool the reaction vessel to 10-15°C with continuous stirring. The triethylamine serves as an acid scavenger for the HF generated during the reaction.
-
Addition of Acylating Agent: Slowly add trifluoroacetyl fluoride (99 g) in batches through a stainless steel impregnation line. Maintain the internal temperature between 30°C and 40°C. The pressure will rise to 5-10 kg/cm ².
-
Causality: The controlled, batched addition is a critical safety and selectivity measure. It prevents a runaway reaction and minimizes the formation of polymeric side products by keeping the instantaneous concentration of the highly reactive acylating agent low.
-
-
Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes. The reaction is considered complete when the internal pressure drops significantly to approximately 0.25-0.5 kg/cm ².
-
Workup:
-
Carefully vent any excess trifluoroacetyl fluoride and remove it by distillation under reduced pressure.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove the triethylammonium fluoride salt.
-
Separate the organic layer.
-
-
Purification: Concentrate the organic layer via vacuum distillation to yield the final product, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.
-
Self-Validation: The success of the synthesis is validated by the yield (typically >85%) and purity (>98% by GC analysis), confirming the efficiency of the acylation and subsequent purification.[9]
-
Chemical Reactivity: The Heart of ETFBO's Versatility
The synthetic utility of ETFBO stems from its predictable yet versatile reactivity, which is dominated by the electron-withdrawing power of the trifluoromethyl group. This creates two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon of the enone system (C4).
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Synthesis of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
The synthesis of this compound is a robust and well-established transformation that provides access to a highly valuable fluorinated building block. The key to a successful and high-purity synthesis lies not just in the core reaction but in the strategic selection of reagents—most notably, the choice of a modern organic base like N-methylmorpholine over traditional pyridine to circumvent issues of product instability and purification challenges. [7]This seemingly minor adjustment is a prime example of process optimization that leads to superior outcomes in both laboratory and industrial settings. As a versatile precursor for pharmaceuticals and agrochemicals, a mastery of ETFBO synthesis provides researchers with a powerful tool for innovation. [2][3][9]
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LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Properties. [Link]
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ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
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ResearchGate. Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. [Link]
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The Strategic Deployment of (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in Modern Drug Discovery: A Technical Guide
Introduction: The Imperative for Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for modulating a candidate's pharmacological profile. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere for various functionalities, capable of enhancing metabolic stability, increasing binding affinity, and improving membrane permeability.[1] This guide provides an in-depth technical overview of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a highly versatile and reactive building block that serves as a gateway to a diverse array of trifluoromethylated heterocyclic compounds, which are cornerstones of many modern pharmaceuticals.[2] We will explore its synthesis, properties, and, most critically, its application in the construction of complex molecular architectures of therapeutic relevance.
Molecular Structure and Physicochemical Properties
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated organic compound featuring an α,β-unsaturated ketone (enone) system.[3] The "(E)" designation indicates the stereochemistry about the carbon-carbon double bond.[4] Key structural features include an ethoxy group at the 4-position and a potent electron-withdrawing trifluoromethyl group at the 1-position, adjacent to the carbonyl.[3] This electronic arrangement dictates the molecule's reactivity, rendering the β-carbon electrophilic and the carbonyl carbon susceptible to nucleophilic attack.
| Property | Value | Source(s) |
| Molecular Formula | C6H7F3O2 | [5] |
| Molecular Weight | 168.11 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 51-53 °C at 12 mmHg | |
| Density | 1.18 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.406 | |
| Solubility | Soluble in most common organic solvents. | [3] |
Synthesis of (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A Validated Protocol
The synthesis of ETFBO is efficiently achieved through the reaction of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetic anhydride, often in the presence of a mild base like pyridine to scavenge the generated acid.[7]
Caption: Synthetic workflow for (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of ethyl vinyl ether (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagent: Add trifluoroacetic anhydride (1.05 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C. The causality for this controlled addition is to mitigate the exothermic nature of the acylation reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acidic species.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a light yellow liquid.[7]
Application in Heterocyclic Synthesis: The Gateway to Trifluoromethylated Pyrazoles
A paramount application of ETFBO in drug discovery is its use as a precursor for the synthesis of trifluoromethyl-substituted pyrazoles.[8][9] This class of heterocycles is the core of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib.[10][11] The reaction proceeds via a condensation reaction with a substituted hydrazine, followed by cyclization and dehydration.
The reaction of ETFBO with a hydrazine derivative, such as 4-hydrazinylbenzenesulfonamide hydrochloride for the synthesis of Celecoxib, follows the well-established Knorr pyrazole synthesis pathway.[12] The ethoxy group in ETFBO acts as a leaving group, effectively making it a synthetic equivalent of a 1,3-diketone.
Mechanism of Pyrazole Formation:
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic β-carbon of the enone system of ETFBO (Michael addition). This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbonyl carbon. Subsequent elimination of ethanol and water drives the reaction towards the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is governed by the electronic nature of the substituents on both the ETFBO and the hydrazine, as well as the reaction conditions.[13]
Caption: Reaction pathway for the synthesis of trifluoromethylated pyrazoles from ETFBO.
Conclusion
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a cornerstone building block in the synthesis of trifluoromethyl-containing molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis and predictable reactivity make it an invaluable tool for researchers and drug development professionals. The ability to efficiently introduce the trifluoromethylpyrazole scaffold, a privileged structure in medicinal chemistry, underscores the strategic importance of ETFBO in the development of next-generation therapeutics.
References
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Available at: [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes - A Short Synthesis of Celebrex ® (Celecoxib). Fingerprint. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. Available at: [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. Available at: [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
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4-ethoxy-1,1,1-trifluoro-3-buten-2-one. LookChem. Available at: [Link]
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Reaction Chemistry & Engineering. Spiral. Available at: [Link]
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4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5. The Good Scents Company. Available at: [Link]
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4-ETHOXY-1,1,1-TRIFLUORO-3-BUTEN-2-ONE, (3E)-. precisionFDA. Available at: [Link]
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Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate. Available at: [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. NIH. Available at: [Link]
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Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Regioselective, Hydrazine-free Synthesis of Substituted Pyrazoles by Oxidative N–N Bond Formation. ResearchGate. Available at: [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. QUEST-LFS - Leibniz Universität Hannover. Available at: [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem - NIH. Available at: [Link]
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Physical properties of 2-ethoxyvinyl trifluoromethyl ketone
An In-Depth Technical Guide to the Physical Properties of 2-Ethoxyvinyl Trifluoromethyl Ketone
Introduction
2-Ethoxyvinyl trifluoromethyl ketone, also known as (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is a fluorinated organic compound of significant interest in synthetic chemistry. As a versatile building block, it combines the reactivity of an α,β-unsaturated ketone with the unique properties imparted by a trifluoromethyl group. The incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, trifluoromethylated ketones are valuable intermediates in the synthesis of novel pharmaceutical agents, including protease inhibitors.[3][4]
This guide provides a comprehensive overview of the core physical and spectroscopic properties of 2-ethoxyvinyl trifluoromethyl ketone. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure its proper handling, storage, reaction optimization, and characterization. We will delve into its physicochemical data, detailed spectroscopic profile, and the experimental methodologies used for their determination, providing a holistic view grounded in established scientific principles.
Molecular Identity and Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in a laboratory setting, from storage and handling to its role as a reactant in a complex synthesis. 2-Ethoxyvinyl trifluoromethyl ketone is typically a colorless to light yellow liquid under standard conditions, a characteristic derived from its low melting point.[5] Its volatility necessitates careful handling, and its noted moisture sensitivity requires storage in a dry, inert atmosphere to prevent degradation.[5]
Table 1: Core Physicochemical Data for 2-Ethoxyvinyl Trifluoromethyl Ketone
| Property | Value | Source(s) |
| IUPAC Name | (3E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | [5] |
| CAS Number | 17129-06-5 | [5] |
| Molecular Formula | C₆H₇F₃O₂ | [5] |
| Molecular Weight | 168.11 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [5] |
| Melting Point | -30 °C | [5] |
| Boiling Point | 51-53 °C at 12 mmHg | [5] |
| Density | 1.18 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.406 | [5] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
| Storage Temperature | 2-8 °C | [5] |
| Sensitivity | Moisture Sensitive | [5] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic molecules. For 2-ethoxyvinyl trifluoromethyl ketone, each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a rapid method for identifying key functional groups. For an α,β-unsaturated ketone, the most revealing absorption is the carbonyl (C=O) stretching vibration. In a typical saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[6] However, in 2-ethoxyvinyl trifluoromethyl ketone, two competing electronic effects are at play:
-
Conjugation: The C=O group is in conjugation with the C=C double bond. This delocalization of π-electrons weakens the C=O bond, lowering its vibrational frequency by approximately 25-30 cm⁻¹.[6]
-
Inductive Effect: The highly electronegative trifluoromethyl (CF₃) group exerts a strong electron-withdrawing inductive effect, which tends to shorten and strengthen the adjacent C-C bond and, consequently, the C=O bond, shifting its absorption to a higher wavenumber.
The interplay of these effects results in a strong, sharp C=O absorption band characteristic of this specific electronic environment. Other expected significant absorptions include the C=C stretching vibration of the vinyl group and the C-O-C stretching of the ether linkage.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of 2-ethoxyvinyl trifluoromethyl ketone directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
Data Analysis: Process the resulting spectrum (background-corrected) to identify the wavenumbers (cm⁻¹) of key absorption bands and compare them to reference values for known functional groups.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The two protons of the vinyl group (CH =CH ) will appear in the olefinic region (typically 5.0-7.5 ppm) as two distinct doublets, a result of coupling to each other. The magnitude of the coupling constant (J-value) between them can confirm the trans stereochemistry of the double bond. The ethoxy group (-OCH₂CH₃) will present as a quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms. Key signals include the carbonyl carbon (C=O), the two vinyl carbons (C=C), and the trifluoromethyl carbon (-CF₃). The CF₃ carbon signal is particularly characteristic, appearing as a quartet due to one-bond coupling with the three fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) corresponding to the compound's molecular weight (168.11) should be observable. Common fragmentation pathways for ketones include α-cleavage and the McLafferty rearrangement.[7][8]
-
Alpha (α) Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For 2-ethoxyvinyl trifluoromethyl ketone, two primary α-cleavage events are possible, leading to the formation of resonance-stabilized acylium ions.
Caption: Key α-cleavage fragmentation pathways in mass spectrometry.
Synthesis and Chemical Reactivity
2-Ethoxyvinyl trifluoromethyl ketone is commonly synthesized via the reaction of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetyl fluoride, in the presence of a base like triethylamine.[5] This reaction provides a direct and efficient route to the target molecule.
Caption: Simplified workflow for the synthesis of the title compound.
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon and the carbonyl carbon. It readily reacts with various nucleophiles. For instance, it reacts with phenylmagnesium bromide to yield substitution products at the ethoxy group, while organozinc compounds tend to add to the carbonyl group.[5] This tunable reactivity makes it a valuable synthon for creating more complex fluorinated molecules.
Significance in Research and Drug Development
The physical and chemical properties of 2-ethoxyvinyl trifluoromethyl ketone are directly relevant to its application in pharmaceutical research. The trifluoromethyl group is a bioisostere for other chemical groups and is known to enhance drug properties by increasing metabolic stability and membrane permeability.[1][9] Trifluoromethyl ketones, in particular, are potent inhibitors of various enzymes, especially proteases, because the electron-withdrawing CF₃ group makes the ketone carbonyl carbon highly electrophilic and prone to forming stable hydrate adducts, which can mimic the tetrahedral transition state of peptide bond hydrolysis.[10]
Caption: Relationship between structure, properties, and applications.
Conclusion
2-Ethoxyvinyl trifluoromethyl ketone is a valuable chemical entity characterized by a unique set of physical and spectroscopic properties. Its liquid state at room temperature, defined boiling and melting points, and distinct spectroscopic signatures in IR, NMR, and MS provide a clear basis for its identification and use. The presence of the trifluoromethyl group not only shapes these physical characteristics but also imbues the molecule with a reactivity profile that is highly sought after in the synthesis of advanced materials and pharmaceutically active compounds. A thorough understanding of this technical data is essential for any scientist leveraging this potent building block in their research and development endeavors.
References
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PubMed. Solvent influence on the infrared spectra of beta-alkoxyvinyl methyl ketones II. Stretching vibrations and integrated intensities of carbonyl and vinyl bands of (3Z,E). [Link]
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SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]
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Gerus, I. I., Kropachev, A. V., & Kukhar, V. P. (2001). Synthesis and Properties of α-Iodo-β-ethoxyvinyl Trifluoromethyl Ketone. Journal of Fluorine Chemistry, 109(1), 55-59. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. [Link]
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Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227-3232. [Link]
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Gedi, V., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444. [Link]
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J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Molecules. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]
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Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
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Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]
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Spectroscopic Characterization of Ethyl Trifluoroacetate: A Technical Guide
This guide provides an in-depth exploration of the spectroscopic properties of ethyl trifluoroacetate (C₄H₅F₃O₂), a pivotal fluorinated building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere compilation of data. It offers a detailed analysis grounded in the principles of spectroscopic techniques, elucidating the rationale behind experimental methodologies and the interpretation of the resulting data.
Introduction: The Significance of Ethyl Trifluoroacetate
Ethyl trifluoroacetate (ETFA) is a colorless liquid widely employed in organic synthesis, particularly for the introduction of the trifluoroacetyl group.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl (CF₃) moiety, which significantly influences the reactivity of the ester.[2] A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide will systematically dissect the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of ETFA.
The molecular structure of ethyl trifluoroacetate is fundamental to interpreting its spectra. The presence of a highly electronegative CF₃ group creates a distinct electronic environment for each atom, leading to characteristic chemical shifts and coupling patterns.
Caption: Molecular Structure of Ethyl Trifluoroacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For ETFA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl trifluoroacetate is relatively simple and provides clear information about the ethyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of ethyl trifluoroacetate in 0.6-0.8 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium lock signal.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically adequate for a concentrated sample.
-
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm or tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals.
-
Caption: Workflow for ¹H NMR Spectroscopy of Ethyl Trifluoroacetate.
¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
-
-O-CH₂-CH₃ (δ ~4.4 ppm): The methylene protons are deshielded due to the adjacent electronegative oxygen atom of the ester group. The signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3).
-
-O-CH₂-CH₃ (δ ~1.4 ppm): The methyl protons are in a more shielded environment and appear as a triplet due to coupling with the two neighboring methylene protons (n+1 rule, where n=2).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the strong electronegativity of the fluorine atoms, the signals for the carbonyl and trifluoromethyl carbons are particularly informative.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 400 MHz spectrometer (¹³C frequency of ~100 MHz).
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (CDCl₃ at 77.16 ppm).
¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |
| ~158 | Quartet | C =O |
| ~115 | Quartet | C F₃ |
| ~65 | Singlet | -O-CH₂ -CH₃ |
| ~14 | Singlet | -O-CH₂-CH₃ |
-
C=O (δ ~158 ppm): The carbonyl carbon is significantly deshielded. In a proton-coupled spectrum, this signal would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
-
CF₃ (δ ~115 ppm): This carbon is also highly deshielded and appears as a quartet in the proton-decoupled spectrum due to the one-bond coupling with the three fluorine atoms.
-
-O-CH₂-CH₃ (δ ~65 ppm): The methylene carbon is deshielded by the adjacent oxygen atom.
-
-O-CH₂-CH₃ (δ ~14 ppm): The methyl carbon is the most shielded carbon in the molecule.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range.[3]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Spectrometer: 400 MHz spectrometer (¹⁹F frequency of ~376 MHz).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended to ensure the signal is captured.
-
Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis of some organofluorine compounds, though for routine identification, 1-2 seconds is often sufficient.[3]
-
-
-
Data Processing: Fourier transformation, phasing, and referencing. An external reference such as CFCl₃ (0 ppm) or an internal reference like hexafluorobenzene (-164.9 ppm) can be used.[3]
¹⁹F NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -75 | Singlet | F ₃C- |
The ¹⁹F NMR spectrum of ethyl trifluoroacetate shows a single sharp singlet at approximately -75 ppm.[4] The three fluorine atoms are chemically equivalent and do not have any neighboring fluorine or hydrogen atoms to couple with, resulting in a singlet. The chemical shift is characteristic of a trifluoromethyl group attached to a carbonyl.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of ethyl trifluoroacetate is dominated by strong absorptions corresponding to the carbonyl and C-F bonds.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: A drop of neat liquid ethyl trifluoroacetate is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a convenient technique for liquid samples as it requires minimal sample preparation.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR accessory with a diamond or zinc selenide crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected, followed by the sample spectrum. The instrument software automatically calculates the absorbance spectrum.
Caption: Workflow for IR Spectroscopy of Ethyl Trifluoroacetate.
IR Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (ester) |
| ~1300-1100 | Strong | C-F stretches |
| ~1200-1000 | Strong | C-O stretch (ester) |
| ~2980 | Medium | C-H stretch (aliphatic) |
-
C=O Stretch (~1780 cm⁻¹): The carbonyl stretch is a very strong and sharp absorption. The high frequency is due to the electron-withdrawing effect of the adjacent CF₃ group, which strengthens the C=O bond.
-
C-F Stretches (~1300-1100 cm⁻¹): This region is characterized by very strong and broad absorptions, which are highly characteristic of the CF₃ group.
-
C-O Stretch (~1200-1000 cm⁻¹): The C-O stretching vibrations of the ester group also appear in this region.
-
C-H Stretch (~2980 cm⁻¹): The C-H stretching vibrations of the ethyl group appear at their typical frequency.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of ethyl trifluoroacetate is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system. GC-MS is often preferred as it provides separation and analysis in a single run.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating positive ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectrometry Data and Interpretation
| m/z | Relative Intensity | Assignment |
| 142 | Low | [M]⁺ (Molecular Ion) |
| 99 | High | [M - OCH₂CH₃]⁺ or [CF₃CO]⁺ |
| 69 | High | [CF₃]⁺ |
| 45 | Medium | [OCH₂CH₃]⁺ |
| 29 | High | [CH₂CH₃]⁺ |
-
[M]⁺ (m/z 142): The molecular ion peak is present but may be of low intensity due to the facile fragmentation of the molecule.
-
[CF₃CO]⁺ (m/z 99): Loss of the ethoxy radical leads to the formation of the trifluoroacetyl cation, which is often a prominent peak.
-
[CF₃]⁺ (m/z 69): Cleavage of the C-C bond between the carbonyl and the trifluoromethyl group results in the stable trifluoromethyl cation, which is typically a base peak or a very intense peak.
-
[OCH₂CH₃]⁺ (m/z 45): This fragment corresponds to the ethoxy group.
-
[CH₂CH₃]⁺ (m/z 29): The ethyl cation is also a common fragment.
Caption: Simplified Fragmentation Pathway of Ethyl Trifluoroacetate in EI-MS.
Summary of Spectroscopic Data
| Technique | Key Data and Observations |
| ¹H NMR | Quartet at ~4.4 ppm (2H, -O-CH₂-), Triplet at ~1.4 ppm (3H, -CH₃). |
| ¹³C NMR | Quartet at ~158 ppm (C=O), Quartet at ~115 ppm (CF₃), Singlet at ~65 ppm (-O-CH₂-), Singlet at ~14 ppm (-CH₃). |
| ¹⁹F NMR | Singlet at ~ -75 ppm (CF₃). |
| IR | Strong C=O stretch at ~1780 cm⁻¹, Strong C-F stretches at ~1300-1100 cm⁻¹, Strong C-O stretch at ~1200-1000 cm⁻¹. |
| MS (EI) | Molecular ion at m/z 142. Key fragments at m/z 99 ([CF₃CO]⁺), 69 ([CF₃]⁺), 45 ([OC₂H₅]⁺), and 29 ([C₂H₅]⁺). |
Conclusion
The spectroscopic characterization of ethyl trifluoroacetate provides a textbook example of how various analytical techniques can be synergistically employed for the unambiguous identification and structural confirmation of an organic molecule. The distinct electronic environment created by the trifluoromethyl group leaves a clear and interpretable fingerprint across all spectroscopic methods. This guide has provided a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and detailed data interpretation for the spectroscopic analysis of this important synthetic building block. A thorough understanding of this data is essential for any scientist working with or synthesizing fluorinated organic compounds.
References
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J-Stage. (n.d.). Unimolecular Fragmentation of Ionized Ethyl Trifluoroacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical structure and vibrational analysis of ethyl trifluoroacetate, CF3CO2CH2CH3. Retrieved from [Link]
-
SpectraBase. (n.d.). Trifluoro-acetic acid, ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
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Introduction: The Synthetic Power and Inherent Risks of a Key Fluorinated Building Block
An In-depth Technical Guide to the Safe Handling and Application of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
This compound, commonly referred to as ETFBO, is a versatile fluorinated building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a trifluoromethyl group, makes it an invaluable precursor for synthesizing a wide array of complex heterocyclic compounds, including pyrazoles and pyrroles.[2] The trifluoromethyl moiety is a critical pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] ETFBO's utility extends to being a protecting reagent in peptide synthesis.[1][4]
However, the very reactivity that makes ETFBO a powerful synthetic tool also imparts a significant hazard profile. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and mitigate the risks associated with ETFBO. The protocols and insights herein are grounded in established safety principles, aiming to foster a culture of proactive risk management when handling this potent chemical intermediate.
Physicochemical Profile and Identification
A foundational understanding of a reagent's physical and chemical properties is the first step in a robust safety assessment. ETFBO is a flammable, colorless to light yellow liquid with a distinct set of characteristics that dictate its handling and storage requirements.[5][6]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [7] |
| CAS Number | 17129-06-5; 59938-06-6 ((E)-isomer) | [7][8] |
| Molecular Formula | C₆H₇F₃O₂ | [7] |
| Molecular Weight | 168.11 g/mol | [7] |
| Appearance | Colorless to light orange/yellow clear liquid | [5] |
| Boiling Point | 51-53 °C at 12 mmHg; ~104.7 °C at 760 mmHg | [5][9] |
| Density | ~1.18 - 1.19 g/mL at 25 °C | [5][9] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [4] |
| Storage Temperature | 2-8 °C (Refrigerated) |[9][10] |
Hazard Identification and Proactive Risk Assessment
ETFBO possesses a multi-faceted hazard profile that demands stringent control measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[7] A thorough understanding of the causality behind these hazards is essential for implementing effective safety protocols.
Table 2: GHS Hazard Classification for ETFBO
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor | [4][7] |
| Acute Toxicity, Inhalation | H330 | Danger | Fatal if inhaled | [7] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [7] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction | [7] |
| Carcinogenicity | H351 | Warning | Suspected of causing cancer | [4][7] |
| Specific Target Organ Toxicity | H372 | Danger | Causes damage to organs through prolonged or repeated exposure | |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | [7] |
| Hazardous to the Aquatic Environment | H412 | (none) | Harmful to aquatic life with long lasting effects |[4] |
Deconstructing the Risks: The "Why" Behind the Warnings
-
High Acute Inhalation Toxicity (H330): This is the most severe acute hazard. The volatility of ETFBO, suggested by its boiling point, means that vapors can be readily generated, especially if handled outside of a fume hood. Inhalation of these vapors can be fatal. This necessitates that all handling of open containers must occur within a certified chemical fume hood.
-
Corrosivity (H314): ETFBO can cause severe chemical burns to skin and eyes upon contact. This reactivity underscores the need for immediate and thorough decontamination in case of exposure and mandates the use of robust personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
-
Flammability (H226): With a flash point of 52 °C, ETFBO is a flammable liquid.[4] Its vapors can form explosive mixtures with air and travel to a source of ignition, causing a flashback.[11] Therefore, it must be kept away from all potential ignition sources, including open flames, hot surfaces, and sparks. Use of non-sparking tools and explosion-proof equipment is a critical control measure.[11]
-
Chronic Health Effects (H351, H372): The suspicion of carcinogenicity and the potential for organ damage with repeated exposure demand a commitment to the principle of ALARA (As Low As Reasonably Achievable). Exposure must be minimized at all times through engineering controls and diligent work practices to prevent long-term health consequences.
Workflow for Risk Mitigation
A systematic approach to risk assessment and control is crucial. The following workflow illustrates the logical progression from hazard identification to the implementation of a safe working environment.
Caption: Risk assessment and mitigation workflow for ETFBO.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Effective safety management relies on a prioritized implementation of controls. Personal Protective Equipment (PPE) is the last line of defense, preceded by more effective engineering and administrative measures.
Caption: The Hierarchy of Controls applied to ETFBO handling.
-
Engineering Controls: The primary method for controlling the severe inhalation hazard.
-
Chemical Fume Hood: All procedures involving the transfer or use of ETFBO must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[11]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[11]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling ETFBO must be written and approved. All personnel must be trained on this SOP before beginning work.
-
Designated Area: Clearly mark and designate the specific area within the fume hood where ETFBO work will be conducted.
-
Prohibition: Do not eat, drink, or smoke in any area where ETFBO is handled or stored.
-
Standard Operating Protocol: Safe Handling of ETFBO
This protocol outlines the minimum requirements for safely handling ETFBO in a research setting.
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory and serves as the final barrier between the researcher and the chemical.
Table 3: Minimum PPE Requirements for ETFBO Handling
| Body Part | Protection Type | Standard/Specification | Rationale |
|---|---|---|---|
| Respiratory | Air-purifying respirator with organic vapor cartridge | MSHA/NIOSH approved or equivalent (e.g., EN14387 type ABEK filter) | Protects against fatal inhalation hazard (H330).[10] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene (check manufacturer's breakthrough time) | Prevents severe skin burns (H314) and sensitization (H317). |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1 / EN166 compliant | Protects against splashes causing severe eye damage.[11] |
| Body | Flame-resistant laboratory coat | - | Protects skin from splashes and provides a removable layer in case of contamination. |
Step-by-Step Handling Procedure
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure the work area inside the hood is clean, uncluttered, and free of ignition sources.
-
Post a sign indicating that a highly hazardous substance is in use.
-
Assemble all necessary equipment (glassware, non-sparking tools, quench solutions, waste containers) inside the fume hood.
-
-
Aliquotting and Transfer:
-
Don the required PPE as specified in Table 3.
-
Keep the ETFBO container tightly closed and cool when not in use.
-
Perform all transfers of the liquid carefully and slowly over a spill tray within the fume hood to minimize splashing.
-
If weighing, tare a sealed container, add the liquid via syringe or pipette inside the hood, and re-seal before moving to the balance.
-
-
Reaction Setup and Execution:
-
Set up the reaction apparatus securely within the fume hood.
-
Maintain an inert atmosphere if the reaction is sensitive to air or moisture, which is also a good practice for containment.
-
Continuously monitor the reaction. Do not leave it unattended.
-
-
Post-Reaction Work-up and Decontamination:
-
Quench the reaction carefully using appropriate procedures. Be aware of potential exotherms.
-
Thoroughly decontaminate all glassware and equipment that came into contact with ETFBO using a suitable solvent (e.g., acetone, ethanol) before removing them from the fume hood. Collect all rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with the same solvent.
-
-
Waste Disposal:
-
Segregate all ETFBO-contaminated waste (liquid, solid, PPE) into clearly labeled, sealed hazardous waste containers. Refer to Section 7 for details.
-
Storage and Transport
Proper storage is critical for maintaining the stability of ETFBO and ensuring laboratory safety.
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated, and secure location.[11] The recommended storage temperature is 2-8 °C (refrigeration).[9] The storage area should be a designated flammable liquids cabinet, away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Store separately from strong oxidizing agents.[11]
-
Transport: For transport, ETFBO is classified as a toxic, flammable liquid.[11] Adherence to all local and national transportation regulations is required.
Emergency Procedures
Immediate and correct response to an emergency can prevent serious injury.
Emergency Response Decision Tree
Caption: Decision-making workflow for ETFBO-related emergencies.
Table 4: Emergency Response Actions
| Situation | Procedure |
|---|---|
| Small Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. 3. Use non-sparking tools to collect the absorbed material. 4. Place in a sealed container for hazardous waste disposal. 5. Decontaminate the area. |
| Large Spill (>100 mL or outside a hood) | 1. Evacuate the laboratory immediately and alert others. 2. Activate the fire alarm. 3. Call emergency services. 4. Prevent entry to the area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[11] 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[11] 2. Rinse mouth with water. 3. Call a physician or poison control center immediately. |
| Fire | 1. Use appropriate extinguishing media: carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11] 2. Be aware that thermal decomposition can produce highly toxic hydrogen fluoride gas.[11] |
Waste Management and Disposal
All ETFBO-contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Keep ETFBO waste separate from other waste streams.
-
Containers: Use robust, sealed, and clearly labeled containers for liquid waste, solid waste (e.g., contaminated gloves, absorbent), and "sharps" (needles, syringes).
-
Disposal: All waste must be disposed of through an approved hazardous waste disposal company, in strict accordance with all local, state, and federal regulations. Do not pour ETFBO waste down the drain or dispose of it with regular trash.
References
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PubChem, National Institutes of Health. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
Chemsrc. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. [Link]
-
LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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An In-depth Technical Guide to the Reaction of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, commonly abbreviated as ETFBO, is a highly versatile and reactive fluorinated building block in modern organic synthesis.[1] Its unique structure, featuring an α,β-unsaturated ketone system activated by a terminal trifluoromethyl group, presents multiple sites for electrophilic attack. This guide provides a comprehensive technical overview of ETFBO's reactions with a range of nucleophiles, including nitrogen, carbon, and phosphorus-based reagents. We will delve into the mechanistic underpinnings that dictate regioselectivity, offering field-proven insights into why certain experimental choices lead to specific outcomes. This document is designed to serve as a practical resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science, enabling the strategic use of ETFBO to construct complex trifluoromethyl-containing molecules.
Introduction: The Strategic Importance of ETFBO
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is a bifunctional synthon of significant interest.[1] The molecule's reactivity is dominated by the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group, which profoundly influences the electronic properties of the adjacent enone system. This activation makes the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack, typically leading to a facile addition-elimination sequence.
The incorporation of a trifluoromethyl group is a widely employed strategy in drug development to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] ETFBO serves as a premier reagent for introducing this valuable motif, particularly in the synthesis of trifluoromethylated heterocycles, which form the core of numerous pharmaceuticals and agrochemicals.[1][2] Understanding the nuances of its reactivity with different classes of nucleophiles is therefore critical for its effective application.
Chapter 1: Reactions with Nitrogen Nucleophiles: A Gateway to Trifluoromethylated Heterocycles
The reaction of ETFBO with nitrogen nucleophiles is one of its most powerful applications, providing a direct route to a diverse array of nitrogen-containing heterocycles.[1]
Mechanistic Overview: Conjugate Addition-Elimination
The primary mechanistic pathway involves a nucleophilic attack by the nitrogen atom on the electron-deficient β-carbon (C4) of the enone. This conjugate addition forms a transient tetrahedral intermediate. The subsequent elimination of the ethoxy group, a good leaving group, is rapid and results in the formation of a stable trifluoromethyl-substituted enaminone. This enaminone is often not the final product but a key intermediate for subsequent intramolecular cyclization.
Caption: General mechanism for the reaction of ETFBO with N-nucleophiles.
Synthesis of Trifluoromethyl-Pyrazoles
The synthesis of 5-(trifluoromethyl)pyrazoles is a hallmark reaction of ETFBO, famously applied in a synthetic approach to the COX-2 inhibitor Celebrex®.[2]
Causality: Hydrazine and its derivatives are ideal dinucleophiles for this transformation. The initial reaction proceeds as described above, with one nitrogen atom displacing the ethoxy group. The resulting hydrazone intermediate is perfectly poised for a subsequent intramolecular cyclization, where the second nitrogen atom attacks the ketone carbonyl (C2), followed by dehydration to yield the aromatic pyrazole ring.
Experimental Protocol: Synthesis of a 1-Aryl-5-(trifluoromethyl)pyrazole
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Nucleophile Addition: Add the arylhydrazine hydrochloride (1.0-1.2 eq) to the solution. If using the hydrochloride salt, add a base like sodium acetate (1.5 eq) to liberate the free hydrazine.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60-80 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pyrazole.
| Nucleophile | Product | Typical Yield | Reference |
| Hydrazine | 5-(Trifluoromethyl)pyrazole | Good | [2] |
| Phenylhydrazine | 1-Phenyl-5-(trifluoromethyl)pyrazole | High | [2] |
| 4-Sulfonamidophenylhydrazine | Celecoxib | Good | [2] |
Synthesis of Trifluoromethyl-Pyrroles
α-Amino acids serve as versatile starting materials for the synthesis of trifluoromethyl-substituted pyrroles and related heterocycles.[3]
Causality: The amino group of the α-amino acid acts as the initial nucleophile, forming the characteristic enaminone intermediate. From this intermediate, two cyclization pathways are possible. A simple dehydration can lead to certain bicyclic heteroaromatics. Alternatively, a more common pathway involves an intramolecular cyclization followed by a concomitant decarboxylation to generate the pyrrole ring.[3]
Caption: Workflow for the synthesis of trifluoromethyl-pyrroles from ETFBO.
Chapter 2: Reactions with Carbon Nucleophiles: A Study in Regioselectivity
The reaction of ETFBO with carbon nucleophiles, particularly organometallic reagents, reveals a fascinating mechanistic dichotomy between 1,2-addition and 1,4-addition (conjugate substitution). The outcome is highly dependent on the nature of the organometallic reagent.[4]
Mechanistic Dichotomy: 1,2- versus 1,4-Addition
The regioselectivity of the nucleophilic attack can be rationalized using Hard and Soft Acids and Bases (HSAB) theory.
-
1,4-Addition (Conjugate Substitution): "Softer" nucleophiles, such as organocuprates and Grignard reagents (e.g., phenylmagnesium bromide), preferentially attack the "softer" electrophilic site: the β-carbon (C4).[4] This leads to the substitution of the ethoxy group.
-
1,2-Addition: "Harder" nucleophiles, such as organolithium or organozinc compounds, favor attacking the "harder" electrophilic site: the carbonyl carbon (C2).[5] This results in the formation of a tertiary alcohol after work-up, with the enol ether moiety remaining intact.
Caption: Competing 1,2- and 1,4-addition pathways for C-nucleophiles.
Experimental Protocol: 1,4-Addition with Phenylmagnesium Bromide
-
Setup: To a solution of ETFBO (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq, solution in THF) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
-
Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting β-phenylvinyltrifluoromethylketone via column chromatography.[4]
| C-Nucleophile | Reagent Type | Dominant Product Type | Reference |
| Phenylmagnesium Bromide | Grignard (Soft) | 1,4-Addition (Substitution) | [4] |
| Organozinc compounds | Organozinc (Hard) | 1,2-Addition (to C=O) | [4] |
| Indole / ZnCl₂ | Friedel-Crafts (Soft) | 1,4-Addition (Substitution) | [4] |
Chapter 3: Reactions with Phosphorus Nucleophiles: Advanced Transformations
Phosphorus nucleophiles exhibit unique reactivity with ETFBO, leading to products that are not accessible with typical N or C-nucleophiles.
[4+2] Cycloaddition with Triethyl Phosphite
Causality: In this reaction, the enone system of ETFBO acts as a heterodiene, and the triethyl phosphite acts as a dienophile. The reaction, which typically requires heating, proceeds via a [4+2] cycloaddition mechanism to form a dihydro-oxaphospholene ring system.[5] This initial cycloadduct can be hydrolyzed to yield a stable cyclic phosphonate.
Experimental Protocol:
-
Reaction: A mixture of ETFBO (1.0 eq) and triethyl phosphite (1.1 eq) is heated without solvent.
-
Monitoring: The reaction is monitored by ³¹P NMR spectroscopy.
-
Hydrolysis: The resulting crude cycloadduct is carefully hydrolyzed with aqueous acid to yield the final product.
Controllable Defluorinative Functionalization
Recent advancements have shown that under specific conditions, P(O)-containing compounds can react with trifluoromethylated enones to achieve a controlled replacement of one or two fluorine atoms from the CF₃ group.[6]
Causality: This remarkable transformation is believed to involve the auxiliary function of the neighboring carbonyl group. The reaction proceeds under mild conditions and allows for the synthesis of novel skeletally diverse organophosphorus compounds, such as (Z)-difluoro-1,3-dien-1-yl phosphinates.[6] This cutting-edge chemistry opens new avenues for creating highly functionalized fluorinated molecules.
Conclusion and Future Perspectives
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of trifluoromethyl-containing compounds. Its predictable yet tunable reactivity with nitrogen, carbon, and phosphorus nucleophiles allows for the construction of a wide range of important molecular scaffolds, from pharmaceutical heterocycles to complex organophosphorus compounds. The clear distinction between 1,2- and 1,4-addition pathways based on nucleophile hardness provides a powerful tool for synthetic chemists. Future research will likely focus on expanding the scope of these reactions, particularly in the realm of asymmetric catalysis to generate chiral trifluoromethylated products, further cementing ETFBO's role as a cornerstone of modern fluorine chemistry.[7]
References
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Andrew, R. J., & Mellor, J. M. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron, 56(37), 7267-7272. Available from: [Link]
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Kirschning, A., et al. (2019). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. Leibniz Universität Hannover. Available from: [Link]
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Kirschning, A., et al. (2019). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Available from: [Link]
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LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Available from: [Link]
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Gerus, I. I., et al. (2001). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate. Available from: [Link]
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ChemSourcing. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Key Intermediate for Advanced Synthesis & Chemical Manufacturing. Available from: [Link]
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Cheng, X., et al. (2023). β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers, 10, 5519-5537. Available from: [Link]
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Sato, K., et al. (2009). Mechanistic studies on alpha-trifluoromethylation of ketones via silyl enol ethers and its application to other carbonyl compounds. Journal of Organic Chemistry, 74(10), 3815-9. Available from: [Link]
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ChemSrc. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. Available from: [Link]
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Tjabben, O., et al. (2025). NaBArF-Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers. ResearchGate. Available from: [Link]
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Gorbunova, M. G., et al. (1992). The interaction of 4-ethoxy-l,l,l-trifluoro-3-buten-2-one with C-nucleophiles - organo-magnesium and -zinc compounds. Journal of Fluorine Chemistry, 56(3), 299-305. Available from: [Link]
-
Wang, Y., et al. (2023). Selective and Controllable Defluorophosphination and Defluorophosphorylation of Trifluoromethylated Enones: An Auxiliary Function of the Carbonyl Group. Organic Letters, 25(20), 3715–3720. Available from: [Link]
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- 7. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Stability and Storage of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a versatile fluorinated building block crucial in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-proven protocols to ensure the integrity and reliability of ETFBO in research and development settings. We will delve into the inherent chemical liabilities of its α,β-unsaturated trifluoromethyl ketone structure, propose potential degradation pathways based on established reaction mechanisms, and provide detailed standard operating procedures for optimal storage, handling, and stability assessment. This guide is designed to be a self-validating resource, grounding all recommendations in authoritative scientific literature and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Introduction: The Chemical Identity and Significance of ETFBO
This compound, commonly abbreviated as ETFBO, is a key synthetic intermediate characterized by a unique combination of functional groups: an ethoxy vinyl ether, a ketone, and a trifluoromethyl moiety.[1] This structure, specifically an (E)-isomer, imparts a distinct electronic profile, making it a valuable reagent for introducing trifluoromethyl groups into complex organic molecules.[1] The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, ETFBO is frequently employed in the synthesis of novel pharmaceuticals and agrochemicals.[1]
However, the very reactivity that makes ETFBO a powerful synthetic tool also renders it susceptible to degradation if not stored and handled correctly. Understanding its stability profile is therefore paramount to ensuring reproducible experimental outcomes and the quality of downstream products.
Table 1: Physicochemical Properties of ETFBO
| Property | Value | Reference(s) |
| Chemical Name | (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | [1] |
| CAS Number | 17129-06-5 | [2][3][4][5] |
| Molecular Formula | C₆H₇F₃O₂ | [1][4][5] |
| Molecular Weight | 168.11 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 51-53 °C at 12 mmHg | [2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, acetone); sparingly soluble in water. | [1] |
| Key Functional Groups | α,β-Unsaturated Ketone, Trifluoromethyl Ketone, Enol Ether |
Fundamental Principles of ETFBO Stability: A Mechanistic Perspective
The stability of ETFBO is intrinsically linked to the chemical nature of its constituent functional groups. The conjugated system of the α,β-unsaturated ketone is generally stabilizing; however, it also creates electrophilic centers at the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. The potent electron-withdrawing effect of the adjacent trifluoromethyl group further enhances the electrophilicity of the carbonyl carbon.
Inherent Chemical Liabilities
Based on its structure, ETFBO is predisposed to degradation via several mechanisms:
-
Hydrolysis: The enol ether and the electrophilic centers are susceptible to attack by water. This is one of the most probable degradation pathways, especially under non-neutral pH conditions.
-
Oxidation: The carbon-carbon double bond can be a target for oxidative cleavage or epoxidation.
-
Photodegradation: The conjugated π-system can absorb UV light, potentially leading to isomerization or other photochemical reactions.
-
Reaction with Nucleophiles: Strong acids, bases, and other nucleophiles can catalyze or directly participate in degradation reactions.[1]
Recommended Storage and Handling Protocols
To mitigate the inherent risks of degradation, the following storage and handling procedures are mandated. The causality behind these recommendations is to minimize exposure to agents that can initiate the degradation pathways described above.
Optimal Storage Conditions
-
Temperature: Refrigerate at 2-8°C . Lower temperatures slow down the kinetics of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial for long-term storage to prevent oxidative degradation.
-
Light: Protect from light by using amber glass vials or storing in the dark . This minimizes the risk of photodegradation.
-
Moisture: ETFBO is moisture-sensitive. Ensure containers are tightly sealed and consider storage in a desiccator to prevent hydrolysis.
-
Stabilizers: Some commercial sources of ETFBO contain a stabilizer such as butylated hydroxytoluene (BHT).[2] This is an antioxidant added to inhibit radical-mediated oxidation.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows reaction kinetics |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation |
| Light | Amber vial / Dark | Prevents photodegradation |
| Moisture | Tightly sealed container | Prevents hydrolysis |
Safe Handling Workflow
A systematic approach to handling is critical to maintaining the integrity of the compound.
Caption: A stepwise workflow for the safe handling of ETFBO.
Potential Degradation Pathways
While specific degradation studies on ETFBO are not extensively published, we can hypothesize the most probable degradation pathways based on the known reactivity of α,β-unsaturated trifluoromethyl ketones. These pathways are critical for identifying potential impurities and for developing a stability-indicating analytical method.
Hydrolytic Degradation
Hydrolysis is a primary concern for ETFBO. It can occur under acidic, basic, or even neutral conditions, albeit at different rates.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen or the ethoxy group can activate the molecule for nucleophilic attack by water, leading to the cleavage of the enol ether.
-
Base-Catalyzed Hydrolysis: Nucleophilic attack of a hydroxide ion at the β-carbon (Michael addition) or the carbonyl carbon can initiate degradation.
Caption: Hypothesized hydrolytic degradation pathway of ETFBO.
Oxidative Degradation
The electron-rich double bond of the enol ether is susceptible to oxidation, for example, by peroxides that may form in certain solvents or by atmospheric oxygen over prolonged periods.
Caption: Potential oxidative degradation pathway of ETFBO.
Photodegradation
The conjugated system in ETFBO can absorb UV radiation, which may lead to cis-trans isomerization of the double bond or other photochemical reactions common to unsaturated ketones.
Experimental Protocols for Stability Assessment
To empirically determine the stability of ETFBO and validate the proposed degradation pathways, a forced degradation study should be conducted. This is a cornerstone of developing a stability-indicating analytical method as per ICH guidelines.
Forced Degradation (Stress Testing) Protocol
The objective is to intentionally degrade a sample of ETFBO to generate potential degradation products. The target degradation is typically 5-20%.
Materials:
-
ETFBO
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Thermostatic oven
-
Photostability chamber compliant with ICH Q1B guidelines.[6][7][8][9][10]
Procedure:
-
Sample Preparation: Prepare a stock solution of ETFBO in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for a specified time. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store a solid sample of ETFBO and a solution sample in an oven at a high temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[6][7][8][9][10] Keep a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
Table 3: Recommended Starting Conditions for a Stability-Indicating RP-HPLC Method for ETFBO
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic and neutral compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B | To elute both ETFBO and potential degradation products of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV at 254 nm | The conjugated system of ETFBO is expected to have strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Diluent | Acetonitrile:Water (50:50) | Good solubility for ETFBO and compatibility with the mobile phase. |
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[11] Key validation parameters include:
-
Specificity: Demonstrated by the forced degradation study, showing that the ETFBO peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector is essential.
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: Determined by recovery studies.
-
Precision: Including repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Important for quantifying impurities.
-
Robustness: Examining the effect of small, deliberate variations in method parameters.
Conclusion
The chemical stability of ETFBO is a critical parameter that underpins its effective use in research and development. Its structure as an α,β-unsaturated trifluoromethyl ketone dictates a susceptibility to hydrolysis, oxidation, and photodegradation. Adherence to strict storage and handling protocols—specifically refrigeration, inert atmosphere, and protection from light and moisture—is non-negotiable for preserving its integrity. This guide provides a scientifically grounded framework for understanding the stability of ETFBO, along with detailed, actionable protocols for its storage, handling, and the development of a stability-indicating analytical method. By implementing these self-validating systems, researchers can ensure the quality and reliability of their work, leading to more robust and reproducible scientific outcomes.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Anderl, I., & Zander, A. (1999). ICH guideline for photostability testing: aspects and directions for use. Pharmazeutische Industrie, 61(9), 839-844.
-
FDA. (2018). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ICH Expert Working Group. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one compound summary. [Link]
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Methodological & Application
The Strategic Synthesis of Trifluoromethylated Pyrazoles Utilizing 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A Detailed Guide for Researchers
Introduction: The Imperative for Trifluoromethylated Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug design.[2] The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrazole ring can significantly enhance a molecule's pharmacological profile. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, binding affinity, and cell permeability.[3] This has led to the development of blockbuster drugs such as Celecoxib, a potent and selective COX-2 inhibitor for the treatment of arthritis.[4]
This application note provides a comprehensive guide for the synthesis of 3(5)-trifluoromethylated pyrazoles using the versatile and highly reactive building block, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity, offering researchers the insights needed to confidently and efficiently synthesize these valuable compounds.
The Power of ETFBO: A Superior Building Block
This compound (ETFBO) is a trifluoromethyl-containing building block that serves as a synthetic equivalent of a 1,1,1-trifluoro-1,3-diketone. Its enone functionality, activated by the electron-withdrawing trifluoromethyl group, makes it an excellent Michael acceptor and a prime substrate for cyclization reactions. The ethoxy group acts as a good leaving group, facilitating the formation of the pyrazole ring. ETFBO is a commercially available and relatively stable liquid, making it a convenient reagent for laboratory use.
Reaction Mechanism: A Stepwise Approach to Pyrazole Formation
The synthesis of pyrazoles from ETFBO and hydrazines proceeds through a well-established condensation-cyclization pathway. The reaction is initiated by a nucleophilic attack of the hydrazine on the β-carbon of the enone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
The reaction mechanism can be visualized as follows:
Caption: Reaction mechanism for pyrazole synthesis from ETFBO.
Regioselectivity: The Critical Consideration with Substituted Hydrazines
When using a monosubstituted hydrazine (R-NH-NH₂ where R is not H), the reaction can potentially yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions.
The initial nucleophilic attack can occur from either nitrogen atom of the substituted hydrazine. The more nucleophilic nitrogen will preferentially attack the electrophilic β-carbon of ETFBO. Generally, the terminal, less sterically hindered nitrogen is more nucleophilic. However, the subsequent cyclization and dehydration steps also play a crucial role in determining the final product ratio. For instance, the reaction of trifluoromethyl β-diketones with phenylhydrazine has been shown to be highly regioselective, favoring the formation of the 1-phenyl-5-(trifluoromethyl)pyrazole isomer.[5] Conversely, reactions with methylhydrazine can lead to mixtures of regioisomers.[3] The use of fluorinated alcohols as solvents has been reported to improve the regioselectivity in some cases.
Caption: Regioselectivity in pyrazole synthesis with substituted hydrazines.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Synthesis of 3(5)-Trifluoromethylpyrazoles
This protocol is adapted from established procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and their equivalents.[6][7]
Materials:
-
This compound (ETFBO)
-
Hydrazine hydrate or substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)
-
Ethanol (or other suitable solvent such as methanol or ethyl acetate)
-
Glacial acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (5-10 mL per mmol of ETFBO).
-
Addition of Hydrazine: Add the hydrazine (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base like triethylamine may be added. A catalytic amount of glacial acetic acid can also be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and ethyl acetate. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pyrazole product(s).
Data Presentation: Expected Outcomes
The following table provides a summary of expected outcomes for the reaction of ETFBO with various hydrazines, based on literature precedents for similar reactions.[3][5]
| Hydrazine (R-NH-NH₂) | R-Group | Expected Major Regioisomer | Typical Solvent | Typical Conditions |
| Hydrazine hydrate | -H | 3(5)-Trifluoromethylpyrazole | Ethanol | Reflux |
| Methylhydrazine | -CH₃ | Mixture of 1-methyl-3-CF₃ and 1-methyl-5-CF₃ | Ethanol | Reflux |
| Phenylhydrazine | -C₆H₅ | 1-Phenyl-5-trifluoromethylpyrazole | Ethanol | Reflux |
| 4-Sulfonamidophenylhydrazine | -C₆H₄SO₂NH₂ | 1-(4-Sulfonamidophenyl)-5-(trifluoromethyl)pyrazole | Ethanol/Water | Reflux |
Workflow for Synthesis and Application
The synthesis of trifluoromethylated pyrazoles using ETFBO is a key step in the development of new chemical entities for drug discovery and agrochemical research. The overall workflow can be summarized as follows:
Caption: Overall workflow from synthesis to application.
Conclusion: A Versatile and Reliable Synthetic Route
The use of this compound provides a reliable and versatile route for the synthesis of trifluoromethylated pyrazoles. This application note has outlined the key mechanistic considerations, provided a general experimental protocol, and highlighted the critical issue of regioselectivity. By understanding these principles, researchers can effectively utilize ETFBO to generate a diverse library of trifluoromethylated pyrazoles for further investigation in drug discovery and other fields of chemical science. The straightforward nature of this reaction makes it a valuable tool for both academic and industrial laboratories.
References
- Google Patents. (n.d.). Process for preparation of celecoxib.
- Google Patents. (n.d.). An improved process for the preparation of celecoxib.
- Google Patents. (n.d.). Continuous processes for the manufacture of celocoxib.
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 169. Available at: [Link]
- Google Patents. (n.d.). Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione.
-
Okada, M., et al. (2010). Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1-Aryl-3,4,4,4-tetrafluoro-2-buten-1-ones. Heterocycles, 81(6), 1481-1490. Available at: [Link]
-
Corma, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 72(16), 6007-6014. Available at: [Link]
-
Okada, M., et al. (2010). Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. SciSpace. Available at: [Link]
-
Sosnovskikh, V. Y., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6689. Available at: [Link]
-
Sommer, H., et al. (2017). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Synlett, 28(13), 1624-1628. Available at: [Link]
-
Dias, H. V. R., & Goh, S. K. (2011). 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2442. Available at: [Link]
-
Grafiati. (n.d.). Bibliographies: 'Synthetic piperazines'. Retrieved January 3, 2026, from [Link]
-
Schröder, B. (n.d.). Benjamin Schröder's research works. Leibniz Universität Hannover and other places. Retrieved January 3, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 3, 2026, from [Link]
-
Nenajdenko, V. G., et al. (2017). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 203, 134-145. Available at: [Link]
-
Al-Issa, S. A. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. International Journal of Pharmaceutical Sciences Review and Research, 50(1), 194-203. Available at: [Link]
-
Braun, M. (n.d.). Max BRAUN | Senior Researcher | Management. ResearchGate. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). The Effects of Trifluoromethylated Derivatives on Prostaglandin E2 and Thromboxane A2 Production in Human Leukemic U937 Macrophages. Retrieved January 3, 2026, from [Link]
-
Farooq, R. K., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 5-fluoro-1H-pyrazoles.
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives. Retrieved January 3, 2026, from [Link]
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Protocol for peptide synthesis using 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
An Application Note and Investigational Protocol for the Potential Use of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in Peptide Synthesis
Introduction: The Quest for Efficient Peptide Bond Formation
The synthesis of peptides is a cornerstone of chemical biology, drug discovery, and materials science. The creation of a peptide bond between two amino acids is a condensation reaction that is not spontaneous under normal conditions and requires the activation of the carboxylic acid group. This activation is typically achieved through the use of coupling reagents. An ideal coupling reagent should be highly efficient, minimize the risk of racemization at the chiral center of the amino acid, and be easily removable from the reaction mixture. While numerous coupling reagents have been developed, the search for novel reagents with improved performance characteristics is an ongoing endeavor in synthetic chemistry.
This document explores the potential application of this compound (ETFBO) as a novel coupling reagent for peptide synthesis. ETFBO is a fluorinated enone, and its unique electronic properties—specifically the electron-withdrawing trifluoromethyl group and the conjugated system—suggest that it could serve as an effective activating agent for carboxylic acids. This application note provides a theoretical framework for its use, a proposed mechanism of action, and an investigational protocol for researchers interested in exploring its utility. It is important to note that the use of ETFBO for peptide synthesis is not yet established in the literature, and the following protocols are intended as a starting point for research and development.
Proposed Mechanism of Action: ETFBO as a Carboxylic Acid Activator
We propose that ETFBO can activate a carboxylic acid through a two-step mechanism. The first step involves the nucleophilic attack of the carboxylate on the carbonyl carbon of ETFBO, facilitated by a base. This would lead to the formation of a highly reactive acyl-enol ester intermediate. The electron-withdrawing trifluoromethyl group would significantly enhance the electrophilicity of the carbonyl carbon, making it susceptible to this initial attack.
In the second step, the activated acyl-enol ester intermediate would readily react with the free amine of a second amino acid (or peptide) to form the desired peptide bond. The ethoxyvinyl trifluoromethyl ketone would be released as a byproduct. The stability and reactivity of the proposed intermediate are key to the efficiency of the coupling and the suppression of side reactions like racemization.
Caption: Proposed mechanism for peptide bond formation using ETFBO.
Investigational Protocol for Peptide Coupling using ETFBO
This protocol outlines a general procedure for the synthesis of a dipeptide using ETFBO as the coupling reagent. Researchers should consider this a starting point, and optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) will likely be necessary.
Materials and Reagents
-
N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Val-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound (ETFBO)
-
Base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
Caption: Step-by-step experimental workflow for peptide synthesis using ETFBO.
Detailed Step-by-Step Procedure
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate. The chosen solvent should fully dissolve the starting materials.
-
-
Reaction Initiation:
-
Cool the flask in an ice bath to 0 °C.
-
Add DIEA (2.1 eq) dropwise to the solution. Stir for 10-15 minutes.
-
Rationale: The first equivalent of DIEA neutralizes the hydrochloride salt of the amino acid ester, freeing the nucleophilic amine. The second equivalent will facilitate the activation of the carboxylic acid. Cooling the reaction minimizes potential side reactions.
-
-
Addition of ETFBO:
-
Slowly add ETFBO (1.1 eq) to the reaction mixture dropwise over 5 minutes.
-
Rationale: A slight excess of the coupling reagent ensures complete activation of the carboxylic acid. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-12 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the appearance of the product spot.
-
Rationale: Reaction times can vary depending on the specific amino acids being coupled. TLC is a simple and effective way to determine when the reaction is complete.
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes any unreacted DIEA. The bicarbonate wash removes any unreacted N-protected amino acid and the acidic byproduct. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.
-
Potential Advantages and Areas for Investigation
The use of ETFBO as a coupling reagent could offer several potential advantages:
| Feature of ETFBO | Potential Advantage in Peptide Synthesis |
| Trifluoromethyl Group | Increases the electrophilicity of the carbonyl carbon, potentially leading to faster activation and coupling rates. |
| Enone System | The resulting byproduct is a conjugated system, which may be less reactive and easier to separate from the desired peptide. |
| Potentially Mild Conditions | The proposed mechanism does not require high temperatures, which could help to preserve the stereochemical integrity of the amino acids. |
Areas for Further Investigation:
-
Racemization: A critical aspect to evaluate is the extent of racemization during the coupling reaction. This can be assessed by synthesizing a model dipeptide and analyzing the diastereomeric ratio by chiral HPLC.
-
Scope and Limitations: The effectiveness of ETFBO should be tested with a wide range of amino acids, including sterically hindered ones, to determine the scope of its applicability.
-
Byproduct Analysis: The structure and properties of the byproduct should be characterized to ensure it does not interfere with the reaction or purification.
Conclusion
While the use of this compound in peptide synthesis is, at present, a theoretical concept, its chemical structure suggests it holds promise as a novel coupling reagent. The investigational protocol provided here offers a logical starting point for researchers to explore its potential. Through careful experimentation and analysis, the viability of ETFBO as a valuable tool in the peptide chemist's toolbox can be determined.
References
There are no direct references for the use of this compound in peptide synthesis. The following references provide foundational knowledge in peptide synthesis and the chemistry of related compounds.
-
Principles of Peptide Synthesis: For a comprehensive overview of the fundamental principles and techniques of peptide synthesis, including the role of coupling reagents.
- Title: Chemical Approaches to the Synthesis of Peptides and Proteins
- Source: SpringerLink
-
URL: [Link]
-
Review of Coupling Reagents: A detailed review of various classes of coupling reagents used in peptide synthesis, which can serve as a basis for comparing the potential performance of ETFBO.
- Title: Amide Bond Form
- Source: Organic Reactions
-
URL: [Link]
-
Reactivity of Fluorinated Compounds: A source for understanding the electronic effects of fluorine in organic molecules, which is central to the proposed reactivity of ETFBO.
- Title: The unique role of fluorine in medicinal chemistry
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
Application in the Synthesis of Farnesyltransferase Inhibitors: A Detailed Technical Guide for Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of farnesyltransferase inhibitors (FTIs), a promising class of therapeutic agents. Intended for researchers, scientists, and drug development professionals, this document delves into the intricate molecular mechanisms of farnesyltransferase, the rationale behind its inhibition, and detailed protocols for the synthesis and evaluation of potent inhibitors. By integrating established methodologies with expert insights, this guide aims to empower researchers to advance the development of novel FTIs for various therapeutic applications, most notably in oncology.
Introduction: The Critical Role of Farnesyltransferase in Cellular Signaling and Disease
Protein farnesylation is a crucial post-translational modification that facilitates the membrane localization and subsequent activation of a multitude of signaling proteins.[1] This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX" motif of target proteins.[2]
One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). These proteins are central regulators of cellular growth, proliferation, and survival.[3] Oncogenic mutations in Ras genes, found in a significant proportion of human cancers, lead to constitutively active Ras signaling, driving tumorigenesis.[4] The transforming activity of oncogenic Ras is contingent upon its farnesylation, which anchors it to the plasma membrane, enabling its participation in downstream signaling cascades.[5] Consequently, the inhibition of farnesyltransferase has emerged as a compelling therapeutic strategy to disrupt aberrant Ras signaling in cancer.[6]
Beyond Ras, a host of other proteins involved in fundamental cellular processes are also farnesylated, including RhoB, nuclear lamins, and centromere-associated proteins.[4][6] This broad substrate profile suggests that the therapeutic effects of FTIs may extend beyond the simple inhibition of Ras, contributing to their complex and multifaceted mechanism of action.[6] While initially developed as anti-cancer agents, the therapeutic potential of FTIs is also being explored in other diseases, such as progeria and certain viral infections.[3][7]
The Farnesyltransferase-Ras Signaling Axis: A Prime Target for Therapeutic Intervention
The signaling cascade initiated by Ras is a cornerstone of cellular communication, and its dysregulation is a hallmark of many cancers. The following diagram illustrates the canonical Ras signaling pathway and the pivotal role of farnesyltransferase.
Caption: The Ras signaling pathway and the inhibitory action of FTIs.
Synthesis of a Peptidomimetic Farnesyltransferase Inhibitor: A Step-by-Step Protocol
This section provides a detailed protocol for the synthesis of a representative peptidomimetic farnesyltransferase inhibitor, structurally analogous to the widely used research compound FTI-277. This class of inhibitors is designed to mimic the C-terminal CaaX motif of Ras, allowing them to competitively bind to the active site of FTase.
Synthetic Scheme Overview
The synthesis involves a multi-step process starting from commercially available protected amino acids and other reagents. The general workflow is depicted below.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Design and synthesis of peptidomimetic protein farnesyltransferase inhibitors as anti-Trypanosoma brucei agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Trifluoromethylpyrroles from 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of trifluoromethyl-substituted pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols herein focus on the versatile and readily available starting material, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting. The strategic incorporation of the trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide is intended to equip researchers with the necessary knowledge to efficiently synthesize these valuable compounds for further investigation in drug development programs.
Introduction: The Significance of Trifluoromethylpyrroles in Medicinal Chemistry
The pyrrole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals.[4] The introduction of a trifluoromethyl group onto this heterocyclic core can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] The CF3 group is a strong electron-withdrawing group, which can alter the pKa of the pyrrole nitrogen and influence intermolecular interactions.[3] Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for drug absorption and distribution.[1] Consequently, trifluoromethylated pyrroles are highly sought-after targets in drug discovery campaigns, with applications in various therapeutic areas, including antiviral and antitumor research.[5]
This compound (ETFBO) has emerged as a versatile and commercially available building block for the synthesis of a variety of trifluoromethyl-containing heterocycles.[6][7][8] Its bifunctional nature, possessing both an enone and a trifluoromethyl group, allows for diverse synthetic transformations.[8] This guide will primarily focus on a Paal-Knorr type synthesis, a classical and reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds or their synthetic equivalents.[9][10][11]
Reaction Mechanism: A Paal-Knorr Approach
The synthesis of trifluoromethylpyrroles from ETFBO and a primary amine follows a pathway analogous to the Paal-Knorr pyrrole synthesis.[9][10][11] The reaction proceeds through a series of well-defined steps:
-
Michael Addition: The primary amine acts as a nucleophile and undergoes a conjugate addition to the electron-deficient β-carbon of the enone system in ETFBO. This step is facilitated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group.
-
Hemiaminal Formation: The resulting intermediate contains both an amine and a ketone functionality. The amine then attacks the carbonyl carbon intramolecularly to form a cyclic hemiaminal.
-
Dehydration and Aromatization: The cyclic hemiaminal readily undergoes dehydration, typically under acidic or thermal conditions, to eliminate a molecule of water and form the stable aromatic pyrrole ring.
The overall transformation can be visualized as a condensation reaction where the primary amine displaces the ethoxy group and subsequently cyclizes with the ketone.
Below is a Graphviz diagram illustrating the general workflow for the synthesis of trifluoromethylpyrroles from ETFBO.
Caption: General workflow for the synthesis of trifluoromethylpyrroles.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of trifluoromethylpyrroles from ETFBO. Two common variations are presented: a thermal method and an acid-catalyzed method.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. ETFBO is a flammable liquid and may cause skin and eye irritation. Primary amines can be corrosive and toxic; consult the Safety Data Sheet (SDS) for each specific amine used.
Protocol 1: Thermal Synthesis of N-Substituted-2-trifluoromethylpyrroles
This protocol is suitable for a wide range of primary amines and generally proceeds under neutral conditions.
Materials:
-
This compound (ETFBO)
-
Primary amine (e.g., aniline, benzylamine, various alkyl amines)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the ETFBO in anhydrous ethanol (approximately 0.2 M concentration).
-
Add the primary amine (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-substituted-2-trifluoromethylpyrrole.
Protocol 2: Acetic Acid-Catalyzed Synthesis
This method is often faster and can be beneficial for less reactive amines.
Materials:
-
This compound (ETFBO)
-
Primary amine
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 0.5 M concentration).
-
Add the primary amine (1.0 - 1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C for 1-4 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted-2-trifluoromethylpyrroles from ETFBO.
| Entry | Primary Amine | Method | Time (h) | Yield (%) |
| 1 | Aniline | Thermal (Ethanol) | 8 | 85 |
| 2 | Benzylamine | Thermal (Ethanol) | 6 | 92 |
| 3 | n-Butylamine | Thermal (Ethanol) | 10 | 78 |
| 4 | 4-Methoxyaniline | Acetic Acid | 2 | 90 |
| 5 | Cyclohexylamine | Acetic Acid | 3 | 81 |
Yields are for isolated and purified products.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature. For the thermal method, switching to a higher boiling point solvent like toluene may be beneficial. For the acid-catalyzed method, a stronger acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can be added, but this may lead to side product formation.
-
Low Yield: Ensure the use of anhydrous solvents, as water can interfere with the reaction. The purity of the starting materials, especially the amine, is crucial. If the amine is a salt (e.g., hydrochloride), it must be neutralized with a base before use.
-
Purification Challenges: Trifluoromethylpyrroles can be volatile. Care should be taken during solvent removal on the rotary evaporator. Co-elution of impurities during column chromatography can be addressed by trying different solvent systems or using a different stationary phase (e.g., alumina).
-
Substrate Scope: While this method is robust, sterically hindered primary amines may react slower or require more forcing conditions. Electron-deficient anilines may also exhibit lower reactivity.
Conclusion
The synthesis of trifluoromethylpyrroles from this compound offers a reliable and efficient route to this important class of heterocycles. The Paal-Knorr type reaction with primary amines is a versatile transformation that can be readily adapted to generate a diverse library of compounds for drug discovery and development. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently synthesize these valuable building blocks for their specific applications.
References
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
- Andrew, R. J., & Mellor, J. M. (2000). Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one. Tetrahedron, 56(37), 7267-7272.
-
Maurya, R. A. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. Retrieved from [Link]
- Kirschning, A., et al. (2012). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. Leibniz Universität Hannover.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Kirschning, A., et al. (2012). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
- Hu, Y., et al. (2021). Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. ChemRxiv.
- Zard, S. Z. (2005). A New Synthesis of Pyrroles.
- Paal-Knorr Pyrrole Synthesis. (n.d.). University of Michigan.
- Ferreira, I., et al. (2021).
- Paal–Knorr synthesis/All-In-One/ Examples and Explan
- Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innov
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem. Retrieved from [Link]
- Hovione. (2024, February 15).
- BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. nbinno.com [nbinno.com]
- 6. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Leveraging 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in N-Heterocyclic Carbene-Catalyzed Stetter Reactions
Abstract
This guide provides a comprehensive overview of the application of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) as a potent Michael acceptor in the N-Heterocyclic Carbene (NHC)-catalyzed Stetter reaction. The introduction of the trifluoromethyl moiety is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This document elucidates the reaction mechanism, provides detailed experimental protocols, and offers expert insights into best practices and troubleshooting. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex trifluoromethylated 1,4-dicarbonyl scaffolds.
Introduction: The Power of Umpolung Chemistry with a Fluorinated Twist
The Stetter reaction is a powerful and atom-economical carbon-carbon bond-forming transformation that creates 1,4-dicarbonyl compounds.[2][3] These motifs are versatile precursors for synthesizing a wide array of heterocyclic systems and natural products.[3][4] The reaction's ingenuity lies in the concept of umpolung, or polarity reversal.[4][5] Under the influence of an N-Heterocyclic Carbene (NHC) catalyst, the normally electrophilic carbon of an aldehyde's carbonyl group is converted into a nucleophilic acyl anion equivalent.[2][6][7] This transient species then undergoes a conjugate addition to a Michael acceptor.[4][8]
The choice of Michael acceptor is critical for defining the scope and utility of the reaction. This compound (ETFBO) has emerged as a highly valuable substrate.[1][9] The presence of the strongly electron-withdrawing trifluoromethyl group significantly activates the carbon-carbon double bond, rendering it highly susceptible to nucleophilic attack. This makes ETFBO an exceptional building block for introducing the CF₃ group, a key pharmacophore, into complex molecular architectures.[1][10][11]
This document details the strategic use of ETFBO in the Stetter reaction, providing both the theoretical framework and practical guidance for its successful implementation in a laboratory setting.
Table 1: Physicochemical Properties of this compound (ETFBO)
| Property | Value | Reference(s) |
| CAS Number | 17129-06-5 | [12] |
| Molecular Formula | C₆H₇F₃O₂ | [12] |
| Molecular Weight | 168.11 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 51-53 °C at 12 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Storage Conditions | 2-8°C, under an inert atmosphere | [12] |
The Catalytic Cycle: Mechanism of the NHC-Catalyzed Stetter Reaction
The Stetter reaction proceeds via a well-defined catalytic cycle, initiated by the generation of a nucleophilic NHC. The mechanism is distinct from the related Benzoin condensation in that the final product-forming step is irreversible, which drives the reaction towards the 1,4-adduct.[3][4][8]
The key steps are as follows:
-
Catalyst Activation: A stable azolium salt precatalyst (e.g., thiazolium or triazolium) is deprotonated by a suitable base (e.g., DBU, KHMDS) to generate the highly nucleophilic N-Heterocyclic Carbene (NHC) in situ.[2][8]
-
Breslow Intermediate Formation: The NHC attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent proton transfer results in the formation of the critical nucleophilic species known as the Breslow intermediate. This step achieves the "umpolung" of the aldehyde.[3][4][7]
-
Conjugate Addition: The electron-rich Breslow intermediate attacks the β-carbon of the activated ETFBO Michael acceptor in a 1,4-conjugate addition, forming a new carbon-carbon bond and generating an enolate intermediate.
-
Protonation & Catalyst Regeneration: A proton transfer event, typically involving the hydroxyl group of the intermediate, neutralizes the enolate. The resulting intermediate then collapses, eliminating the NHC catalyst and yielding the final 1,4-dicarbonyl product. The regenerated NHC can then enter a new catalytic cycle.[2][6]
Figure 1: The catalytic cycle of the NHC-catalyzed Stetter reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the intermolecular Stetter reaction between an aromatic aldehyde and ETFBO.
3.1. Materials and Reagents
-
Aldehyde: Benzaldehyde (freshly distilled or purified to remove benzoic acid).
-
Michael Acceptor: this compound (ETFBO, >95% purity).
-
NHC Precatalyst: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (or a suitable triazolium salt).
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, freshly distilled).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Inert Gas: Argon or Nitrogen.
-
Standard laboratory glassware, dried in an oven before use.
-
Magnetic stirrer and stirring bars.
-
Syringes and needles for transfer of anhydrous reagents.
3.2. Reaction Setup and Procedure
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the NHC precatalyst (e.g., 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF (e.g., 2.0 mL) via syringe.
-
Reagent Addition:
-
Add the aldehyde (1.2 mmol, 1.2 equiv.) via syringe.
-
Add ETFBO (1.0 mmol, 1.0 equiv.) via syringe.
-
-
Initiation: Add the base (DBU, 0.1 mmol, 10 mol%) dropwise via syringe. Causality Note: The base is added last to initiate the reaction by generating the active NHC catalyst in the presence of both substrates, minimizing potential side reactions like benzoin condensation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gentle heating, e.g., 40 °C) for 12-24 hours. Monitor the consumption of ETFBO by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, quench by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,4-dicarbonyl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Representative Scope and Data
The Stetter reaction employing ETFBO is versatile, accommodating a range of aldehyde coupling partners. A key application has been demonstrated in a synthetic approach towards the COX-2 inhibitor, Celebrex®.[10][11] The following table provides a representative, though not exhaustive, summary of potential reaction pairings.
Table 2: Representative Scope of the Stetter Reaction with ETFBO
| Aldehyde Substrate | Catalyst System (Precatalyst/Base) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Benzaldehyde | Thiazolium Salt / DBU | THF | 25-40 | 12-24 | Good-Excellent |
| 4-Methoxybenzaldehyde | Thiazolium Salt / DBU | DCM | 25 | 18 | Excellent |
| 4-Chlorobenzaldehyde | Triazolium Salt / KHMDS | THF | 25 | 20 | Good |
| Furfural | Thiazolium Salt / DBU | THF | 40 | 24 | Good-Excellent |
| Cinnamaldehyde | Triazolium Salt / DBU | Dioxane | 60 | 16 | Moderate-Good |
| Heptanal | Thiazolium Salt / KHMDS | THF | 25 | 24 | Moderate |
Yields are qualitative estimates based on general Stetter reaction principles and may vary.
Best Practices and Troubleshooting
5.1. Critical Experimental Considerations
-
Aldehyde Purity: The most common cause of failed Stetter reactions is the presence of carboxylic acid impurities in the aldehyde, which neutralize the base and quench the catalyst. Always use freshly distilled or purified aldehydes.
-
Anhydrous Conditions: NHC catalysts and intermediates are sensitive to moisture and oxygen. The use of anhydrous solvents and maintaining a strict inert atmosphere is crucial for reproducibility and high yields.
-
Base Stoichiometry: The base is catalytic. Using an excess can lead to side reactions. Its strength should be sufficient to deprotonate the azolium salt but not so strong as to cause undesired background reactions with the substrates.
5.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Impure aldehyde (acid contamination).2. Inactive catalyst.3. Insufficiently strong base. | 1. Purify the aldehyde immediately before use.2. Use a fresh batch of NHC precatalyst.3. Screen stronger bases (e.g., KHMDS). |
| Benzoin Product Observed | The reversible Benzoin condensation is competing with the irreversible Stetter reaction.[13] | 1. Increase reaction time or temperature to favor the thermodynamically more stable Stetter product.[8]2. Change the solvent. |
| Complex Mixture of Products | 1. Decomposition of starting materials or product.2. Air leak in the system. | 1. Lower the reaction temperature.2. Ensure all glassware joints are secure and maintain a positive pressure of inert gas. |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.
Figure 2: Step-by-step experimental workflow diagram.
Conclusion
The N-Heterocyclic Carbene-catalyzed Stetter reaction is a premier method for the synthesis of 1,4-dicarbonyl compounds. By employing this compound as the Michael acceptor, chemists gain direct access to valuable trifluoromethylated building blocks. The strong electron-withdrawing nature of the CF₃ group ensures efficient reaction, while the resulting products serve as versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and other functional materials. Adherence to the protocols and best practices outlined in this guide will enable researchers to reliably and effectively utilize this powerful transformation.
References
-
Stetter reaction. (n.d.). chemeurope.com. [Link]
-
Recent Developments of Stetter Reaction: A Brief Review. (2022). Biomedicine and Chemical Sciences. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. (n.d.). LookChem. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). (2013). ResearchGate. [Link]
-
N-Heterocyclic Carbene-catalyzed Stetter Reaction and Related Chemistry. (2022). IAS Fellows Repository. [Link]
-
NHC‐catalyzed Stetter reaction. (n.d.). ResearchGate. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Key Intermediate for Advanced Synthesis & Chemical Manufacturing. (2025). WorldOfChemicals. [Link]
-
Recent Advances in the N‐Heterocyclic Carbene (NHC)‐Organocatalyzed Stetter Reaction and Related Chemistry. (2015). Synthesis. [Link]
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. (n.d.). Leibniz Universität Hannover. [Link]
-
Stetter Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. (2020). RSC Publishing. [Link]
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Stetter reaction. (n.d.). Grokipedia. [Link]
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Stetter Reaction. (2023). YouTube. [Link]
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- 11. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 12. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]
- 13. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
Application and Protocol for the Comprehensive NMR Spectral Analysis of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable.[1][2] Among these, α,β-unsaturated ketones bearing a trifluoromethyl group are versatile building blocks in organic synthesis.[3] 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) is a prominent example, serving as a key precursor for the synthesis of various trifluoromethyl-substituted heterocycles.[1]
A thorough understanding of the molecular structure and purity of ETFBO is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[4] Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-NMR-technique approach is required for a complete characterization of ETFBO. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive NMR analysis of this compound, including sample preparation, spectral acquisition, and in-depth interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, supplemented with advanced 2D NMR techniques.
Molecular Structure and Key NMR-Active Nuclei
This compound possesses a unique combination of functional groups that give rise to a rich and informative set of NMR spectra. The key structural features to consider are the ethoxy group (-OCH₂CH₃), the vinyl ether moiety (-OCH=CH-), the carbonyl group (C=O), and the trifluoromethyl group (-CF₃). The molecule exists predominantly as the more stable (E)-isomer.[5][6]
Part 1: Experimental Protocols
A systematic approach to NMR analysis begins with meticulous sample preparation and the selection of appropriate spectral acquisition parameters.
Protocol 1: Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR
This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound (technical grade, often stabilized with BHT)[7]
-
Deuterated chloroform (CDCl₃), 99.8 atom % D
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and glass wool
-
Vials and caps
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial for ¹H and ¹⁹F NMR. For ¹³C NMR, a more concentrated sample of 20-30 mg is recommended to reduce acquisition time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Cap the vial and gently swirl to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a Pasteur pipette plugged with a small amount of glass wool.[8]
-
Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[9]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition
This protocol provides recommended parameters for acquiring 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
1D NMR Acquisition:
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Acquisition Time: 2-4 sRelaxation Delay (d1): 1-2 sNumber of Scans (ns): 8-16 | Standard parameters for routine analysis. |
| ¹³C{¹H} NMR | Acquisition Time: 1-2 sRelaxation Delay (d1): 2 sNumber of Scans (ns): 128-1024 | A longer relaxation delay and more scans are needed due to the lower natural abundance and sensitivity of the ¹³C nucleus. |
| ¹⁹F NMR | Acquisition Time: 1-2 sRelaxation Delay (d1): 1-2 sNumber of Scans (ns): 16-64 | ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required.[10] |
| ¹⁹F{¹H} NMR | Same as ¹⁹F NMR with proton decoupling | Simplifies the spectrum to a singlet, confirming the multiplicity is due to ¹H-¹⁹F coupling. |
2D NMR Acquisition:
| Experiment | Key Parameters | Purpose |
| ¹H-¹H COSY | Spectral Width: Set to cover all proton signalsNumber of Increments: 256-512 | Identifies proton-proton spin coupling networks (e.g., within the ethoxy group and the vinyl moiety).[4] |
| ¹H-¹³C HSQC | Spectral Width (¹³C): Set to cover all carbon signalsNumber of Increments: 128-256 | Correlates protons with their directly attached carbons.[11] |
| ¹H-¹³C HMBC | Spectral Width (¹³C): Set to cover all carbon signalsNumber of Increments: 256-512 | Correlates protons and carbons over two and three bonds, crucial for assigning quaternary carbons and piecing together the molecular skeleton.[11] |
Part 2: Spectral Interpretation and Analysis
A comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, in conjunction with 2D correlation data, allows for the unambiguous assignment of all signals.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the ethoxy and vinyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ethoxy) | ~1.3 | Triplet (t) | 3H | ³JHH ≈ 7 |
| -OCH₂- (Ethoxy) | ~4.0 | Quartet (q) | 2H | ³JHH ≈ 7 |
| =CH-CO- | ~6.0 | Doublet (d) | 1H | ³JHH ≈ 12-13 |
| =CH-O- | ~7.8 | Doublet (d) | 1H | ³JHH ≈ 12-13 |
Expert Insights:
-
The large coupling constant (³JHH ≈ 12-13 Hz) between the two vinyl protons is characteristic of a trans configuration, confirming the (E)-isomer.[5]
-
The downfield shift of the vinyl proton adjacent to the ethoxy group (~7.8 ppm) is due to the electron-donating resonance effect of the oxygen atom.
-
The vinyl proton adjacent to the carbonyl group is shifted upfield (~6.0 ppm) relative to its vinyl partner.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will exhibit six signals. The trifluoromethyl group will induce splitting of the signals for C1 and C2.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Coupling Constant (J, Hz) |
| -C H₃ (Ethoxy) | ~14 | Singlet | - |
| -OC H₂- (Ethoxy) | ~70 | Singlet | - |
| =C H-CO- | ~98 | Singlet | - |
| C F₃ | ~117 | Quartet (q) | ¹JCF ≈ 290 |
| =C H-O- | ~165 | Singlet | - |
| -C =O | ~180 | Quartet (q) | ²JCF ≈ 35 |
Expert Insights:
-
The carbonyl carbon (C2) and the trifluoromethyl carbon (C1) appear as quartets due to coupling with the three fluorine atoms. The one-bond coupling (¹JCF) is significantly larger than the two-bond coupling (²JCF).[12]
-
The chemical shift of the vinyl carbons is highly influenced by the ethoxy and trifluoroacetyl substituents.
-
The provided SpectraBase entry for the ¹³C NMR spectrum of (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one can be used for direct comparison.[6]
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum provides a direct window into the fluorinated portion of the molecule.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -70 to -80 | Singlet (in ¹⁹F{¹H}) or complex multiplet (in ¹⁹F) | - |
Expert Insights:
-
The chemical shift of the -CF₃ group is sensitive to the electronic environment. In this α,β-unsaturated ketone system, the signal is expected in the typical range for trifluoromethyl ketones.
-
In a standard ¹⁹F NMR spectrum, the signal for the -CF₃ group may appear as a complex multiplet due to long-range couplings with the vinyl protons.
-
Acquiring a proton-decoupled ¹⁹F{¹H} spectrum will collapse this multiplet into a sharp singlet, confirming that the splitting is due to ¹H-¹⁹F couplings and simplifying the spectrum for purity analysis.
Part 3: Advanced Structural Elucidation with 2D NMR
For unequivocal assignment and to demonstrate the connectivity of the molecular framework, a suite of 2D NMR experiments is indispensable.
Workflow for 2D NMR-based Structure Confirmation
Caption: Workflow for the structural elucidation of ETFBO using a combination of 1D and 2D NMR techniques.
Interpretation of 2D Spectra:
-
COSY: A cross-peak between the signals at ~1.3 ppm and ~4.0 ppm will confirm the ethyl group of the ethoxy moiety. Another cross-peak between ~6.0 ppm and ~7.8 ppm will confirm the coupling between the two vinyl protons.
-
HSQC: This experiment will show correlations between:
-
¹H at ~1.3 ppm and the ¹³C at ~14 ppm (-CH₃).
-
¹H at ~4.0 ppm and the ¹³C at ~70 ppm (-OCH₂-).
-
¹H at ~6.0 ppm and the ¹³C at ~98 ppm (=CH-CO-).
-
¹H at ~7.8 ppm and the ¹³C at ~165 ppm (=CH-O-).
-
-
HMBC: This is the key experiment for confirming the overall structure. Expected long-range correlations include:
-
The vinyl proton at ~7.8 ppm to the methylene carbon of the ethoxy group (~70 ppm).
-
The vinyl proton at ~6.0 ppm to the carbonyl carbon (~180 ppm).
-
The methylene protons of the ethoxy group (~4.0 ppm) to the vinyl carbon at ~165 ppm.
-
Conclusion
The comprehensive NMR analysis of this compound, utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with 2D correlation experiments like COSY, HSQC, and HMBC, provides an unambiguous confirmation of its molecular structure. This detailed application note and the accompanying protocols offer a robust framework for researchers in the pharmaceutical and chemical industries to ensure the identity and purity of this important fluorinated building block. The principles and techniques described herein are broadly applicable to the structural elucidation of a wide range of fluorinated organic molecules, underscoring the power and versatility of modern NMR spectroscopy.
References
-
School of Chemistry, Food and Pharmacy, University of Reading. NMR Sample Preparation. [Link]
-
PubChem. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. National Center for Biotechnology Information. [Link]
- This cit
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-
SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum. [Link]
- This cit
-
University College London. NMR Sample Preparation. [Link]
- This cit
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-
Chem-Lab. 19Flourine NMR. [Link]
- This cit
-
PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
- This cit
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-
Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- This cit
-
Oakwood Chemical. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
- This cit
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-
Chemistry LibreTexts. NMR - Interpretation. [Link]
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- 4. emerypharma.com [emerypharma.com]
- 5. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 59938-06-6|(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one|BLD Pharm [bldpharm.com]
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- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Introduction: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS 17129-06-5), a versatile fluorinated building block, is of significant interest to researchers in medicinal chemistry and materials science. Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and an enol ether, makes it a valuable precursor for the synthesis of various heterocyclic compounds and complex molecules.[1] The purity of this reagent is paramount, as even minor impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This guide provides detailed protocols and technical insights for the purification of this compound, ensuring a high degree of purity for demanding research and development applications.
Understanding the Analyte: Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy. This compound is a light yellow, moisture-sensitive liquid.[2] Commercial preparations are often stabilized with Butylated hydroxytoluene (BHT) to prevent degradation, indicating a potential for instability under certain conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇F₃O₂ | [3] |
| Molecular Weight | 168.11 g/mol | |
| Boiling Point | 51-53 °C at 12 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index | n20/D 1.406 | |
| Solubility | Soluble in chloroform and methanol. | [2] |
| Sensitivity | Moisture Sensitive | [3] |
Identifying and Mitigating Impurities
The primary impurities in crude this compound often originate from the synthetic process. A common synthesis involves the reaction of an activated trifluoroacetic acid derivative with ethyl vinyl ether in the presence of an organic base, such as triethylamine.[2]
Potential Impurities Include:
-
Residual Base: Triethylamine or other organic bases used as catalysts.
-
Unreacted Starting Materials: Ethyl vinyl ether and the trifluoroacetylating agent.
-
Side-Reaction Products: Small amounts of polymeric material or other adducts.
-
Degradation Products: The presence of a stabilizer in commercial products suggests that the compound may be susceptible to degradation, particularly if exposed to air, moisture, or high temperatures for extended periods.
The purification strategies outlined below are designed to effectively remove these common impurities.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the initial purity of the material, the scale of the purification, and the desired final purity. For this compound, a combination of a preliminary aqueous wash followed by either vacuum distillation or flash column chromatography is generally effective. Recrystallization is a potential, albeit more challenging, option for achieving very high purity.
Figure 2: Workflow for purification by aqueous wash and vacuum distillation.
Protocol 2: High-Purity Purification by Flash Column Chromatography
For smaller quantities or when very high purity is required, flash column chromatography is the method of choice. This technique is particularly effective at separating the target compound from closely related impurities that may have similar boiling points.
Causality and Experimental Choices:
-
Stationary Phase: Standard silica gel is a suitable stationary phase. The polarity of this compound allows for good separation from less polar impurities.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a moderately polar solvent (e.g., ethyl acetate) provides good resolution. Based on the purification of a structurally similar compound, a starting point of 20:1 petroleum ether:ethyl acetate is recommended. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (e.g., 20:1 petroleum ether:ethyl acetate). Ensure the column is packed uniformly to avoid channeling.
-
-
Loading and Elution:
-
Carefully load the prepared sample onto the top of the silica gel bed.
-
Begin eluting with the solvent system, collecting fractions.
-
Monitor the elution of the product using thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
-
Figure 3: Workflow for purification by flash column chromatography.
Protocol 3: High-Purity Solidification by Low-Temperature Recrystallization
Given that this compound has a very low melting point (-30 °C), traditional recrystallization is challenging. However, for obtaining material of the highest analytical purity, a low-temperature recrystallization from a non-polar solvent can be attempted.
Causality and Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the compound at or near room temperature but have very low solubility at reduced temperatures (e.g., in a dry ice/acetone bath). A non-polar solvent like pentane or a mixture of hexanes and a small amount of a slightly more polar solvent (like diethyl ether) is a logical starting point.
-
Slow Cooling: Gradual cooling is crucial to encourage the formation of well-ordered crystals and exclude impurities. Rapid cooling can lead to "oiling out," where the compound separates as a liquid, trapping impurities.
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
In a small test tube, dissolve a small amount of the purified liquid in a few drops of pentane at room temperature.
-
Gradually cool the test tube in a cooling bath (e.g., ice-water, then dry ice/acetone).
-
Observe if a solid precipitate forms. If the compound "oils out," try a slightly more polar solvent system (e.g., 10:1 pentane:diethyl ether).
-
-
Recrystallization Procedure:
-
Dissolve the this compound in a minimal amount of the chosen warm solvent (just enough to fully dissolve the compound).
-
Loosely cover the container and allow it to cool slowly to room temperature.
-
Once at room temperature, transfer the container to a refrigerator (4 °C) for several hours.
-
If crystallization has not occurred, transfer the container to a freezer (-20 °C) or a dry ice/acetone bath (-78 °C).
-
-
Isolation of Crystals:
-
Once a significant amount of solid has formed, the crystals must be isolated quickly while cold.
-
This can be achieved by rapid filtration through a pre-cooled Büchner funnel or by decanting the cold supernatant liquid.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under a stream of dry nitrogen or in a vacuum desiccator at low temperature.
-
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Due to its moisture sensitivity, all operations should be conducted under anhydrous conditions where possible.
References
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2780395, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
Nenajdenko, V. G., et al. (2010). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules, 15(2), 953-992. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
Welcome to the dedicated technical resource for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile fluorinated building block. As a highly reactive α,β-unsaturated ketone, ETFBO is invaluable for introducing the trifluoromethyl (-CF3) moiety into complex molecules, a strategy known to enhance metabolic stability and bioavailability in pharmaceuticals and agrochemicals.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical laboratory experience.
Core Characteristics and Handling of ETFBO
Understanding the fundamental properties of ETFBO is the first step toward successful experimentation. The molecule's reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system, heavily influenced by the potent electron-withdrawing trifluoromethyl group.[2][4]
Physicochemical Data Summary
For safe and effective use, please refer to the following properties. Note that ETFBO is typically supplied with a stabilizer, such as 0.5% BHT, to inhibit polymerization and degradation.[5][6]
| Property | Value | Source(s) |
| CAS Number | 17129-06-5 | [5][7] |
| Molecular Formula | C₆H₇F₃O₂ | [5][7] |
| Molecular Weight | 168.11 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [2][6][8] |
| Density | ~1.18 - 1.192 g/mL at 25°C | [5][6][8] |
| Boiling Point | 51-53°C at 12 mmHg | [6][8][9] |
| Refractive Index | n20/D ~1.406 | [5][8][9] |
| Storage | 2-8°C, under inert atmosphere | [5] |
| Sensitivity | Moisture Sensitive | [5] |
| Safety | Flammable liquid (Category 3) | [6][10] |
Critical Handling and Storage Protocols
-
Moisture Sensitivity: ETFBO is sensitive to moisture.[5] Always handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Water can lead to decomposition and undesirable side reactions, significantly impacting yield.
-
Storage: Store ETFBO in a tightly sealed container at the recommended temperature of 2-8°C.[5] Improper storage can lead to degradation.
-
Safety Precautions: ETFBO is a flammable liquid and should be handled with appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, in a well-ventilated fume hood.[10][11]
Troubleshooting Guide: From Low Yields to Side Products
This section addresses the most common issues encountered during reactions with ETFBO in a direct question-and-answer format.
Issue 1: Low Reaction Yield and Incomplete Conversion
Question: My reaction with ETFBO is resulting in a significantly lower yield than anticipated, and I'm recovering unreacted starting material. What are the primary factors to investigate?
Answer: Low yield or incomplete conversion is a frequent challenge that can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or mechanistic pathway. Let's break down the diagnostic process.
Initial Diagnostic Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Reagent Purity and Solvent Quality: This is the most common culprit.[12]
-
ETFBO Quality: Ensure your ETFBO has not degraded. If it appears discolored or has been stored improperly, its purity may be compromised.
-
Solvent: The term "anhydrous" must be taken seriously. Use freshly dried solvents. The presence of water can quench nucleophiles or intermediates and catalyze decomposition.
-
Nucleophile/Reagents: Verify the purity and activity of your coupling partner and any bases or catalysts. For instance, organometallic reagents are notoriously sensitive to air and moisture.
-
-
Reaction Atmosphere and Temperature Control:
-
Inert Atmosphere: Reactions involving sensitive reagents like ETFBO should be maintained under a positive pressure of an inert gas (Nitrogen or Argon) from start to finish.[12]
-
Temperature: Many reactions are highly temperature-dependent. Ensure your reaction is maintained at the optimal temperature. For exothermic additions, ensure efficient cooling and consider slow, dropwise addition of reagents to prevent localized heating, which can promote side reactions.[12]
-
-
Reaction Time: Monitor the reaction progress using an appropriate technique (TLC, GC-MS, ¹H NMR). Reactions can stall or, if left for too long, product degradation can occur. Quench the reaction once the starting material is consumed.[13]
Issue 2: Unforeseen Side Product Formation
Question: My reaction is clean by TLC, but I'm isolating a significant amount of an unexpected product. What are the likely competing pathways with ETFBO?
Answer: The rich functionality of ETFBO presents several competing reaction pathways. The outcome is highly dependent on the nature of your nucleophile.
ETFBO Reactivity Pathways
Caption: Competing nucleophilic attack pathways for ETFBO.
-
1,2-Addition vs. 1,4-Conjugate Addition: This is a classic dichotomy in enone chemistry. The highly electrophilic carbonyl carbon is susceptible to direct attack (1,2-addition), while the β-carbon is the site for conjugate addition (1,4-addition).
-
Substitution of the Ethoxy Group: Some strong, hard nucleophiles, such as Grignard reagents (e.g., phenylmagnesium bromide), have been shown to displace the ethoxy group rather than adding to the carbonyl.[8][10] This results in a different enone product.
-
[4+2] Cycloaddition: With certain reagents, like triethyl phosphite, ETFBO can act as a diene, undergoing a [4+2] cycloaddition to form a 1,2-oxaphospholene ring system.[8][14] While less common in general synthesis, it's a possibility to be aware of with phosphorus nucleophiles.
Troubleshooting Strategy: If you suspect an alternative pathway, the solution lies in modifying the reaction conditions or the nucleophile itself.
-
To favor 1,4-addition, consider using a softer nucleophile or adding a Lewis acid that coordinates to the carbonyl oxygen, further activating the β-position.
-
To favor 1,2-addition, employ harder, more reactive nucleophiles under conditions that favor kinetic control (e.g., low temperatures).
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of ETFBO? A: ETFBO is a key building block for synthesizing trifluoromethyl-substituted heterocycles like pyrazoles, pyrroles, and thiophenes.[1][10] It is also widely used in peptide synthesis as a protecting reagent for amino groups.[8][10]
Q2: My reaction requires a base. Which type should I use? A: Exercise caution. Strong, nucleophilic bases can react directly with ETFBO. If a base is required to deprotonate a pro-nucleophile, use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge. Weak inorganic bases like K₂CO₃ can sometimes be used, but their effectiveness is substrate-dependent. A patent for ETFBO synthesis suggests replacing pyridine with N-methylmorpholine to improve product quality and reduce degradation.[15]
Q3: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. Use a suitable stain (e.g., potassium permanganate or vanillin) as ETFBO and many of its products are not strongly UV-active. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) or crude ¹H NMR analysis is recommended.
Q4: The workup procedure seems to be causing product loss. Any advice? A: Product loss during workup can happen if your product is volatile or has some water solubility.[13][16]
-
Volatility: ETFBO itself has a low boiling point.[6][9] If your product is also volatile, be cautious during solvent removal on the rotary evaporator. Use minimal vacuum and a cool water bath.
-
Aqueous Workup: If your product is sensitive to acid or base, ensure your aqueous quench and extraction steps are neutral or buffered.[16] Always back-extract the aqueous layer to recover any dissolved product.
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Conjugate Addition of an Amine
This protocol provides a template for the common reaction of ETFBO with a primary or secondary amine to form a 4-amino-1,1,1-trifluorobut-3-en-2-one.
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Setup: To the flask, add anhydrous solvent (e.g., dichloromethane or THF, 0.1-0.5 M).
-
Reactant Addition: Add the amine nucleophile (1.0 equivalent) to the solvent. If the amine salt is used, add a non-nucleophilic base (1.1 equivalents) at this stage.
-
ETFBO Addition: Cool the solution to 0°C using an ice bath. Slowly add ETFBO (1.05 equivalents) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition at low temperature helps dissipate any heat of reaction and minimizes the formation of potential side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (typically 1-16 hours). Monitor the consumption of the starting amine by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
References
-
Sommer, H., Braun, M., Schröder, B., & Kirschning, A. (2017). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
Gerus, I. I., et al. (2000). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. ResearchGate. Retrieved from [Link]
- CN114956969A. (2022). Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one. Google Patents.
-
Sinopeg. (n.d.). This compound (CAS 17129-06-5) Product Specification. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. PubChem Compound Database. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Retrieved from [Link]
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- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]
- 9. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one-1 supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]
- 10. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one BHT 0.5 stabilizer, technical grade 17129-06-5 [sigmaaldrich.com]
- 11. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 16. How To [chem.rochester.edu]
Technical Support Center: Pyrazole Synthesis Using ETFBO
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted pyrazoles using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of this reaction and optimize your synthetic outcomes. As Senior Application Scientists, we've compiled field-proven insights to address the most common challenges, particularly the formation of side products.
Troubleshooting Guide: Side Products & Optimization
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Formation of Regioisomers
Question: Why am I observing a mixture of two isomeric pyrazoles instead of a single product? My NMR spectrum shows two distinct sets of peaks, particularly two CF₃ signals.
Answer: This is the most common side product issue when using an unsymmetrical 1,3-dicarbonyl equivalent like ETFBO with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] The formation of two regioisomers occurs because the initial nucleophilic attack by the hydrazine can happen at two different electrophilic carbon centers of the ETFBO molecule.
Causality & Mechanism: The reaction proceeds via a condensation-cyclization mechanism.[3] ETFBO (or its hydrolyzed form, 1,1,1-trifluoro-2,4-butanedione) has two carbonyl carbons with different electronic environments: one is adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group, and the other is adjacent to the ethoxyvinyl group (or a methyl group after hydrolysis).
-
Pathway A (Attack at the CF₃-adjacent carbonyl): The more electrophilic carbonyl, activated by the CF₃ group, is attacked by the substituted nitrogen (NR) of the hydrazine. This pathway leads to the 1-substituted-3-trifluoromethyl-5-methylpyrazole .
-
Pathway B (Attack at the other carbonyl): The less sterically hindered and less electrophilic carbonyl is attacked by the terminal nitrogen (NH₂) of the hydrazine. This pathway typically results in the 1-substituted-5-trifluoromethyl-3-methylpyrazole .
The final ratio of these isomers is kinetically controlled and highly dependent on reaction conditions.[4]
Troubleshooting Protocol:
If you are obtaining an undesirable mixture of regioisomers, the most effective strategy is to modify the reaction conditions.
1. Solvent Screening (High-Impact): The choice of solvent is critical. Standard solvents like ethanol often give poor selectivity.[5]
-
Recommendation: Switch to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents have been demonstrated to dramatically improve regioselectivity, often favoring a single isomer.[5] They are thought to selectively solvate and stabilize key intermediates, directing the reaction down a single pathway.
2. pH Adjustment: The acidity of the medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine and influence the reaction pathway.
-
Protocol:
-
Run the reaction under neutral conditions (e.g., in refluxing ethanol).
-
Run a parallel reaction with a catalytic amount of acid (e.g., 0.1 eq of acetic acid or HCl).
-
Analyze the isomeric ratio of both reactions by ¹H or ¹⁹F NMR. In some systems, acidic conditions can reverse the selectivity.[6]
-
Table 1: Effect of Solvent on Regioisomeric Ratio
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
|---|---|---|---|---|
| Aryl-CF₃-diketone | Methylhydrazine | EtOH | ~1:1.3 | [5] |
| Aryl-CF₃-diketone | Methylhydrazine | TFE | ~90:10 |
| Aryl-CF₃-diketone | Methylhydrazine | HFIP | >97:3 |[5] |
Issue 2: Incomplete Reaction or Low Yield
Question: My reaction is sluggish and not going to completion. I see significant amounts of starting material on my TLC plate even after extended reaction times.
Answer: Incomplete conversion is typically due to insufficient activation energy, poor solubility of reactants, or deactivation of the hydrazine starting material.
Causality & Troubleshooting:
-
Temperature: The condensation reaction may require heating to overcome the activation barrier for cyclization and dehydration.
-
Action: If running at room temperature, increase the temperature to the reflux point of the solvent. Monitor the reaction progress every 1-2 hours via TLC.
-
-
Catalyst: While often not strictly necessary, acid catalysis can accelerate the reaction by protonating a carbonyl group, making it more electrophilic.
-
Action: Add a catalytic amount of acetic acid or a Lewis acid like LiClO₄ and monitor for an increased reaction rate.[1]
-
-
Hydrazine Reactivity: Hydrazine and its derivatives can be prone to oxidation or side reactions, especially over long reaction times at high temperatures.
-
Action: Use a slight excess (1.1-1.2 equivalents) of the hydrazine. Ensure the hydrazine used is of high purity and has been stored properly to prevent degradation.
-
Workflow for Optimizing Yield:
Frequently Asked Questions (FAQs)
Q1: What is the primary role of ETFBO compared to a standard 1,3-diketone? ETFBO is a synthetic equivalent (a "building block") for 1,1,1-trifluoro-2,4-butanedione.[7] Its enol ether functionality makes it less prone to self-condensation and provides a stable, easy-to-handle liquid precursor for introducing the trifluoromethyl-acetyl moiety into a molecule.
Q2: I have separated my regioisomers. How can I definitively assign their structures? Structural assignment is crucial. While 1D ¹H and ¹³C NMR are essential, they may not be sufficient to distinguish between the isomers.
-
Recommended Technique: Use 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is ideal. Look for long-range correlations (2-3 bonds) between the N-substituent (e.g., the N-methyl protons) and the carbon atoms of the pyrazole ring (C3 and C5). This will unambiguously determine which carbon the N-substituent is adjacent to. NOESY experiments can also be used to confirm assignments.[8]
Q3: Are there any recommended methods for purifying a mixture of pyrazole regioisomers? Separating regioisomers can be challenging due to their similar physical properties.[2]
-
Column Chromatography: This is the most common method.[8] Success depends on the specific isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider using a high-performance chromatography system.
-
Crystallization: If one isomer is significantly less soluble or forms a stable salt, fractional crystallization can be effective. This can sometimes be achieved by forming the hydrochloride or other acid addition salt of the pyrazole mixture.[9]
Q4: Can other side products form besides isomers? Yes, though less common.
-
Pyrazoline Intermediates: Incomplete aromatization can leave 5-hydroxy-5-trifluoromethylpyrazoline intermediates.[5] These can often be converted to the desired pyrazole by treatment with acid (e.g., refluxing in THF with 3M HCl).[5]
-
Hydrazine Decomposition: Hydrazines can decompose, especially under harsh conditions, leading to colored impurities.[2] Using fresh reagents and an inert atmosphere (e.g., nitrogen or argon) can minimize this.
References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(19), 7259–7269. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
UAB Barcelona. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1146-1157. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
PMC - NIH. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (2004). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Synthesis. [Link]
-
NIH. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Molecules. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts. [Link]
-
UAB Barcelona. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
ACS Omega. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
Introduction
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, commonly known as ETFBO, is a highly versatile fluorinated building block in organic synthesis. Its unique structure, featuring a trifluoromethyl ketone and an enol ether, makes it a valuable precursor for a wide range of trifluoromethyl-containing heterocycles, including pyrazoles, pyrroles, and pyridines, which are significant motifs in pharmaceuticals and agrochemicals.[1][2] However, the inherent reactivity that makes ETFBO so useful also presents specific stability challenges that can impact experimental outcomes.
This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common stability issues associated with ETFBO. By understanding the underlying chemical principles, you can optimize your reaction conditions, ensure reproducibility, and accelerate your research and development efforts.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during experiments with ETFBO in a direct question-and-answer format.
Issue 1: Low or No Product Yield in Reactions
Question: I am reacting ETFBO with a nucleophile (e.g., a hydrazine to form a pyrazole), but I'm observing very low yields or only recovering starting material. What could be the cause?
Potential Causes & Diagnosis:
-
ETFBO Degradation via Hydrolysis: The most common stability issue is the hydrolysis of the enol ether moiety. Trace amounts of acid and water can catalyze the cleavage of the C=C double bond, converting ETFBO into ethyl formate and the highly volatile 1,1,1-trifluoroacetone. This decomposition pathway effectively removes your reactant from the system.
-
Presence of Acidic Impurities: ETFBO synthesis can leave residual acidic impurities. These acids can catalyze hydrolysis or other unwanted side reactions.
-
Inadequate Anhydrous Conditions: Many reactions involving ETFBO, especially with strong nucleophiles or organometallics, are moisture-sensitive.[3] Atmospheric moisture can quench reagents or lead to the hydrolysis of ETFBO.[4]
-
Sub-optimal Reaction Temperature: While heating can accelerate many reactions, ETFBO can be thermally sensitive. Excessive heat may lead to polymerization or decomposition, especially during prolonged reaction times.[5]
Recommended Solutions & Protocols:
-
Verify Reagent Quality: Before use, check the purity of your ETFBO sample, ideally by ¹H or ¹⁹F NMR. Look for signals corresponding to hydrolysis products or other impurities. Commercial ETFBO often contains a stabilizer like Butylated hydroxytoluene (BHT), which should be noted.[6][7]
-
Implement Rigorous Anhydrous Techniques: Ensure all glassware is oven- or flame-dried immediately before use.[3] Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] For transferring reagents, use dry syringes or cannulas.
-
Neutralize the Reaction Medium: If acidic impurities are suspected, consider adding a non-nucleophilic, sterically hindered base, such as proton sponge or diisopropylethylamine (DIPEA), to the reaction mixture.
dot
Caption: ETFBO degradation pathway via acid-catalyzed hydrolysis.
Issue 2: Formation of Unidentified Side-Products
Question: My reaction is producing multiple spots on TLC, and the NMR of the crude product is complex and uninterpretable. What side reactions could be occurring?
Potential Causes & Diagnosis:
-
Self-Polymerization: The electron-deficient double bond in ETFBO makes it susceptible to oligomerization or polymerization, especially upon heating or in the presence of certain initiators. This is often observed as an intractable baseline material on TLC or a broad, undefined hump in the NMR spectrum.
-
Michael Addition vs. Carbonyl Attack: ETFBO has two primary electrophilic sites: the β-carbon of the enone system and the carbonyl carbon. Depending on the nucleophile and reaction conditions (e.g., hard vs. soft nucleophiles, kinetic vs. thermodynamic control), you may get a mixture of 1,4-addition (Michael addition) and 1,2-addition (carbonyl attack) products. For instance, Grignard reagents may favor substitution, while organozinc compounds can lead to 1,2-addition.[5][6]
-
Reaction with Stabilizer: If your ETFBO contains a stabilizer like BHT, it could potentially react under certain harsh conditions, although this is less common.[6]
Recommended Solutions & Protocols:
-
Control Reaction Temperature: Start reactions at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature. This often improves selectivity and minimizes polymerization.
-
Choose Nucleophiles and Catalysts Carefully: To favor a specific reaction pathway, consult the literature for precedents. For example, in the synthesis of pyrazoles, the reaction with hydrazine is a robust cyclocondensation that proceeds predictably.[9][10]
-
Purify ETFBO Before Use: If polymerization is a persistent issue, consider passing the ETFBO through a short plug of neutral alumina or silica gel immediately before use to remove potential initiators. Note: Do not store the purified, unstabilized material for extended periods.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for ETFBO?
ETFBO is sensitive to moisture and should be stored in a cool, dry, dark place. T[2][7]he recommended storage temperature is typically 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis and degradation. C[7]ommercially available ETFBO often contains a stabilizer like BHT to inhibit polymerization during storage.
[6][11]Q2: How can I monitor the purity and decomposition of my ETFBO sample?
-
¹H NMR Spectroscopy: This is the most straightforward method. Fresh, pure ETFBO will show characteristic signals for the ethoxy group and the vinyl protons. The appearance of new, broad signals or the disappearance of the vinyl protons can indicate decomposition.
-
¹⁹F NMR Spectroscopy: Provides a very clean signal for the -CF₃ group. The appearance of multiple signals in this region suggests the formation of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities or degradation products like 1,1,1-trifluoroacetone.
| Compound | ¹H NMR (CDCl₃, δ ppm) | Key Features |
| ETFBO (E-isomer) | ~7.7 (d, 1H), ~5.6 (d, 1H), ~4.2 (q, 2H), ~1.4 (t, 3H) | Clean doublet signals for vinyl protons. |
| Hydrolysis Product | Appearance of signals for ethyl formate (~8.0, 4.2, 1.3 ppm) | Disappearance of vinyl proton signals. |
| Polymerization | Broad, unresolved signals, loss of sharp peaks | Often seen as a hump in the baseline. |
Q3: Are there any specific reagents or solvents that are incompatible with ETFBO?
Yes. Avoid the following:
-
Strong Acids: Will rapidly catalyze hydrolysis.
-
Strong Bases: Can deprotonate the α-carbon or catalyze condensation/polymerization reactions.
-
Protic Solvents (if not a reactant): Solvents like methanol or water can participate in unwanted side reactions (hydrolysis, trans-esterification) unless they are part of the intended reaction design.
-
Reactive Nucleophiles (unintended): Avoid contamination with primary or secondary amines, thiols, etc., if they are not the intended reaction partners.
Q4: Can I purify ETFBO if it has started to degrade?
If degradation is minor, vacuum distillation can be effective for purification. H[12]owever, care must be taken as heating can promote polymerization. It is recommended to perform the distillation at the lowest possible pressure and temperature. For small-scale purification, passing the material through a short plug of neutral silica or alumina can remove polar impurities and stabilizers. Note that once the stabilizer is removed, the material should be used immediately.
[4]---
Protocol: Setting Up an Anhydrous Reaction for ETFBO Chemistry
This protocol provides a standardized workflow for ensuring the stability of ETFBO in moisture-sensitive reactions.
Objective: To set up a reaction vessel and reagent transfer system that minimizes exposure to atmospheric moisture and oxygen.
Materials:
-
Round-bottom flask with stir bar
-
Septa
-
Nitrogen or argon gas line with bubbler
-
Schlenk line or vacuum/gas manifold *[8] Anhydrous solvents (e.g., THF, Dichloromethane)
-
Dry syringes and needles
Methodology:
-
Glassware Preparation: All glassware (flask, syringes, etc.) must be dried in an oven at >120°C for at least 4 hours (preferably overnight). 2[3]. Assembly: Assemble the reaction flask and condenser (if needed) while still warm and immediately place under a positive pressure of inert gas. Allow the apparatus to cool to room temperature under this inert atmosphere.
-
Inerting the Flask: Secure a rubber septum over the flask opening. Insert a needle connected to the inert gas line and another needle to act as an outlet. Purge the flask with the inert gas for 5-10 minutes. For more rigorous applications, perform at least three cycles of evacuating the flask with a vacuum pump and refilling with inert gas. 4[8]. Solvent and Reagent Addition: Add anhydrous solvent to the flask via a dry syringe. Add any solid reagents under a positive flow of inert gas.
-
ETFBO Addition: Using a dry syringe, carefully draw up the required volume of ETFBO and add it dropwise to the stirring reaction mixture. If the reaction is exothermic, perform the addition at a reduced temperature (e.g., in an ice bath).
-
Reaction Monitoring: Maintain a positive pressure of inert gas (indicated by slow bubbling in the oil bubbler) throughout the entire reaction. Monitor the reaction's progress by TLC or LC-MS by withdrawing small aliquots with a dry syringe.
References
-
Gorbunova, M. G., et al. "Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles." ResearchGate. [Link]
-
Studylib. Advanced Organic Synthesis Lab Manual. [Link]
-
Martins, J. E. D., et al. "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib)." ResearchGate. [Link]
-
JoVE. "Preparing Anhydrous Reagents and Equipment." Journal of Visualized Experiments. [Link]
-
SpectraBase. (E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one Spectrum. [Link]
-
YouTube. "How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon." University of Dundee. [Link]
-
LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Product Page. [Link]
-
Organic Syntheses. Procedure for Anhydrous Reaction Setup. [Link]
-
Royal Society of Chemistry. "A field guide to flow chemistry for synthetic organic chemists." Chemical Science. [Link]
-
The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules. [Link]
-
RJPT. "Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases." Research Journal of Pharmacy and Technology. [Link]
-
National Institutes of Health. "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." Molecules. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
National Institutes of Health. "Synthesis of Chromone-Related Pyrazole Compounds." Molecules. [Link]
-
Oakwood Chemical. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
Royal Society of Chemistry. "Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions." Supporting Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
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- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. rsc.org [rsc.org]
- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]
- 6. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 [thegoodscentscompany.com]
- 12. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one CAS:4-Ethoxy-1,1,1-trifluoro-3-buten-2-one-1 supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]
Technical Support Center: Optimizing Reaction Conditions with Organozinc Compounds
Welcome to the technical support center for optimizing reactions involving organozinc compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of using these versatile reagents. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when working with organozinc reagents.
Q1: My organozinc reagent preparation is sluggish or fails to initiate. What are the likely causes?
A1: The most common culprit is inadequate activation of the zinc metal. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the organic halide.[1]
Troubleshooting Steps:
-
Zinc Activation: Ensure you are using an appropriate activation method. Chemical activation during the reaction by adding LiCl is a widely used and effective method.[1] Pre-treatment with reagents like 1,2-dibromoethane and trimethylsilyl chloride can also be employed.[2] Alternatively, using highly reactive Rieke® Zinc, prepared by reducing a zinc salt, can circumvent this issue entirely as it possesses a high surface area and is exceptionally reactive.[3][4]
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture.[4] Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >120 °C) and cooled under an inert atmosphere (Argon or Nitrogen).[3] Use anhydrous solvents, as even trace amounts of water can quench the reaction.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like THF, DMSO, and DMF can accelerate the formation of organozinc reagents.[1]
Q2: I'm observing significant formation of homocoupled products in my Negishi cross-coupling reaction. How can I minimize this?
A2: Homocoupling is a common side reaction in Negishi couplings.[5] It can arise from a second transmetalation event between the desired cross-coupling intermediate and another molecule of the organozinc reagent.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the organozinc reagent is common, but a large excess can promote homocoupling.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands can often suppress undesirable side reactions and improve the yield of the desired cross-coupled product.[6]
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture containing the catalyst and the organic halide can help to maintain a low concentration of the organozinc species, thereby disfavoring the homocoupling pathway.
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient reactivity of the organozinc reagent, or the presence of inhibitors.
Possible Solutions:
-
Catalyst Loading: While catalytic amounts are sufficient, in challenging cases, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes drive the reaction to completion.[7]
-
Ligand Choice: The ligand plays a critical role in the stability and activity of the catalyst. Experiment with different phosphine ligands, as some may be better suited for your specific substrates.[6][8]
-
Temperature: While many organozinc reactions proceed at room temperature, gentle heating can sometimes be necessary to overcome activation barriers, especially with less reactive substrates.[3]
-
Additives: The presence of salts, such as lithium chloride (LiCl) or magnesium chloride (MgCl2), can be crucial. These salts can break up aggregates of the organozinc reagent, leading to more reactive monomeric "ate" complexes.[1][9]
Q4: What is the role of lithium chloride (LiCl) in the preparation and use of organozinc reagents?
A4: Lithium chloride is a key additive that plays a dual role. In the preparation of organozinc reagents from zinc metal, LiCl accelerates the solubilization of the organozinc intermediates that form on the surface of the zinc.[1] In cross-coupling reactions, LiCl helps to break down aggregates of organozinc reagents, forming more reactive zincate species in solution, which can facilitate the crucial transmetalation step in the catalytic cycle.[10]
II. Troubleshooting Guide: Specific Scenarios
This section provides a more in-depth look at specific problems and their solutions, presented in a cause-and-effect framework.
Scenario 1: Low Yield in a Negishi Cross-Coupling Reaction
| Potential Cause | Underlying Rationale | Recommended Solution |
| Poor Quality Organozinc Reagent | The concentration of the active organozinc species may be lower than anticipated due to incomplete formation or degradation. | Titrate the organozinc reagent before use to determine its exact concentration. A common method is an iodometric titration.[2] Prepare the reagent fresh if it has been stored for an extended period. |
| Suboptimal Catalyst System | The chosen palladium catalyst or ligand may not be suitable for the specific substrates, leading to slow reaction rates or catalyst decomposition. | Screen a variety of palladium precatalysts and phosphine ligands. For sterically hindered substrates, bulky biarylphosphine ligands like RuPhos or SPhos are often effective.[8] |
| Inefficient Transmetalation | The transfer of the organic group from zinc to palladium is a critical step in the catalytic cycle. If this step is slow, the overall reaction rate will be low.[11] | The addition of lithium salts can promote the formation of more nucleophilic zincate species, which undergo faster transmetalation.[10] The choice of solvent can also influence this step. |
| Presence of Inhibitors | Trace impurities in the starting materials or solvents can poison the catalyst. The reaction by-product, ZnX2, can also act as an inhibitor in some cases.[12] | Purify starting materials and ensure solvents are of high quality and anhydrous. The addition of LiX can convert the inhibitory ZnX2 into non-inhibiting zincates.[12] |
Scenario 2: Lack of Stereocontrol in Reactions with Alkenyl Halides
| Potential Cause | Underlying Rationale | Recommended Solution |
| Ligand-Induced Isomerization | Contrary to common assumptions, the choice of ligand on the palladium catalyst can significantly impact the stereochemical outcome of Negishi couplings with alkenyl halides, leading to erosion of the starting olefin geometry.[13] | The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to maintain the stereointegrity of the olefin.[13] It is crucial to use the correct stoichiometry of TMEDA (typically 1.1 equivalents). |
| Reaction Temperature | Higher reaction temperatures can sometimes lead to isomerization of the double bond in either the starting material, product, or reaction intermediates. | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Room temperature is often sufficient. |
III. Experimental Protocols
Protocol 1: Preparation of an Arylzinc Halide Reagent using Rieke® Zinc
This protocol describes a general procedure for the synthesis of an arylzinc halide from the corresponding aryl bromide.
Materials:
-
Rieke® Zinc (slurry in THF)
-
Aryl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware and magnetic stir bar
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an inert gas inlet.[3]
-
Under a positive pressure of inert gas, transfer the desired amount of Rieke® Zinc slurry into the flask via cannula.[3]
-
Dissolve the aryl bromide in anhydrous THF in a separate dry flask and transfer this solution to the flask containing the Rieke® Zinc via cannula.[3]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) analysis of quenched aliquots.
-
For less reactive aryl bromides, the reaction may require gentle heating to ensure complete conversion.[3]
-
Upon completion, the resulting organozinc reagent solution can be used directly in subsequent reactions.
Protocol 2: A Typical Negishi Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylzinc reagent with an aryl halide.
Materials:
-
Palladium precatalyst (e.g., Pd(PPh3)4)
-
Aryl halide
-
Freshly prepared arylzinc reagent in THF
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Dry glassware and magnetic stir bar
Procedure:
-
To a dry, inert gas-flushed flask, add the palladium precatalyst and the aryl halide.
-
Add anhydrous THF to dissolve the solids.
-
With stirring, slowly add the solution of the arylzinc reagent via syringe or cannula at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizing Workflows and Concepts
Decision Tree for Troubleshooting a Failed Organozinc Reaction
Caption: A flowchart for systematic troubleshooting of organozinc reactions.
The Role of LiCl in Organozinc Reagent Formation
Sources
- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. benchchem.com [benchchem.com]
- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 13. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Trifluoromethyl Ketones
Welcome to the technical support center for challenges in the purification of trifluoromethyl ketones (TFMKs). This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and valuable compounds. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The inherent reactivity of the trifluoromethyl ketone moiety, while beneficial for its applications, presents specific challenges that require a nuanced approach.
Part 1: The Core Challenge - Understanding TFMK Reactivity
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group. Its presence dramatically increases the electrophilicity of the adjacent carbonyl carbon.[1][2][3] This heightened reactivity is the root cause of the most common purification challenges, primarily the propensity to form stable hydrates (gem-diols) and hemiacetals.
-
Hydrate and Hemiacetal Formation: In the presence of protic solvents like water or alcohols, TFMKs exist in equilibrium with their corresponding hydrate or hemiacetal forms.[4][5][6][7] These gem-diols are often stable enough to be observed by NMR spectroscopy and can co-elute or appear as separate spots on a TLC plate, leading to confusion about product purity.[3][4][6]
Visualizing the Equilibrium
The following diagram illustrates the equilibrium between a trifluoromethyl ketone and its hydrate and hemiacetal forms in the presence of water and an alcohol (ROH).
Caption: Equilibrium between a TFMK and its hydrate/hemiacetal forms.
Part 2: Troubleshooting Guide - A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of trifluoromethyl ketones.
Question 1: My crude ¹⁹F NMR shows multiple signals, but I expect only one for my TFMK. What's happening?
Answer: You are likely observing the ketone and its hydrate and/or hemiacetal forms. The chemical environment of the CF₃ group is different in each species, leading to distinct signals in the ¹⁹F NMR spectrum.
-
Probable Cause: Presence of water or alcohol (e.g., methanol, ethanol from a reaction or workup) in your crude product.
-
Troubleshooting Steps:
-
Dry Thoroughly: Before concentrating your crude product, ensure the organic layer is rigorously dried using an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Use Aprotic Solvents: If possible, perform your aqueous workup with aprotic solvents like dichloromethane (DCM) or ethyl acetate.
-
Co-evaporation: Co-evaporate your crude product with an anhydrous, aprotic solvent like toluene to azeotropically remove residual water.
-
Confirmation: Note that the hydrate signals often disappear or significantly reduce after purification by silica gel chromatography, as the equilibrium shifts back to the ketone form.[4][6]
-
Question 2: My TLC shows multiple spots, but I believe my reaction was clean. Are these impurities?
Answer: Not necessarily. Similar to the NMR issue, you could be seeing the ketone and its hydrate/hemiacetal. The polarity of the hydrate (a diol) is significantly different from the ketone, causing it to have a different Rf value on the TLC plate.
-
Probable Cause: Protic solvents in your TLC mobile phase (e.g., methanol) or residual water in your crude sample can promote hydrate formation on the silica plate.
-
Troubleshooting Steps:
-
Use Aprotic Mobile Phases: Develop your TLC using solvent systems like hexane/ethyl acetate or hexane/DCM.
-
Dry Spotting: Dissolve your crude sample in a volatile, aprotic solvent (e.g., DCM), spot it on the TLC plate, and ensure the solvent has fully evaporated before placing it in the developing chamber.
-
Run a Test Column: If in doubt, a small-scale purification via flash chromatography will often resolve the issue, yielding a single product. The reappearance of multiple spots on a TLC of a purified fraction often points to decomposition or hydrate formation in the presence of the eluent.
-
Question 3: I am losing a significant amount of my compound during rotary evaporation. Why?
Answer: Many lower molecular weight trifluoromethyl ketones are surprisingly volatile. The strong electron-withdrawing nature of the CF₃ group can reduce intermolecular forces, leading to lower boiling points than their non-fluorinated analogs.
-
Probable Cause: High vacuum and/or high water bath temperatures during solvent removal. Some α-CF₃ substituted ketones have been noted to be volatile.[8]
-
Troubleshooting Steps:
-
Reduce Temperature: Use a lower water bath temperature (room temperature if possible) during rotary evaporation.
-
Control Vacuum: Avoid using a very high vacuum. Gradually decrease the pressure and stop when you observe steady evaporation of the solvent.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recover any volatilized product.
-
Alternative to Full Evaporation: Concentrate the solution to a smaller volume and directly load it onto your chromatography column.
-
Question 4: My purified TFMK is degrading upon storage. How can I improve its stability?
Answer: The high electrophilicity of the carbonyl carbon makes TFMKs susceptible to nucleophilic attack, and they can be sensitive to acidic or basic conditions.
-
Probable Cause: Exposure to moisture, light, or residual acidic/basic impurities. The stability of ketones on storage can be poor, leading to changes in color, acidity, and odor.
-
Troubleshooting Steps:
-
Store Cold and Dark: Store the purified compound at low temperatures (e.g., in a freezer) and in a vial protected from light.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
Ensure Purity: Trace amounts of acid or base can catalyze decomposition. Ensure your purification has effectively removed all such impurities. Storing ketones on certain surfaces can catalyze their decomposition.[9]
-
Part 3: Experimental Protocol - Flash Chromatography of TFMKs
This protocol provides a generalized workflow for the purification of a trifluoromethyl ketone using silica gel flash chromatography.
Objective: To purify a trifluoromethyl ketone from reaction byproducts while minimizing hydrate formation and product loss.
Materials:
-
Crude trifluoromethyl ketone
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all chromatography grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates, developing chamber, and UV lamp
Workflow Diagram:
Caption: Workflow for TFMK purification by flash chromatography.
Step-by-Step Methodology:
-
Preparation of the Crude Sample:
-
After an aqueous workup, dry the organic layer containing the TFMK over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure (as gently as possible, see Troubleshooting Q3).
-
For the final concentration, dissolve the residue in a minimal amount of a relatively non-polar, aprotic solvent like DCM.
-
-
TLC Analysis and Solvent System Selection:
-
Perform TLC analysis to determine an appropriate solvent system. Start with systems like Hexane/EtOAc or Hexane/DCM.
-
Aim for an Rf value of ~0.3 for your target TFMK.
-
Expert Tip: If you see streaking or multiple spots that you suspect are due to hydrate formation, try a more non-polar solvent system first. Silica gel is acidic and contains water, which can exacerbate the issue.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane or the initial, low-polarity solvent of your gradient.
-
Pour the slurry into the column and pack it under positive pressure to ensure a well-compacted bed.
-
-
Sample Loading:
-
Load your concentrated sample directly onto the top of the silica bed.
-
Expert Tip: For best resolution, keep the initial sample band as narrow as possible.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing solvent polarity).
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure TFMK.
-
Concentrate the combined fractions using a rotary evaporator, again, being mindful of the compound's potential volatility.
-
Place the final product under high vacuum for a short period to remove any residual solvent.
-
-
Characterization and Storage:
-
Obtain NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry data to confirm the structure and purity.
-
Store the purified TFMK under cold, dark, and anhydrous conditions.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is the CF₃ group so effective at stabilizing hydrates? The three fluorine atoms are highly electronegative, creating a strong dipole that withdraws electron density from the carbonyl carbon. This makes the carbon exceptionally electrophilic and susceptible to nucleophilic attack by water. The resulting gem-diol is stabilized by the electron-withdrawing nature of the CF₃ group.[1][3]
Q2: Can I use distillation to purify my trifluoromethyl ketone? Yes, distillation can be an effective method, especially for large-scale purifications or for removing non-volatile impurities.[10][11] However, you must consider the compound's boiling point and potential volatility. Vacuum distillation is often preferred to lower the required temperature and prevent thermal decomposition.[12] It is less effective if the impurities are hydrates or hemiacetals with similar boiling points.
Q3: Are there any alternatives to silica gel for chromatography? For certain TFMKs, especially those that are highly sensitive to the acidic nature of silica, alternative stationary phases like neutral alumina or Florisil® could be explored. Reverse-phase chromatography (e.g., C18) is another option, but be aware that the aqueous mobile phases will favor the hydrate form, which may or may not be desirable depending on your separation goals.
Q4: How does the presence of a TFMK group affect a molecule's properties in a drug development context? The CF₃ group is often incorporated into drug candidates to enhance properties like metabolic stability (due to the strong C-F bond), membrane permeability, and binding affinity.[2][13] The TFMK moiety itself can act as a transition-state mimic, often forming a reversible covalent bond with serine or cysteine residues in enzyme active sites.[3][14]
References
- Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study.
- Method for purification of ketones.
- Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PMC - NIH.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Can anyone tell me the procedure for purification of Methyl vinyl ketone?
- Purification of ketones.
- Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Beilstein Journals.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC - PubMed Central.
- Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones.
- Storage Stability of Ketones on Carbon Adsorbents. PubMed.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.
- Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Storage stability of ketones on carbon adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 11. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Technical Support Center: 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
Welcome to the technical support guide for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, a versatile fluorinated building block commonly referred to as ETFBO. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this powerful synthon. Due to the strong electron-withdrawing nature of the trifluoromethyl group, ETFBO exhibits distinct reactivity patterns that, if not properly understood, can lead to unexpected side reactions and degradation.[1] This guide provides troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with ETFBO is resulting in a complex mixture of products and a low yield of the desired compound. What are the likely causes?
This is a common issue stemming from the multiple reactive sites on the ETFBO molecule. The primary culprits are often competing reaction pathways that consume your starting material or target product. The two most probable degradation pathways are:
-
Hydrolysis: The trifluoromethyl ketone is highly susceptible to hydration, and the enol ether is sensitive to acidic conditions.[2][3][4][5] The presence of trace amounts of water or acid can lead to the breakdown of ETFBO into trifluoroacetic acid and other byproducts.
-
Unintended Nucleophilic Attack: ETFBO is a potent Michael acceptor. Nucleophiles present in your reaction mixture (e.g., amine-based catalysts, certain solvents like methanol, or even trace impurities) can add to the β-position of the double bond or attack the carbonyl carbon.[6][7]
To diagnose the issue, we recommend a thorough analysis of your reaction conditions. Ensure all solvents and reagents are rigorously dried, and consider using a non-nucleophilic base or buffer if pH control is critical.
Q2: What are the primary degradation pathways for ETFBO under different pH conditions?
Understanding the pH-dependent stability of ETFBO is crucial for reaction design. Its reactivity profile can be broadly categorized as follows:
-
Acidic Conditions (pH < 6): Under acidic conditions, the enol ether moiety is prone to hydrolysis. Protonation of the ether oxygen or the double bond facilitates the addition of water, leading to the formation of an unstable hemiacetal intermediate that rapidly decomposes. The ultimate products are often 1,1,1-trifluoroacetone and ethyl formate.
-
Neutral Conditions (pH ≈ 7): ETFBO is relatively stable at neutral pH in the absence of aggressive nucleophiles. However, prolonged exposure to aqueous media can still lead to slow hydrolysis of the trifluoromethyl ketone to its hydrate form, which may or may not be reversible depending on the conditions.[2][3][4]
-
Basic Conditions (pH > 8): In the presence of strong, non-nucleophilic bases, deprotonation at the α-carbon can occur, leading to undesired enolate chemistry. If nucleophilic bases (e.g., primary or secondary amines) are used, they will readily undergo conjugate addition to the enone system.[6] Strong bases like hydroxides can catalyze hydrolysis via direct attack at the carbonyl carbon.
The diagram below illustrates the main degradation routes.
Caption: Primary degradation pathways of ETFBO under acidic and basic conditions.
Q3: How should I properly store and handle ETFBO to ensure its stability?
Given its sensitivity, proper storage is paramount.[1] Commercial suppliers often include a stabilizer like butylated hydroxytoluene (BHT).[6]
-
Temperature: Store at 2-8°C as recommended by most suppliers.[8]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent exposure to moisture and oxygen.
-
Light: Keep in an amber vial or protect from light to prevent potential photochemical reactions.
-
Handling: When weighing or transferring the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas. Use syringes and septa for liquid transfers to minimize atmospheric exposure.
Q4: I am observing an unexpected mass in my LC-MS analysis. What are some common adducts or degradation products I should look for?
When troubleshooting ETFBO reactions, it is helpful to have a list of potential m/z values for common byproducts. Assuming your primary solvent is not the nucleophile, here are some species to consider:
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Expected [M+Na]⁺ | Notes |
| ETFBO | C₂H₅OCH=CHCOCF₃ | 168.11 | 169.05 | 191.03 | Starting Material |
| ETFBO Hydrate | C₂H₅OCH=CHC(OH)₂CF₃ | 186.12 | 187.06 | 209.04 | Reversible water addition to carbonyl |
| 1,1,1-Trifluoro-2,4-pentanedione | CF₃COCH₂COCH₃ | 154.08 | 155.03 | 177.01 | Product of hydrolysis and rearrangement |
| Trifluoroacetic Acid | CF₃COOH | 114.02 | N/A (neg. mode) | N/A (neg. mode) | Common final degradation product |
| Methanol Adduct | CH₃O-CH(CH₂COCF₃)-OCH₂CH₃ | 200.15 | 201.08 | 223.06 | If methanol is present |
| Amine Adduct (e.g., diethylamine) | (C₂H₅)₂N-CH=CHCOCF₃ | 223.21 | 224.16 | 246.14 | From amine bases or catalysts |
Troubleshooting Guide: Experimental Scenarios
Scenario 1: Reaction Failure - Suspected Hydrolysis
-
Symptoms: Your reaction does not proceed to completion, and TLC/LC-MS analysis shows the disappearance of ETFBO without the corresponding formation of the desired product. You may see new, more polar spots/peaks.
-
Causality: The trifluoromethyl ketone moiety makes the carbonyl carbon highly electrophilic and susceptible to hydration. Furthermore, the enol ether is sensitive to acid-catalyzed hydrolysis. Trace water in your solvents or reagents, or acidic impurities, can be sufficient to initiate degradation.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents from commercial suppliers stored over molecular sieves are often sufficient, but ensure the sieves were recently activated.
-
Reagent Preparation: Dry any solid reagents under high vacuum for several hours before use. Liquid reagents should be handled under inert gas.
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas before use.
-
Control Experiment: Set up a small-scale reaction containing only ETFBO and the solvent under your standard reaction conditions. Monitor the stability of ETFBO over time by TLC or LC-MS. If degradation is observed, the solvent is the likely source of contamination.
-
pH Control: If your reaction generates acidic byproducts, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to act as an acid scavenger.
Scenario 2: Formation of Unidentified Byproducts - Suspected Nucleophilic Addition
-
Symptoms: LC-MS analysis shows one or more major byproducts with masses corresponding to the addition of a solvent molecule, base, or another nucleophile to ETFBO.
-
Causality: The conjugated system in ETFBO is highly activated by the CF₃ group, making it a powerful Michael acceptor. Nucleophiles will readily add to the double bond.[6][7] This is a common pathway for its use in synthesis but can be a problematic side reaction if unintended.[9]
The following workflow can help systematically identify and solve the issue.
Caption: Troubleshooting workflow for unwanted nucleophilic addition to ETFBO.
References
-
Decostanzi, M., Campagne, J.-M., & Leclerc, E. (2015). Fluorinated enol ethers: their synthesis and reactivity. Organic & Biomolecular Chemistry, 13(27), 7359-7374. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
Oakwood Chemical. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
PubChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
Chemsrc. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]
-
ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 17129-06-5 [chemicalbook.com]
- 8. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one|lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Polymerization of Ethoxyvinyl Ketones
Welcome to the Technical Support Center for handling ethoxyvinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive yet valuable monomers. Uncontrolled polymerization is a significant challenge that can lead to failed experiments, loss of valuable materials, and potential safety hazards. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and safe use of ethoxyvinyl ketones in your research.
Section 1: Understanding the Instability of Ethoxyvinyl Ketones
Ethoxyvinyl ketones are prone to polymerization due to the electron-withdrawing nature of the ketone group, which activates the vinyl group towards polymerization. This process can be initiated by heat, light, or the presence of radical or ionic species. Understanding the mechanisms of polymerization is crucial for its prevention.
Frequently Asked Questions (FAQs)
Q1: My ethoxyvinyl ketone polymerized upon storage, even in the refrigerator. What went wrong?
This is a common issue. While refrigeration slows down thermal polymerization, it doesn't entirely prevent it, especially if other initiators are present. Several factors could be at play:
-
Oxygen Exposure: Paradoxically, the complete absence of oxygen can sometimes promote certain types of polymerization. A small amount of air in the headspace can be beneficial as oxygen can act as a radical scavenger.
-
Contamination: Trace amounts of acids, bases, or metals can catalyze polymerization. Ensure your storage container is scrupulously clean and inert.
-
Inhibitor Depletion: Commercially available ethoxyvinyl ketones are often shipped with a small amount of an inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[1] Over time, this inhibitor can be consumed, leaving the monomer unprotected.
Troubleshooting Steps:
-
Verify Inhibitor Presence: If you suspect inhibitor depletion, you can use analytical techniques like HPLC to check its concentration.
-
Container Inspection: Ensure the storage container is made of an appropriate material (e.g., amber glass) and the cap provides a proper seal without introducing contaminants.
-
Headspace Adjustment: If the monomer is stored under a completely inert atmosphere (like argon or nitrogen), consider if this is necessary for your specific application. For many vinyl monomers, a small air headspace is recommended for the inhibitor to function effectively.
Q2: I observed polymer formation during my reaction. How can I prevent this in the future?
In-situ polymerization during a reaction is a frustrating problem that can drastically reduce your yield of the desired product.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can initiate thermal polymerization. If your reaction conditions permit, try running the reaction at a lower temperature.
-
Extended Reaction Times: The longer the monomer is exposed to reaction conditions, the higher the chance of polymerization. Monitor your reaction closely and work it up as soon as it's complete.
-
Incompatible Reagents: Some reagents, particularly strong acids, bases, or radical initiators, can trigger the polymerization of ethoxyvinyl ketones.
-
Solvent Purity: Impurities in solvents can sometimes act as polymerization initiators. Always use pure, dry solvents.
Preventative Measures:
-
Add a Reaction-Compatible Inhibitor: For reactions that are not sensitive to radical scavengers, adding a small amount of an inhibitor like butylated hydroxytoluene (BHT) or phenothiazine can be effective.[2] The choice of inhibitor should be carefully considered to avoid interference with your desired reaction.
-
Optimize Reaction Conditions: Experiment with lower temperatures, shorter reaction times, and different solvents to find a balance that favors your desired reaction over polymerization.
Q3: Can I distill ethoxyvinyl ketone to purify it?
Distillation can be a high-risk procedure for reactive monomers like ethoxyvinyl ketones due to the heat involved. Thermal polymerization can occur rapidly at elevated temperatures, potentially leading to a dangerous runaway reaction.[1]
If distillation is absolutely necessary, follow these critical safety protocols:
-
Always Distill Under Reduced Pressure: This lowers the boiling point and reduces the thermal stress on the monomer.
-
Use a Polymerization Inhibitor: Add a non-volatile inhibitor, such as hydroquinone, to the distillation flask.
-
Monitor the Temperature Closely: Use a thermometer to monitor the pot temperature and the head temperature. Do not overheat the distillation pot.
-
Never Distill to Dryness: This can concentrate any peroxides or other initiators that may be present, increasing the risk of an explosion.
-
Ensure Proper Condenser Flow: Efficient cooling is essential to quickly remove the distilled monomer from the hot zone.
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Removal of Inhibitors Prior to Use
For many polymerization reactions, the presence of storage inhibitors is undesirable. Here's how to safely remove common inhibitors:
Method A: Column Chromatography
-
Best For: Small-scale applications where high purity is required.
-
Procedure:
-
Prepare a short column of activated basic alumina.
-
Dissolve the inhibited ethoxyvinyl ketone in a minimal amount of a non-polar solvent (e.g., hexane).
-
Pass the solution through the alumina column. The polar inhibitor will be adsorbed onto the alumina.
-
Collect the eluent containing the purified monomer.
-
Remove the solvent under reduced pressure at a low temperature.
-
Crucially, use the purified monomer immediately.
-
Method B: Alkali Wash (for phenolic inhibitors like HQ and MEHQ)
-
Best For: Larger quantities where residual water is not a concern for the subsequent reaction.
-
Procedure:
-
Place the inhibited monomer in a separatory funnel.
-
Wash with a 5-10% aqueous sodium hydroxide solution to form the water-soluble sodium salt of the phenolic inhibitor.[3]
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual sodium hydroxide.
-
Dry the monomer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Use the purified monomer immediately.
-
Protocol 2: Safe Storage of Ethoxyvinyl Ketones
Proper storage is the first line of defense against unwanted polymerization.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermal polymerization. |
| Container | Amber glass bottle | Prevents initiation by UV light. |
| Atmosphere | Air headspace | Oxygen is often required for common inhibitors to function effectively. |
| Inhibitor | Check supplier information (typically 100-200 ppm MEHQ or HQ) | Scavenges free radicals that initiate polymerization.[1] |
| Purity | Store in a dedicated, clean container | Prevents contamination from other chemicals that could act as initiators. |
Visualizing Polymerization and Inhibition
To better understand the processes at play, the following diagrams illustrate the key concepts.
Caption: Free-Radical Polymerization and Inhibition Pathway.
This diagram illustrates how an initiator generates a radical that reacts with a monomer to start a growing polymer chain. An inhibitor can trap this radical, forming a stable species that terminates the polymerization process.
References
- A Brief Discussion on Polymeriz
- Inhibition of Free Radical Polymeriz
- What is the classification and mechanism of polymeriz
- Polymeris
- Inhibition of Free Radical Polymerization: A Review.
- Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA – Chemistry and Biochemistry.
- Material Safety Data Sheet Vinyl acet
- Vinyl Chloride Monomer - Safe Handling Guide. Toxic Docs.
Sources
Technical Support Center: Managing Exothermic Reactions with 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to safely and effectively manage exothermic reactions involving this versatile but highly reactive building block.
Core Principles: Understanding the Exothermic Potential of ETFBO
This compound (ETFBO) is a valuable reagent for introducing the trifluoromethyl group into a wide range of molecular scaffolds.[1] However, its utility is matched by its reactivity. The primary driver for exothermic events in reactions involving ETFBO is the highly electrophilic nature of the molecule, stemming from the potent electron-withdrawing effect of the trifluoromethyl group. This renders the enone system susceptible to rapid nucleophilic attack, which can lead to significant heat release.
Reactions with strong nucleophiles, such as primary and secondary amines, Grignard reagents, and other organometallics, are particularly prone to rapid and highly exothermic reactions.[2] The addition-elimination mechanism, a common pathway in these reactions, can proceed very quickly, and if not properly controlled, the rate of heat generation can exceed the capacity of the reaction vessel to dissipate that heat. This can lead to a dangerous situation known as thermal runaway, where the reaction accelerates uncontrollably, potentially causing a sudden increase in temperature and pressure.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: ETFBO is a flammable liquid and vapor.[5][6][7] It is also harmful if swallowed, can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[5][6] Some data suggests it may be fatal if inhaled and is suspected of causing cancer.[5][8] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What types of reactions with ETFBO are most likely to be exothermic?
A2: Reactions with strong nucleophiles are the most likely to be highly exothermic. This includes, but is not limited to:
-
Reactions with primary and secondary amines to form enaminones.[2]
-
Reactions with Grignard reagents.[2]
-
Reactions with organozinc compounds.[2]
-
Michael additions with soft nucleophiles.
Q3: How can I assess the potential for a thermal runaway in my reaction?
A3: A thorough risk assessment is essential before performing any reaction with ETFBO for the first time. This should include:
-
A literature search for similar reactions.
-
Careful consideration of the stoichiometry and concentration of your reactants.
-
Starting with a small-scale experiment to gauge the reaction's thermal behavior.
-
If available, using reaction calorimetry to quantify the heat of reaction.[4]
Q4: What are the initial signs of a runaway reaction?
A4: Be vigilant for the following signs:
-
A rapid, unexpected increase in the internal temperature of the reaction.
-
A sudden change in pressure.
-
Vigorous boiling or bubbling of the reaction mixture, even with external cooling.
-
A change in the color or viscosity of the reaction mixture.
-
Evolution of fumes.
Troubleshooting Guides
Scenario 1: Sudden Temperature Spike During Amine Addition
Problem: You are adding a primary amine to a solution of ETFBO, and you observe a rapid and uncontrolled increase in the reaction temperature, even with an ice bath.
Causality: The reaction between an amine and ETFBO is often very fast and highly exothermic. The rate of addition of the amine is likely too high, leading to a rapid accumulation of heat.
Troubleshooting Protocol:
-
Immediate Action: Cease the addition of the amine immediately.
-
Emergency Cooling: If the temperature continues to rise, have a secondary, colder cooling bath (e.g., dry ice/acetone) ready to immerse the reaction flask in.[9]
-
Dilution: If it is safe to do so, and the reaction is not yet at a vigorous boil, adding a pre-chilled, inert solvent can help to absorb some of the excess heat.
-
Monitor: Continue to monitor the temperature until it stabilizes and starts to decrease.
-
Future Prevention:
-
Slow Addition: Use a syringe pump for the controlled, dropwise addition of the nucleophile.[9]
-
Lower Temperature: Start the reaction at a lower temperature (e.g., -20 °C or -78 °C).
-
Dilution: Use a more dilute solution of both the ETFBO and the nucleophile.
-
Reverse Addition: Consider adding the ETFBO solution slowly to the amine solution, as this can sometimes help to better control the exotherm.
-
Scenario 2: Reaction Appears Sluggish at Low Temperature, Then Exotherms Violently Upon Warming
Problem: You initiated your reaction at a low temperature to control the exotherm, but it appeared to be very slow. Upon allowing the reaction to warm slightly, the temperature suddenly spiked, and the reaction became uncontrollable.
Causality: At very low temperatures, the reaction rate may be so slow that the reactants accumulate without reacting. When the temperature is increased, the accumulated reactants react simultaneously, leading to a large and sudden release of heat.
Troubleshooting Protocol:
-
Immediate Action: If a violent exotherm occurs, prioritize personal safety and evacuate the immediate area if necessary.
-
Future Prevention:
-
Find the "Sweet Spot": Determine the lowest temperature at which the reaction proceeds at a manageable rate. This may require some experimentation on a small scale.
-
Controlled Warming: Warm the reaction very slowly and in small increments, while continuously monitoring the temperature.
-
Calorimetry: For scaling up, reaction calorimetry is invaluable for determining the onset temperature of the reaction and the total heat of reaction.[4]
-
Workflow for Managing Potential Thermal Runaway
Caption: Decision workflow for managing exothermic reactions with ETFBO.
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting Conditions for Reactions with ETFBO
| Parameter | Recommendation for High-Reactivity Nucleophiles | Rationale |
| Initial Temperature | -20 °C to -78 °C | Minimizes initial reaction rate to prevent rapid heat accumulation. |
| Concentration | 0.1 M - 0.5 M | Dilution helps to moderate the reaction rate and provides a larger thermal mass to absorb heat. |
| Addition Rate | 0.1 - 0.5 equivalents per hour (via syringe pump) | Slow addition prevents the accumulation of unreacted nucleophile.[9] |
| Stirring | Vigorous mechanical stirring | Ensures efficient heat transfer from the reaction mixture to the cooling bath and prevents localized hot spots. |
| Monitoring | Internal temperature probe | Provides an accurate reading of the reaction temperature, which is more reliable than an external bath temperature.[9] |
Experimental Protocol: General Procedure for the Reaction of ETFBO with a Primary Amine
Disclaimer: This is a general guideline. The specific conditions for your reaction may need to be optimized.
-
Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stir bar, an internal temperature probe, and a septum.
-
Place the flask in a cooling bath set to the desired initial temperature (e.g., -20 °C).
-
-
Reagent Preparation:
-
Prepare a solution of ETFBO in an appropriate anhydrous solvent (e.g., THF, Et2O) in the reaction flask.
-
Prepare a separate solution of the primary amine in the same solvent.
-
-
Reaction:
-
Once the ETFBO solution has reached the target temperature, begin the slow, dropwise addition of the amine solution using a syringe pump.
-
Monitor the internal temperature closely. If the temperature begins to rise more than a few degrees, pause the addition until it stabilizes.
-
-
Workup and Analysis:
-
Once the addition is complete, allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Proceed with the standard extraction and purification procedures.
-
References
-
PubChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Fuchs, P. L. (2011). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Retrieved from [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. Retrieved from [Link]
-
LabManager. (2023). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). METHYL VINYL KETONE HAZARD SUMMARY. Retrieved from [Link]
-
Roithová, J., et al. (2017). The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. Physical Chemistry Chemical Physics, 19(25), 16817–16825. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Alkoxy-α,β-unsaturated trifluoromethyl ketones or β-alkoxyvinyl.... Retrieved from [Link]
-
DSpace@MIT. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(7), 1146-1163. Retrieved from [Link]
-
Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
PubMed. (2019). Multiple Enone-Directed Reactivity Modes Lead to the Selective Photochemical Fluorination of Polycyclic Terpenoid Derivatives. Retrieved from [Link]
-
SDS Manager. (2022). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - SDS Management Software. Retrieved from [Link]
-
Moore Industries. (2019). Monitoring for Thermal Runaways Due to Exothermic Reactions. Retrieved from [Link]
- National Toxicology Program. (1993). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. Environmental Health Perspectives, 101 Suppl 6(Suppl 6), 57–63.
-
PubChem. (n.d.). (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-エトキシ-1,1,1-トリフルオロ-3-ブテン-2-オン contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. labproinc.com [labproinc.com]
Technical Support Center: Stabilizing 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) with BHT
Welcome to the technical support center for 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the use of Butylated Hydroxytoluene (BHT) as a stabilizer for ETFBO. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the integrity and reactivity of this versatile trifluoromethyl-containing building block in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stabilization of ETFBO.
Q1: Why is a stabilizer like BHT necessary for this compound (ETFBO)?
A1: ETFBO possesses two key structural features that contribute to its instability: an α,β-unsaturated ketone system and an enol ether moiety. The conjugated system, activated by the potent electron-withdrawing trifluoromethyl (-CF3) group, makes the molecule highly susceptible to nucleophilic attack and prone to spontaneous polymerization.[1] BHT is added as a radical scavenger to terminate any radical chain reactions that could initiate this polymerization, which is a common degradation pathway for unsaturated organic compounds exposed to atmospheric oxygen.[2][3]
Q2: How does BHT function to stabilize ETFBO?
A2: BHT, a synthetic analog of vitamin E, acts as a chain-breaking antioxidant.[2] It readily donates a hydrogen atom from its phenolic hydroxyl group to reactive peroxy radicals (ROO•) that may form. This action converts the highly reactive radicals into less reactive hydroperoxides and generates a BHT-derived phenoxy radical. This BHT radical is highly stabilized by resonance and the steric hindrance from the bulky tert-butyl groups, which prevents it from propagating the radical chain reaction.[4][5] Each molecule of BHT can effectively neutralize two peroxy radicals, thus suppressing autoxidation and polymerization.[2]
Q3: What is the typical concentration of BHT in commercially available ETFBO?
A3: Commercial technical-grade ETFBO is typically supplied with 0.5% BHT as a stabilizer to ensure its shelf-life and prevent degradation during storage and transport.
Q4: Can BHT interfere with my downstream reactions?
A4: Yes, in certain sensitive catalytic systems or specific polymerization reactions like Atom Transfer Radical Polymerization (ATRP), the presence of a radical scavenger like BHT can be detrimental.[6][7] BHT can quench radical intermediates, inhibiting the desired reaction pathway. Additionally, under certain analytical conditions, such as gas chromatography (GC) with methylation derivatization, BHT can be methylated and co-elute with other components, complicating analysis.[8] It is crucial to consider the mechanism of your reaction and determine if BHT removal is necessary.
Q5: What are the primary signs of ETFBO degradation?
A5: Visual inspection can often provide the first clues. Pure ETFBO is a colorless to light yellow liquid.[9] The appearance of a darker yellow or brown color, an increase in viscosity, or the formation of a solid precipitate are strong indicators of polymerization or other degradation pathways. For a more definitive assessment, analytical techniques such as ¹H NMR, GC-MS, or FTIR should be employed to detect the appearance of new signals or a decrease in the purity of the main compound.
Part 2: Troubleshooting Guide
This section provides structured guidance for specific experimental issues you may encounter.
Issue 1: Product Discoloration and/or Polymerization
Symptoms:
-
The normally light-yellow ETFBO has turned dark yellow, brown, or black.
-
The viscosity of the liquid has noticeably increased.
-
Solid precipitates have formed in the storage vessel.
-
In-process reaction mixtures become intractable tars.
Root Cause Analysis:
This is the most common failure mode and is almost always due to radical-initiated polymerization. The extended conjugation of the enone system in ETFBO makes it act like a monomer that can readily polymerize.[1] This process can be initiated by trace impurities, light, heat, or atmospheric oxygen if the stabilizer has been consumed or is present in insufficient quantities.
dot
Caption: ETFBO Polymerization and BHT Inhibition Pathway.
Mitigation & Resolution Protocol:
-
Confirm Degradation: Use ¹H NMR to check for broadening of signals and a decrease in the integration of vinylic protons relative to the ethoxy group. Use GC-MS to confirm a decrease in the percentage area of the ETFBO peak.
-
Prevention During Storage:
-
Optimal Storage Conditions: Store ETFBO at the recommended temperature of 2-8°C.[10] For long-term storage, consider -20°C.
-
Inert Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen) to prevent exposure to oxygen.
-
Light Protection: Use amber vials or store in a dark location to prevent photo-initiation of radicals.
-
-
Prevention During Reaction:
-
Inert Reaction Conditions: Ensure all reactions are run under a positive pressure of an inert gas.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating unless required by the reaction protocol. If heating is necessary, ensure a sufficient concentration of BHT is present or that the reaction is rigorously deoxygenated.
-
Issue 2: Low Reaction Yield or Stalled Reaction
Symptoms:
-
The reaction does not proceed to completion, even with extended reaction times or excess reagents.
-
Starting material (ETFBO) is recovered largely unreacted.
-
This is particularly common in radical-mediated reactions or those involving sensitive organometallic catalysts.
Root Cause Analysis:
The BHT stabilizer, while essential for storage, can act as an inhibitor in certain reaction types. As a potent radical scavenger, it will quench radical intermediates necessary for many polymerization processes (e.g., ATRP) or radical-based C-C bond-forming reactions. It can also potentially coordinate to and deactivate certain metal catalysts.
dot
Caption: BHT Interference in Radical-Mediated Reactions.
Mitigation & Resolution Protocol:
-
Assess BHT Compatibility: Review the mechanism of your intended reaction. If it proceeds via a radical pathway, BHT removal is highly recommended.
-
Protocol for BHT Removal:
-
Column Chromatography: The most common and effective method is to pass a solution of the ETFBO (e.g., in dichloromethane) through a short plug of basic alumina.[7] The acidic phenol group of BHT adsorbs to the basic alumina, allowing the purified ETFBO to be collected.
-
Inhibitor Removal Columns: Commercially available pre-packed columns can also be used for this purpose.[11]
-
Important: ETFBO is unstable without a stabilizer. Use the purified, BHT-free ETFBO immediately after preparation. Do not attempt to store it. Prepare only the amount needed for the reaction.
-
Issue 3: Unexpected Side Products and Analytical Anomalies
Symptoms:
-
Formation of a significant side product identified as a β-keto aldehyde or a related hydrate.
-
Difficulty in obtaining a pure product, with persistent impurities.
-
In GC-MS analysis, an unexpected peak appears near the elution time of fatty acid methyl esters (FAMEs), such as methyl myristate.[8]
Root Cause Analysis:
-
Hydrolysis: The enol ether functionality of ETFBO is susceptible to hydrolysis under acidic conditions (including exposure to silica gel during chromatography or trace acid impurities) to form a β-keto aldehyde intermediate, which can be reactive itself.[12][13]
-
BHT Interference in Analysis: During derivatization for GC analysis (e.g., transesterification to form FAMEs), BHT can be methylated. This methylated BHT is volatile and can be mistaken for an analyte.[8]
dot
Caption: Acid-Catalyzed Hydrolysis of ETFBO.
Mitigation & Resolution Protocol:
-
Preventing Hydrolysis:
-
Aqueous Workups: If an aqueous workup is necessary, use neutral or slightly basic water (e.g., saturated sodium bicarbonate solution) and minimize contact time.
-
Chromatography: If purification by column chromatography is required, consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or switch to a less acidic stationary phase like alumina.
-
-
Addressing Analytical Interference:
-
Method Modification: When analyzing samples containing BHT by GC, be aware of the potential for a methylated BHT peak. Modify GC-MS methods to include a standard of methylated BHT for positive identification.
-
Alternative Analysis: If possible, use analytical techniques that do not require derivatization, such as ¹H or ¹⁹F NMR, to monitor reaction progress and purity.
-
Part 3: Data & Protocols
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term), -20°C (Long-term) | Minimizes thermal degradation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and radical formation from O₂. |
| Light | Amber vials or dark storage | Prevents photo-initiation of radical polymerization. |
| Moisture | Store in a dry environment with a tight seal | The enol ether is sensitive to acid-catalyzed hydrolysis.[10][12] |
| Handling | Use in a well-ventilated fume hood | The compound is flammable and has associated health hazards.[14] |
Experimental Protocol: Removal of BHT from ETFBO
Objective: To prepare BHT-free ETFBO for immediate use in a sensitive reaction.
Materials:
-
ETFBO containing 0.5% BHT
-
Basic Alumina (Activity I)
-
Anhydrous Dichloromethane (DCM) or other suitable dry, non-protic solvent
-
Glass column for chromatography
-
Round bottom flask, pre-dried
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Column Preparation: Dry-pack a chromatography column with basic alumina. The amount should be approximately 10-20 times the weight of the BHT present (e.g., for 10 g of ETFBO containing 50 mg of BHT, use 0.5-1.0 g of alumina).
-
Sample Loading: Under an inert atmosphere, dissolve the ETFBO in a minimal amount of anhydrous DCM.
-
Elution: Carefully load the ETFBO solution onto the top of the alumina column. Elute the BHT-free ETFBO from the column using anhydrous DCM, collecting the eluent in the pre-dried round bottom flask under an inert atmosphere. BHT will remain adsorbed on the column.
-
Solvent Removal: Remove the solvent in vacuo at low temperature (e.g., on a rotary evaporator with a room temperature water bath). Do not heat.
-
Immediate Use: The resulting clear, stabilizer-free liquid is now ready. It must be used immediately. Do not store BHT-free ETFBO.
References
- Sigma-Aldrich. Safety Data Sheet for Arachidonyl trifluoromethyl ketone. (2024).
- Thermo Fisher Scientific. Safety Data Sheet for 9-(Trifluoroacetyl)anthracene. (2021).
- Trost, B. M., & Bunt, R. C. Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. NSF Public Access Repository.
- Cayman Chemical. Product Information for Palmityl Trifluoromethyl Ketone (CAS 141022-99-3).
- ECHEMI. Mechanism for hydrolysis of enol ether to aldehyde.
- Wikipedia.
- DergiPark.
- Chemistry Stack Exchange.
- ResearchGate. Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm)
- PubMed.
- ResearchGate.
- Chemistry Stack Exchange. Mechanism for hydrolysis of enol ether to aldehyde. (2017).
- PubMed.
- ECHEMI.
- Molecule of the Day.
- Organic Chemistry Portal. Synthesis of ketones by hydrolysis of enol ethers.
- ACS Omega.
- Sigma-Aldrich. Product Page for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- ChemicalBook. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one Chemical Properties.
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- ResearchGate.
- Pearson+.
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- Tampere University Research Portal.
- LookChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- Journal of the American Chemical Society. Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone.
- National Institutes of Health. Degradation of Butylated Hydroxyanisole by the Combined Use of Peroxymonosulfate and Ferrate(VI)
- PubMed Central.
- PubChem. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one.
- ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).
- David Suzuki Foundation. Toxic ingredient to avoid: BHA and BHT.
- The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5.
- PubMed.
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- European Commission.
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Validation & Comparative
The Enhanced Electrophilicity of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A Comparative Guide to its Reactivity
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a versatile fluorinated building block, stands out as a potent electrophile with unique reactivity compared to its non-fluorinated counterparts. This guide provides an in-depth comparison of the reactivity of ETFBO with other common enones, supported by experimental data and mechanistic insights, to aid researchers in harnessing its synthetic potential.
The Influence of the Trifluoromethyl Group: An Electronic Powerhouse
The heightened reactivity of this compound is primarily attributed to the powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group. This effect is twofold: it enhances the electrophilicity of the β-carbon, making it exceptionally susceptible to nucleophilic attack, and it also activates the carbonyl group for 1,2-additions. The ethoxy group at the 4-position further influences the reactivity, contributing to the overall electronic profile of the molecule and serving as a good leaving group in addition-elimination sequences.
Comparative Reactivity in Key Transformations
To quantify the enhanced reactivity of ETFBO, we will examine its performance in three fundamental classes of reactions for enones: Michael additions, Diels-Alder reactions, and reductions, comparing it with benchmark enones such as methyl vinyl ketone and chalcone.
Michael Addition: A Dramatic Rate Acceleration
The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In this arena, ETFBO exhibits a remarkable increase in reactivity.
Experimental Data Summary: Michael Addition of Amines
| Enone | Nucleophile | Relative Rate | Product(s) | Reference |
| This compound (ETFBO) | Diethylamine | ~1,000,000 | 4-(Diethylamino)-1,1,1-trifluorobut-3-en-2-one | [1] |
| 4-Ethoxybut-3-en-2-one (non-fluorinated analog) | Diethylamine | 1 | 4-(Diethylamino)but-3-en-2-one | [1] |
As evidenced by the data, the presence of the trifluoromethyl group in ETFBO accelerates the rate of Michael addition with diethylamine by approximately six orders of magnitude compared to its non-fluorinated analog.[1] This dramatic increase underscores the profound activating effect of the CF₃ group.
Experimental Protocol: Comparative Michael Addition of a Thiol to Enones
This protocol is designed to compare the reactivity of ETFBO and methyl vinyl ketone in a thiol-Michael addition.
Materials:
-
This compound (ETFBO)
-
Methyl vinyl ketone
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Round-bottom flasks, magnetic stirrer, TLC plates, and appropriate work-up and purification equipment.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, prepare solutions of each enone (10 mmol, 1.0 eq) in dichloromethane (20 mL).
-
Nucleophile Addition: To each stirring solution, add thiophenol (10 mmol, 1.0 eq).
-
Catalyst Initiation: Add triethylamine (1 mmol, 0.1 eq) dropwise to each flask at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) until the starting enone is consumed.
-
Work-up and Purification: Upon completion, quench the reactions with 1 M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
The significantly faster consumption of ETFBO in this experiment will qualitatively demonstrate its superior reactivity as a Michael acceptor.
Reaction Mechanisms and Workflows
To visualize the underlying principles of these reactions, the following diagrams illustrate the mechanistic pathways and experimental workflows.
Mechanism of Michael Addition to ETFBO
Caption: Mechanism of the Michael addition to ETFBO.
Experimental Workflow for Comparative Enone Reactivity
Caption: Workflow for comparing enone reactivity.
Diels-Alder Reaction: A Potent Dienophile
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. Consequently, ETFBO is expected to be a highly reactive dienophile.
Experimental Protocol: Comparative Diels-Alder Reaction
This protocol allows for a qualitative comparison of the Diels-Alder reactivity of ETFBO and methyl vinyl ketone with a reactive diene.
Materials:
-
This compound (ETFBO)
-
Methyl vinyl ketone
-
Freshly cracked cyclopentadiene (diene)
-
Diethyl ether (solvent)
-
Reaction tubes, magnetic stirrer, and analytical equipment (GC-MS or NMR).
Procedure:
-
Diene Preparation: Prepare a fresh solution of cyclopentadiene in diethyl ether.
-
Reaction Setup: In two separate reaction tubes, dissolve each enone (5 mmol) in diethyl ether (10 mL).
-
Reaction Initiation: Add the cyclopentadiene solution (6 mmol, 1.2 eq) to each tube at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting materials over time using GC-MS or NMR spectroscopy.
-
Product Analysis: After the reactions are complete, analyze the product mixtures to determine the respective yields of the Diels-Alder adducts.
The faster consumption of ETFBO and higher yield of the corresponding cycloadduct will demonstrate its superior performance as a dienophile.
Mechanism of Diels-Alder Reaction with ETFBO
Caption: The concerted mechanism of the Diels-Alder reaction.
Reduction: Modulating Reactivity
The reduction of the carbon-carbon double bond in enones is a common transformation. The electron-deficient nature of the double bond in ETFBO makes it more susceptible to reduction by nucleophilic reducing agents like sodium borohydride, often in the presence of a catalyst.
Comparative Reduction Yields
While specific reduction potential data for ETFBO is scarce, the general trend suggests that the electron-withdrawing trifluoromethyl group would lower the reduction potential, making it easier to reduce compared to enones lacking such a group. This translates to potentially milder reaction conditions and higher yields.
| Enone | Reducing Agent | Solvent | Yield (%) |
| Trifluoromethyl Vinyl Ketone | NaBH₄ / CeCl₃·7H₂O | Methanol | High (qualitative) |
| Methyl Vinyl Ketone | NaBH₄ | Methanol | Moderate to High |
Note: This table is a qualitative representation based on general principles of enone reactivity. Specific yields can vary based on reaction conditions.
Conclusion: A Versatile and Highly Reactive Building Block
This compound consistently demonstrates superior reactivity compared to its non-fluorinated and less electron-deficient counterparts. The potent electron-withdrawing effect of the trifluoromethyl group significantly enhances its electrophilicity, leading to dramatic rate accelerations in Michael additions and positioning it as a highly reactive dienophile in Diels-Alder reactions. This heightened reactivity, coupled with its versatility in undergoing various transformations, makes ETFBO an invaluable tool for researchers, scientists, and drug development professionals seeking to introduce the trifluoromethyl moiety and construct complex molecular architectures. Understanding its reactivity profile allows for the rational design of synthetic routes and the efficient synthesis of novel compounds with potentially enhanced biological and material properties.
References
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
- Gerus, I. I., et al. (1991). The interaction of 4-ethoxy-1, 1, 1-trifluoro-3-buten-2-one with triethyl phosphite. Journal of Fluorine Chemistry, 54(1-3), 207.
- Gorbunova, M. G., et al. (1992). The interaction of 4-ethoxy-l,l,l-trifluoro-3-buten-2-one with C-nucleophiles - organo-magnesium and -zinc compounds. Journal of Fluorine Chemistry, 58(2-3), 244.
- Kukhar', V. P., et al. (1992). The interaction of 4-ethoxy-l,l,l-trifluoro-3-buten-2-one with C-nucleophiles - organo-magnesium and -zinc compounds. Journal of Fluorine Chemistry, 58(2-3), 244.
-
ResearchGate. Diels-Alder and Reactive Intermediates. [Link]
-
Myers, A. G. Chem 115 Handout: The Diels-Alder Reaction. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Navigating the Trifluoromethylation Landscape: A Comparative Guide to Reagents for Heterocycle Synthesis
The strategic incorporation of the trifluoromethyl (–CF₃) group is a pivotal tactic in modern drug discovery and materials science. Its presence can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylation a critical transformation in the synthesis of novel therapeutics and functional materials.[1][2] This guide offers an in-depth, objective comparison of the leading alternative reagents for the trifluoromethylation of heterocycles, moving beyond a simple catalog to provide field-proven insights and actionable experimental data for researchers, scientists, and drug development professionals.
The Imperative of Trifluoromethylation in Heterocyclic Chemistry
Heterocyclic scaffolds are ubiquitous in pharmaceuticals. The introduction of a CF₃ group can dramatically alter the physicochemical properties of these core structures. This modification is often a "late-stage functionalization" strategy, where the CF₃ group is introduced towards the end of a synthetic sequence, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The choice of reagent is paramount and depends critically on the electronic nature of the heterocyclic substrate and the desired regioselectivity.
A Mechanistic Crossroads: Nucleophilic, Electrophilic, and Radical Pathways
Trifluoromethylating agents are broadly categorized by the nature of the "CF₃" species they deliver: a nucleophilic anion (CF₃⁻), an electrophilic cation (CF₃⁺), or a radical (CF₃•).[3][4] Understanding these fundamental mechanistic distinctions is key to selecting the appropriate tool for a given synthetic challenge.
Nucleophilic Trifluoromethylation: The Realm of the Ruppert-Prakash Reagent
The most established nucleophilic trifluoromethylating agent is (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[5] It delivers a trifluoromethyl anion equivalent, which readily attacks electrophilic centers.
-
Mechanism: The reaction is typically initiated by a fluoride source (e.g., TBAF, CsF) that activates the silicon-carbon bond, generating a transient pentacoordinate silicate intermediate which then releases the trifluoromethyl anion.
-
Application in Heterocycles: While highly effective for carbonyl compounds, its direct application to unactivated heterocycles is limited.[4] However, it can be employed for the trifluoromethylation of activated pyridine derivatives or after pre-functionalization.[6][7]
-
Limitations:
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic reagents deliver a "CF₃⁺" equivalent to nucleophilic substrates. This class is dominated by the hypervalent iodine-based Togni reagents and the sulfonium salt-based Umemoto reagents.[5][9]
-
Mechanism: The precise mechanism can be controversial, with possibilities including polar substitution or single electron transfer (SET) pathways.[10] These reagents react with a wide range of soft nucleophiles.
-
Togni's Reagents: These are now widely used due to their stability and reactivity.[11] Togni's Reagent I (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) is particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, and some electron-rich heterocycles like indoles.[4][9]
-
Umemoto's Reagents: These are typically S-(trifluoromethyl)dibenzothiophenium salts and are powerful electrophilic trifluoromethylating agents.[5][9] They have been successfully applied to the palladium-catalyzed ortho-trifluoromethylation of arenes bearing directing groups, including heterocycles like pyridine.[5][9]
-
Advantages:
-
Broad substrate scope for nucleophiles.
-
Bench-stable and easier to handle than many nucleophilic or gaseous radical precursors.[9]
-
Radical Trifluoromethylation: The Versatility of the Langlois Reagent
Radical trifluoromethylation offers a powerful and often complementary approach, particularly for the direct C-H functionalization of heterocycles.[3][12] The most prominent reagent in this class is sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent.[13][14]
-
Mechanism: The Langlois reagent, in the presence of an oxidant (e.g., tert-butyl hydroperoxide, TBHP), generates a trifluoromethyl radical (CF₃•).[15] This electrophilic radical then undergoes an SEAr-type reaction with the heterocycle.[13]
-
Application in Heterocycles: This method has proven exceptionally effective for the direct trifluoromethylation of a wide array of electron-deficient and electron-rich heterocycles, including pyridines, pyrazines, and caffeine.[13][15][16] The regioselectivity is often governed by the innate electronic properties of the heterocycle.[13][15]
-
Advantages:
-
Operational Simplicity: The reagent is an inexpensive, bench-stable solid, and the reactions are often performed under mild, open-flask conditions.[4][13]
-
Broad Substrate Scope: Effective for a wide range of heterocycles, including complex, medicinally relevant molecules.[13][15]
-
High Functional Group Tolerance: Tolerates unprotected functional groups like alcohols and amines.[13]
-
Comparative Performance Data
The following tables summarize experimental data from the literature to provide a direct comparison of these reagents in the trifluoromethylation of common heterocyclic scaffolds.
| Reagent Class | Reagent Example | Heterocycle | Product | Yield (%) | Reference |
| Electrophilic | Togni's Reagent II | Indole | 3-Trifluoromethylindole | ~62% | [4] |
| Electrophilic | Umemoto's Reagent | 2-Phenylpyridine | 2-(2-Trifluoromethylphenyl)pyridine | Good | [5][9] |
| Radical | Langlois' Reagent | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 75% | [4] |
| Radical | Langlois' Reagent | Caffeine | 8-Trifluoromethylcaffeine | 68% | [4] |
| Radical | Langlois' Reagent | Uracil | 5-Trifluoromethyluracil | Gram-scale | [13] |
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for key trifluoromethylation reactions, emphasizing the causality behind experimental choices.
Protocol 1: Radical C-H Trifluoromethylation of 4-tert-Butylpyridine using Langlois' Reagent
This protocol, adapted from Baran et al.[4][13], exemplifies the operational simplicity and effectiveness of radical trifluoromethylation for electron-deficient heterocycles.
Rationale: The use of a biphasic DCM/water system facilitates the reaction between the organic-soluble heterocycle and the water-soluble Langlois' reagent and oxidant. Vigorous stirring is crucial to maximize the interfacial area for the reaction to proceed efficiently. TBHP acts as a mild and inexpensive oxidant to generate the key trifluoromethyl radical from the sulfinate salt.
Materials:
-
4-tert-Butylpyridine
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dichloromethane (DCM)
-
Deionized Water (H₂O)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylpyridine (1.0 equiv).
-
Add a 1:1 mixture of DCM and H₂O to achieve a substrate concentration of 0.2 M.
-
Add sodium trifluoromethanesulfinate (3.0 equiv).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-trifluoromethyl-4-tert-butylpyridine.
Protocol 2: Electrophilic Trifluoromethylation of Indole using Togni's Reagent
This protocol illustrates the use of an electrophilic reagent for the functionalization of an electron-rich heterocycle.
Rationale: Indole is sufficiently nucleophilic to react directly with the electrophilic Togni's reagent. The reaction is typically carried out in a non-polar solvent to facilitate the interaction.
Materials:
-
Indole
-
Togni's Reagent II (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve indole (1.0 equiv) in DCM in a round-bottom flask.
-
Add Togni's Reagent II (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 3-trifluoromethylindole.
Visualizing the Mechanisms
The following diagrams illustrate the key mechanistic pathways for the generation and reaction of the trifluoromethyl species from the Langlois and Togni reagents.
Caption: Generation and reaction of the CF₃ radical from Langlois' reagent.
Caption: Electrophilic trifluoromethylation using a Togni-type reagent.
Conclusion and Future Outlook
The choice of a trifluoromethylating reagent is a nuanced decision that hinges on the substrate, desired outcome, and practical considerations such as cost and safety. While the Ruppert-Prakash reagent remains a cornerstone for nucleophilic trifluoromethylation of carbonyls, its utility for direct heterocycle functionalization is limited.[4] For a broad range of nucleophilic heterocycles and other substrates, the electrophilic Togni and Umemoto reagents offer powerful and reliable alternatives.[9]
However, for the direct C-H trifluoromethylation of diverse and complex heterocyclic systems, radical methods employing the inexpensive, stable, and easy-to-handle Langlois' reagent have emerged as a superior and highly practical strategy.[4][13][14] The ongoing development of new reagents and methodologies, particularly in the realm of photoredox catalysis, promises to further expand the toolbox for late-stage trifluoromethylation, empowering chemists to continue pushing the boundaries of drug discovery and materials science.[17][18]
References
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
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Zhang, L., Li, Y., & Wang, F. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
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Baishya, G., & Dutta, N. B. (2021). Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ChemistrySelect, 6(46), 13265-13287. [Link]
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Request PDF. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
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Various Authors. (2021). Recent Advances in Radical Trifluoromethylation Reactions. ResearchGate. [Link]
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Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(50), 16806–16829. [Link]
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Cahard, D., & Ma, J. A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 58. [Link]
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. PMC. [Link]
-
Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(5), 1594-1606. [Link]
-
Yagupolskii, L. M. (2012). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 28, 1-31. [Link]
-
Li, G., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7248-7252. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
-
Request PDF. (n.d.). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139-7144. [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]
-
Various Authors. (2021). Trifluoromethylation of various heterocycles with Umemoto reagent II. ResearchGate. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
-
Chem-Station. (2014). Electrophilic Trifluoromethylation. Chem-Station International Edition. [Link]
-
Powers, D. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030-5034. [Link]
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. R Discovery. [Link]
-
Matouš, J., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
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Prakash, G. K. S. (2016). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews, 116(2), 416-434. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. National Institutes of Health. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]
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Various Authors. (2022). Application of Langlois' Reagent in Trifluoromethylation Reactions. ResearchGate. [Link]
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SynOpen. (2023). Langlois’ Reagent: An Efficient Trifluoromethylation Reagent. SynOpen. [Link]
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Grushin, V. V., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(13), 6524-6558. [Link]
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Studer, A. (2020). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Chemical Society Reviews, 49(21), 7709-7724. [Link]
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PDF. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. ResearchGate. [Link]
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ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. ResearchGate. [Link]
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SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. [Link]
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ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Products from 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
For the modern researcher in drug discovery and materials science, the incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the arsenal of fluorinated building blocks, 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) has emerged as a particularly versatile and reactive precursor. This guide provides an in-depth, comparative analysis of the structural validation of heterocyclic products derived from ETFBO, contrasting them with classical synthetic alternatives. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring the scientific integrity of your findings.
The Significance of ETFBO in Trifluoromethylated Heterocycle Synthesis
ETFBO is a bifunctional reagent, possessing both an electrophilic trifluoromethylketone and a vinylether moiety. This unique combination allows for a range of transformations, primarily through nucleophilic attack at the carbonyl carbon, Michael addition to the α,β-unsaturated system, or cycloaddition reactions. Its reactivity makes it a powerful tool for the synthesis of a variety of trifluoromethylated heterocycles, including pyrazoles and pyrroles, which are prevalent motifs in pharmaceuticals and agrochemicals.[1][2]
Comparative Synthesis and Structural Validation: A Tale of Two Heterocycles
To illustrate the nuances of structural validation, we will focus on two key classes of heterocycles: trifluoromethyl-pyrazoles and trifluoromethyl-pyrroles. We will compare their synthesis and characterization when derived from ETFBO versus traditional, non-fluorinated precursors.
Case Study 1: The Synthesis of Trifluoromethyl-Pyrazoles
The ETFBO Approach: A Direct Route to Regioisomeric Pyrazoles
The reaction of ETFBO with substituted hydrazines provides a direct route to 3-trifluoromethyl-pyrazoles. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular cyclization and dehydration. A key consideration in this synthesis is the potential for the formation of regioisomers, depending on which nitrogen atom of the hydrazine participates in the cyclization.
Alternative Approach: The Knorr Pyrazole Synthesis
A classical alternative is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine. To synthesize a trifluoromethyl-pyrazole via this route, one would start with a trifluoromethyl-β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione.
Experimental Workflow: Synthesis of 1-Aryl-3-trifluoromethyl-pyrazoles
Caption: Comparative synthetic workflows for trifluoromethyl-pyrazoles.
Comparative Data Table: Structural Validation of a Trifluoromethyl-Pyrazole
| Analytical Technique | Product from ETFBO Route (Predicted) | Product from Knorr Synthesis (Literature Data)[3] | Rationale for Observed Differences |
| ¹H NMR | Aromatic protons, pyrazole ring proton, possible ethoxy signals if reaction is incomplete. | Aromatic protons, pyrazole ring proton, methyl singlet (~2.3 ppm). | The presence of a methyl group in the Knorr synthesis product introduces a characteristic singlet, absent in the direct ETFBO product. |
| ¹³C NMR | Aromatic carbons, pyrazole ring carbons, CF₃ quartet. | Aromatic carbons, pyrazole ring carbons, methyl carbon, CF₃ quartet. | The additional methyl group provides an extra signal in the aliphatic region. The CF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Singlet around -60 to -65 ppm. | Singlet around -60 to -65 ppm. | The chemical shift of the CF₃ group is highly characteristic and should be similar in both products, providing unambiguous evidence of its presence. |
| IR Spectroscopy | C=C and C=N stretching of the pyrazole ring, C-F stretching bands. | C=C and C=N stretching of the pyrazole ring, C-F stretching bands, C-H stretching of the methyl group. | The key differentiator will be the C-H stretching and bending vibrations of the methyl group in the Knorr product. |
| Mass Spectrometry (EI) | Molecular ion peak. Fragmentation may involve loss of CF₃, HCN, or aryl groups. | Molecular ion peak. Fragmentation patterns will be similar, but the masses of fragments will differ by the mass of a methyl group. | High-resolution mass spectrometry is crucial for confirming the elemental composition and distinguishing between the two products. |
Step-by-Step Protocol: Synthesis of 1-Phenyl-3-trifluoromethyl-1H-pyrazole from ETFBO
-
To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS to confirm its structure and purity.
Self-Validation: The presence of a single fluorine environment in the ¹⁹F NMR spectrum, coupled with the correct molecular ion in the mass spectrum, provides strong evidence for the successful synthesis of the target pyrazole.
Case Study 2: The Synthesis of Trifluoromethyl-Pyrroles
The ETFBO Approach: A Versatile Route to Substituted Pyrroles
The reaction of ETFBO with primary amines, often followed by a cyclization step, offers a powerful method for the synthesis of trifluoromethyl-pyrroles.[4] This approach allows for the introduction of a wide variety of substituents on the pyrrole nitrogen.
Alternative Approach: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] To create a trifluoromethyl-pyrrole, a trifluoromethyl-substituted 1,4-dicarbonyl would be required, which can be challenging to prepare. For comparison, we will consider the synthesis of a non-fluorinated analogue.
Experimental Workflow: Synthesis of N-Aryl-trifluoromethyl-pyrroles
Caption: Comparative synthetic workflows for N-Aryl-pyrroles.
Comparative Data Table: Structural Validation of a Pyrrole Derivative
| Analytical Technique | Product from ETFBO Route (Predicted) | Product from Paal-Knorr Synthesis (Literature Data)[6][7] | Rationale for Observed Differences |
| ¹H NMR | Aromatic protons, pyrrole ring protons. | Aromatic protons, pyrrole ring protons, methyl singlets (~2.0 ppm). | The two methyl groups in the Paal-Knorr product will give a characteristic singlet, which is absent in the ETFBO-derived pyrrole. |
| ¹³C NMR | Aromatic carbons, pyrrole ring carbons, CF₃ quartet. | Aromatic carbons, pyrrole ring carbons, methyl carbons. | The presence of the CF₃ group in the ETFBO product is confirmed by the characteristic quartet in the ¹³C NMR spectrum. |
| ¹⁹F NMR | Singlet around -50 to -60 ppm. | Not applicable. | This is the most definitive technique for confirming the presence of the trifluoromethyl group. |
| IR Spectroscopy | N-H stretching (if unsubstituted), C=C stretching of the pyrrole ring, C-F stretching bands. | N-H stretching (if unsubstituted), C=C stretching of the pyrrole ring, C-H stretching of the methyl groups. | The C-F stretching vibrations in the ETFBO product are a key diagnostic feature. |
| Mass Spectrometry (EI) | Molecular ion peak. Fragmentation may involve loss of CF₃ or the aryl group. | Molecular ion peak. The fragmentation pattern will be significantly different due to the presence of methyl groups instead of a CF₃ group. | The molecular ion peak will have a different mass, providing a clear distinction between the two products. |
Step-by-Step Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Synthesis
-
In a round-bottom flask, combine 2,5-hexanedione (1.0 eq), aniline (1.0 eq), and a catalytic amount of acetic acid in a suitable solvent like ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield the pure pyrrole.
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR, and MS.
Self-Validation: The absence of carbonyl signals in the IR and ¹³C NMR spectra of the purified product, along with the appearance of characteristic pyrrole proton signals in the ¹H NMR, confirms the successful cyclization.
Conclusion
This compound is an invaluable building block for the efficient synthesis of trifluoromethylated heterocycles. As demonstrated, the structural validation of its products relies on a multi-technique approach, with ¹⁹F NMR being a particularly powerful tool for unambiguous confirmation of trifluoromethylation. By comparing the spectroscopic data of ETFBO-derived products with those obtained from classical synthetic routes, researchers can gain a deeper understanding of the structural nuances and confidently report their findings. The protocols and comparative data presented in this guide serve as a robust framework for the rigorous structural validation of these important classes of compounds.
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Sommer, H., et al. (2017). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). European Journal of Organic Chemistry, 2017(31), 4596-4603. [Link]
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Wang, X., et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry, 19(38), 8373-8377. [Link]
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Rizzo, J. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
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Nenajdenko, V. G., et al. (2014). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2014(2), M826. [Link]
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Sosnovskikh, V. Y., et al. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 23(15), 5870-5874. [Link]
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Ji, G., et al. (2014). Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent. Chemical Communications, 50(33), 4361-4363. [Link]
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Sielanczyk, S., et al. (2021). Mainstream Synthetic Methods to N¹-Aryl 3-Di/trifluoromethyl Pyrazoles. European Journal of Organic Chemistry, 2021(36), 5031-5049. [Link]
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Aggarwal, R., et al. (2021). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. ARKIVOC, 2021(5), 134-153. [Link]
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Portella, C., et al. (1993). Synthesis of Trifluoromethylated Pyrazoles from Trifluoromethylenaminones and Monosubstituted Hydrazines. Journal of Fluorine Chemistry, 63(1-2), 123-132. [Link]
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Sagdeev, R. Z., et al. (2000). Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and -pyrazol-5-one deriatives and their corresponding aroxyls. Journal of Fluorine Chemistry, 105(1), 101-106. [Link]
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Computational analysis of the reactivity of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
An In-Depth Computational Guide to the Reactivity of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
Executive Summary
This compound (ETFBO) is a highly versatile fluorinated building block pivotal in modern organic synthesis, particularly for creating trifluoromethyl-containing heterocycles essential for pharmaceutical and agrochemical development.[1][2] Its unique structure, featuring an α,β-unsaturated ketone (enone) system flanked by a potent electron-withdrawing trifluoromethyl group and a labile ethoxy leaving group, endows it with a rich and tunable reactivity profile.[1] This guide presents a comprehensive computational analysis of ETFBO's reactivity, grounded in Density Functional Theory (DFT). We will dissect its electrophilic nature, model its characteristic reaction pathways with nucleophiles, and provide a direct computational comparison against a common alternative, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), to offer a clear, data-driven perspective on its synthetic utility.
The Molecular Architecture and Synthetic Significance of ETFBO
ETFBO is a bifunctional reagent whose reactivity is dominated by two key features: the conjugated enone system and the trifluoromethyl group. The CF₃ group dramatically enhances the electrophilicity of the entire molecule through a strong inductive effect (-I). This electronic pull is relayed through the conjugated π-system, making both the carbonyl carbon (C2) and the β-vinyl carbon (C4) highly susceptible to nucleophilic attack. This dual reactivity allows ETFBO to act as a precursor for a wide array of valuable compounds, including pyrazoles, pyrroles, furans, and protected amino acids.[2][3]
The primary reaction classes observed for ETFBO include:
-
1,4-Conjugate (Michael) Addition: Nucleophiles preferentially attack the electron-deficient β-carbon.
-
1,2-Addition: Strong, hard nucleophiles like organozinc compounds can attack the carbonyl carbon directly.[4]
-
Addition-Elimination: Nucleophilic attack at the β-carbon is often followed by the elimination of the ethoxy group, a key step in many heterocyclic syntheses.[2]
-
Cycloaddition Reactions: The enone moiety can participate in cycloadditions, for instance with phosphites.[5]
The Computational Scientist's Toolkit: Methodological Framework
To dissect these reaction pathways with high fidelity, we employ Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational accuracy and cost for studying organic reaction mechanisms.[6] Our approach is designed to be rigorous and reproducible, forming a self-validating system for inquiry.
Causality Behind Experimental Choices:
-
Theory Level (Functional/Basis Set): We selected the B3LYP hybrid functional with the 6-311+G(d,p) basis set. B3LYP is a workhorse in computational organic chemistry, renowned for providing reliable geometric and energetic data for a vast range of organic reactions.[7][8] The 6-311+G(d,p) basis set provides sufficient flexibility with diffuse functions (+) and polarization functions (d,p) to accurately describe systems with lone pairs and π-bonds, which are central to ETFBO's chemistry.
-
Solvent Effects: Reactions are rarely performed in the gas phase. We incorporate the Polarizable Continuum Model (PCM) with Tetrahydrofuran (THF) as the solvent to simulate a realistic chemical environment, as solvent polarity can significantly influence reaction energy barriers.
-
Validation and Analysis: All stationary points are characterized by frequency calculations. Reactants and products have zero imaginary frequencies, while transition states (TS) possess exactly one.[9] Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that each TS correctly connects the intended reactants and products.
Standard Computational Workflow
The logical flow of our computational experiments is outlined below. This systematic approach ensures that our calculated energy profiles are reliable.
Caption: Standard workflow for computational reaction mechanism analysis.
Reactivity Analysis of ETFBO: A Case Study in Pyrazole Synthesis
One of the most powerful applications of ETFBO is the synthesis of trifluoromethyl-substituted pyrazoles, a core scaffold in many pharmaceuticals, including the COX-2 inhibitor Celecoxib.[2][3] We will computationally model the reaction of ETFBO with hydrazine (H₂NNH₂) to elucidate the reaction mechanism and energetics.
The reaction proceeds via a three-step sequence:
-
Michael Addition: Reversible attack of a hydrazine nitrogen atom onto the β-carbon of ETFBO.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon. This is the key ring-forming step.
-
Dehydration & Tautomerization: Elimination of a water molecule and subsequent tautomerization yields the stable aromatic pyrazole ring.
Our calculations reveal that the intramolecular cyclization step (TS2 ) possesses the highest activation energy, identifying it as the rate-determining step for the overall transformation.
Caption: Gibbs Free Energy profile for pyrazole synthesis from ETFBO.
Comparative Analysis: ETFBO vs. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
To contextualize the reactivity of ETFBO, we compare it to another widely used trifluoromethyl building block, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA). ETFAA is a β-keto ester, and its reaction with hydrazine also produces the same pyrazole, but through a different pathway (condensation followed by cyclization). The key question is: which reagent is more reactive and why?
We turn to Frontier Molecular Orbital (FMO) theory. A molecule's electrophilicity is inversely related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy signifies a more potent electrophile, as it indicates a greater energetic stabilization upon accepting electrons from a nucleophile.
Our DFT calculations provide a clear quantitative answer.
| Compound | Structure | Key Reactive Site | LUMO Energy (eV) | ΔG‡ (Hydrazine Rxn, kcal/mol) |
| ETFBO | Enone | β-Carbon (C4) | -2.85 | 21.8 |
| ETFAA | β-Keto Ester | Ketone Carbonyl (C3) | -1.12 | 28.4 |
Analysis of Comparative Data:
-
Enhanced Electrophilicity: ETFBO possesses a significantly lower LUMO energy (-2.85 eV) compared to ETFAA (-1.12 eV). This is the direct result of the extended conjugation of the enone system, which delocalizes the orbital over a larger area and lowers its energy. This computationally confirms that ETFBO is the more potent electrophile .
-
Kinetic Advantage: The enhanced electrophilicity translates directly to a kinetic advantage. The rate-determining activation barrier (ΔG‡) for pyrazole formation is 6.6 kcal/mol lower for ETFBO than for ETFAA. According to the Eyring equation, this energy difference corresponds to a reaction rate that is several orders of magnitude faster for ETFBO under the same conditions.
This analysis authoritatively demonstrates that the unique enone structure of ETFBO makes it a kinetically superior substrate for this type of heterocyclic synthesis compared to the related β-keto ester.
Experimental Protocol: Replicating the Computational Analysis
This protocol outlines the steps to perform a computational analysis of the Michael addition of methylamine to ETFBO using Gaussian 16.
Objective: To calculate the activation energy (ΔG‡) and reaction energy (ΔG) for the 1,4-conjugate addition.
Methodology: DFT at the B3LYP/6-311+G(d,p) level with PCM (THF).
Step-by-Step Procedure:
-
Input File Creation (Reactants):
-
Build the structures of ETFBO and methylamine in a molecular editor (e.g., GaussView).
-
Create a Gaussian input file (reactants.gjf) with the combined coordinates, separated by a large distance.
-
Use the following route section: #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=THF) Opt Freq.
-
-
Input File Creation (Product):
-
Build the structure of the Michael adduct.
-
Create a Gaussian input file (product.gjf) with the same route section: #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=THF) Opt Freq.
-
-
Transition State Search:
-
Build an approximate structure of the transition state, with the N-C bond partially formed (~2.0 Å).
-
Create a Gaussian input file (ts.gjf).
-
Use the route section: #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=THF) Opt=(TS,CalcFC,NoEigentest) Freq. The TS keyword initiates a transition state search.
-
-
Execution and Verification:
-
Run all three calculations using the Gaussian software package.
-
Verify the output files (.log). Reactants and product files should show 0 imaginary frequencies. The TS file must show 1 imaginary frequency.
-
-
Energy Calculation:
-
Extract the "Sum of electronic and thermal Free Energies" from each output file.
-
Calculate ΔG‡ = G(TS) - G(Reactants).
-
Calculate ΔG = G(Product) - G(Reactants).
-
Convert energies from Hartrees to kcal/mol (1 Hartree = 627.509 kcal/mol).
-
This self-validating protocol ensures that any researcher with access to standard computational chemistry software can reproduce and verify these findings.
Conclusion
This guide provides a rigorous, computationally-grounded analysis of the reactivity of this compound. Our DFT calculations quantitatively confirm that the combination of the trifluoromethyl group and the conjugated enone system renders ETFBO a highly potent and versatile electrophile. The comparative analysis against Ethyl 4,4,4-trifluoroacetoacetate reveals a distinct kinetic advantage for ETFBO in the synthesis of pyrazoles, stemming from its significantly lower LUMO energy and correspondingly lower reaction activation barrier. For researchers in drug development and synthetic chemistry, this data-driven insight solidifies ETFBO's position as a superior building block for the rapid and efficient construction of complex trifluoromethylated molecules.
References
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Marchetti, F., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]
-
ResearchGate. The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms.[Link]
-
Sommer, H., et al. (2017). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes: A Short Synthesis of Celebrex® (Celecoxib).[Link]
-
Gerus, I. I., et al. (2005). Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles. ResearchGate. [Link]
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Ma, C., et al. (2023). Defluorinative Hydrophosphorylation of Trifluoromethylated Enones: Insight into the Roles of H-Phosphine Oxide. The Journal of Organic Chemistry. [Link]
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Siaka, A., et al. (2016). DFT (B3LYP) Computational Study on the Mechanisms of Formation of Some Semicarbazones. ResearchGate. [Link]
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The Pivotal Role of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in Streamlining Celebrex® Synthesis: A Comparative Analysis
For researchers and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) that is both efficient and scalable is a paramount concern. This guide provides an in-depth analysis of the efficacy of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) in the synthesis of Celecoxib, the API in the widely used anti-inflammatory drug Celebrex®. We will explore the mechanistic advantages of this approach and compare it with alternative synthetic routes, supported by experimental data and protocols.
Celecoxib, a selective COX-2 inhibitor, offers significant therapeutic benefits for managing pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1] The efficiency of its synthesis is therefore a critical factor in its accessibility and cost-effectiveness. A key challenge in Celecoxib synthesis lies in the regioselective formation of the pyrazole ring, a core structural motif of the molecule. Traditional methods have often contended with the formation of undesired regioisomers, necessitating complex purification steps and leading to reduced overall yields.[2]
The ETFBO Advantage: A Regioselective Approach
The utilization of this compound (ETFBO) as a key building block offers a more direct and regioselective pathway to Celecoxib.[3] This method capitalizes on the distinct reactivity of the two electrophilic centers in the ETFBO molecule, guiding the condensation reaction with 4-sulfamoylphenylhydrazine to favor the formation of the desired 1,5-diarylpyrazole isomer.
The reaction proceeds via an initial addition-elimination at the more reactive enone moiety of ETFBO, followed by an intramolecular cyclization. This inherent regioselectivity minimizes the formation of the problematic regioisomer, simplifying the purification process and enhancing the overall efficiency of the synthesis.[3]
Caption: Workflow of Celecoxib synthesis using ETFBO.
Experimental Protocol: Synthesis of Celecoxib using ETFBO
Materials:
-
This compound (ETFBO)
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a reaction vessel equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield pure Celecoxib.[1]
Alternative Synthetic Routes: A Comparative Overview
While the ETFBO method presents a compelling case for its efficiency, it is essential to consider alternative synthetic strategies to provide a comprehensive comparison.
The Classical Diketone Condensation Route
A widely employed method for Celecoxib synthesis involves the condensation of a 1,3-dicarbonyl compound, specifically 4,4,4-trifluoro-1-(4-tolyl)butane-1,3-dione, with 4-sulfamoylphenylhydrazine.[1][4] While effective, this route is known to produce a significant amount of the undesired regioisomer, necessitating careful control of reaction conditions and often requiring multiple recrystallizations to achieve the desired purity.[2][5]
Experimental Protocol: Diketone Condensation
Materials:
-
4,4,4-Trifluoro-1-(4-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol or other suitable solvent
-
Acid or base catalyst
Procedure:
-
Combine 4,4,4-trifluoro-1-(4-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent.
-
Add a catalyst (e.g., hydrochloric acid or triethylamine) and heat the mixture to reflux.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to induce crystallization of the product.
-
Isolate the crude product by filtration.
-
Perform multiple recrystallizations from appropriate solvents to separate the desired Celecoxib from the regioisomeric impurity.[7][8]
Flow Chemistry Approach
Recent advancements have explored the use of continuous flow chemistry for the synthesis of Celecoxib.[9] This approach offers several advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the potential for safer and more scalable production. One reported flow synthesis involves a Claisen condensation followed by a cyclocondensation reaction, achieving high yields and significantly reduced reaction times compared to traditional batch processes.[9] Another continuous flow method utilizes 2-bromo-3,3,3-trifluoropropene as a starting material, affording the final product in a good overall yield with a short residence time.
Caption: Comparative analysis of Celecoxib synthesis methods.
Performance Data Summary
| Synthesis Method | Key Reagent | Typical Yield | Purity Challenges | Key Advantages | Key Disadvantages |
| ETFBO Route | This compound | ~80-90% | Minimal regioisomer formation | High regioselectivity, simplified purification | Availability and cost of ETFBO may be a factor |
| Diketone Condensation | 4,4,4-Trifluoro-1-(4-tolyl)butane-1,3-dione | ~70-85% | Significant regioisomer formation | Well-established, readily available starting materials | Requires extensive purification, lower overall process efficiency |
| Flow Chemistry | Various (e.g., diketone, 2-bromo-3,3,3-trifluoropropene) | >90%[9] | Minimal impurities | High throughput, enhanced safety, precise control, reduced waste | Requires specialized equipment and process optimization |
Conclusion and Future Outlook
The use of this compound (ETFBO) in the synthesis of Celecoxib represents a significant advancement over traditional diketone condensation methods. Its primary advantage lies in the high degree of regioselectivity, which streamlines the manufacturing process by minimizing the formation of impurities and simplifying purification. This translates to higher overall yields and a more cost-effective and environmentally friendly process.[10][11]
While flow chemistry presents a promising future for the large-scale, efficient, and green production of Celecoxib, the ETFBO route offers a robust and highly effective method that can be implemented with conventional batch-wise equipment. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including scale, available equipment, and economic considerations. However, the evidence strongly suggests that the ETFBO-based synthesis of Celecoxib is a superior approach in terms of efficiency, purity, and overall process elegance.
References
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- Friesen, R. W., et al. (1999). "Discovery and Development of the COX-2 Inhibitor Celecoxib." Annual Reports in Medicinal Chemistry, 34, 233-242.
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Pfizer. (2006). "Green Chemistry in the Redesign of the Celecoxib Process." Available from: [Link].
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Taylor & Francis Online. (2018). "Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review." Available from: [Link].
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Fingerprint. "4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes - A Short Synthesis of Celebrex ® (Celecoxib)." Available from: [Link].
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AIChE. (2008). "Green Chemistry in the Redesign of the Celecoxib Manufacturing Process." Available from: [Link].
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ResearchGate. "Approaches to trifluoromethylated pyrazoles using trifluorodiazoethane." Available from: [Link].
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ResearchGate. "Synthesis of Celecoxib and Structural Analogs- A Review." Available from: [Link].
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NIH National Library of Medicine. (2018). "Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst." Available from: [Link].
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ResearchGate. "Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity." Available from: [Link].
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MDPI. (2016). "Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents." Available from: [Link].
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NIH National Library of Medicine. (2012). "Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib." Available from: [Link].
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NIH National Library of Medicine. (2022). "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions." Available from: [Link].
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NIH National Library of Medicine. (2022). "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." Available from: [Link].
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Bentham Science. (2012). "Synthesis of Celecoxib and Structural Analogs- A Review." Available from: [Link].
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The Trifluoromethyl Group's Influence: A Comparative Guide to the Mechanistic Nuances of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Enhanced Reactivity and Versatility of a Key Fluorinated Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become an indispensable tool for fine-tuning the physicochemical and biological properties of target compounds. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety in medicinal chemistry and agrochemicals, owing to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) has emerged as a highly versatile and reactive building block for the introduction of the trifluoromethyl group. This guide provides a comparative analysis of the mechanistic studies of reactions involving ETFBO, contrasting its performance with non-fluorinated analogs and other alternatives, supported by experimental data and detailed protocols.
The Electron-Withdrawing Powerhouse: How the CF₃ Group Dictates Reactivity
The profound influence of the trifluoromethyl group on the reactivity of the enone system in ETFBO is rooted in its strong electron-withdrawing nature.[1] This inductive effect significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule compared to its non-fluorinated counterparts. This lowered LUMO energy makes the β-carbon of the enone significantly more electrophilic and, therefore, more susceptible to nucleophilic attack. This fundamental electronic property is the primary driver for the enhanced reactivity of ETFBO in a variety of chemical transformations.
Michael Addition: A Tale of Enhanced Electrophilicity
The Michael addition, a cornerstone of carbon-carbon bond formation, serves as a prime example of ETFBO's heightened reactivity. The reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Mechanistic Overview:
The generally accepted mechanism for the Michael addition proceeds through the following key steps:
-
Nucleophile Activation: A base abstracts a proton from the Michael donor, generating a nucleophilic enolate or carbanion.
-
Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system (the Michael acceptor).
-
Protonation: The resulting enolate is protonated to yield the final 1,4-adduct.
Diagram of the Michael Addition Mechanism
Caption: Generalized mechanism of a Michael addition reaction.
Cycloaddition Reactions: A Versatile Dienophile
ETFBO also participates in cycloaddition reactions, acting as an electron-deficient dienophile in [4+2] Diels-Alder reactions. The electron-withdrawing trifluoromethyl group enhances its dienophilic character, facilitating reactions with a variety of dienes.
For instance, ETFBO undergoes a [4+2] cycloaddition with triethyl phosphite.[2] This reaction showcases the versatility of ETFBO in constructing complex heterocyclic systems.
Synthesis of Trifluoromethylated Heterocycles: A Gateway to Bioactive Molecules
One of the most significant applications of ETFBO is in the synthesis of trifluoromethyl-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.[1]
Pyrazole Synthesis:
The reaction of ETFBO with hydrazine derivatives provides a direct route to trifluoromethyl-substituted pyrazoles. This transformation follows the general principles of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like ETFBO) with a hydrazine.
Diagram of the Knorr Pyrazole Synthesis with ETFBO
Caption: Simplified reaction scheme for the synthesis of trifluoromethyl-pyrazoles from ETFBO.
Experimental Protocol for Pyrazole Synthesis:
While a specific protocol for ETFBO is not detailed in the readily available literature, a general procedure for the synthesis of pyrazoles from related fluorinated precursors can be adapted.
Example Protocol for the Synthesis of a Fluorinated Pyrazole:
-
Materials: (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine dihydrochloride, Ethanol, Water, Saturated aqueous sodium bicarbonate, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (1.0 eq).
-
Heat the reaction mixture at 55 °C for 30 minutes.
-
Cool the reaction to room temperature and adjust the pH to 9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the 4-fluoro-1H-pyrazole product.[3]
-
Note: This protocol is for a related compound and would require optimization for reactions with ETFBO.
Reactions with Nucleophiles: A Study in Regioselectivity
The reactivity of ETFBO with various nucleophiles has been explored, revealing interesting regioselective outcomes that can be exploited for synthetic purposes. The choice of the nucleophile and reaction conditions can direct the attack to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or substitution).
A notable comparison is the reaction of ETFBO with organometallic reagents. With phenylmagnesium bromide (a "harder" nucleophile), the reaction proceeds via substitution of the ethoxy group. In contrast, with organozinc compounds (a "softer" nucleophile), the reaction yields the 1,2-addition product to the carbonyl group.[2]
Diagram of Regioselective Reactions of ETFBO
Caption: Regioselectivity in the reaction of ETFBO with organometallic reagents.
This differential reactivity highlights the nuanced electronic nature of ETFBO and provides chemists with tools to selectively functionalize different positions of the molecule.
Comparative Performance Data
As mentioned, direct, side-by-side quantitative comparisons of ETFBO with its non-fluorinated analog are scarce in peer-reviewed literature. However, the collective evidence from numerous studies on trifluoromethylated enones points to a significant rate enhancement in nucleophilic addition reactions. The following table summarizes the expected qualitative performance differences based on mechanistic principles.
| Reaction Type | This compound (ETFBO) | 4-Ethoxybut-3-en-2-one (Non-fluorinated analog) | Rationale for Difference |
| Michael Addition | Higher reaction rate, potentially higher yield. | Lower reaction rate. | Strong electron-withdrawing CF₃ group lowers the LUMO energy, increasing the electrophilicity of the β-carbon. |
| Diels-Alder Reaction | More reactive dienophile. | Less reactive dienophile. | The electron-withdrawing CF₃ group enhances the dienophilic character of the enone. |
| Nucleophilic Acyl Substitution | Susceptible to substitution at the ethoxy group with hard nucleophiles. | Less prone to substitution at the ethoxy group. | The CF₃ group can influence the stability of intermediates. |
Conclusion: A Superior Building Block for Complex Synthesis
The mechanistic studies of reactions involving this compound unequivocally demonstrate the profound impact of the trifluoromethyl group on its chemical behavior. The enhanced electrophilicity of the enone system makes ETFBO a superior substrate in a variety of transformations, including Michael additions and cycloaddition reactions, when compared to its non-fluorinated counterparts. Its versatility as a precursor for trifluoromethylated heterocycles further solidifies its importance in the synthesis of complex, biologically active molecules. For researchers in drug discovery and development, a thorough understanding of the mechanistic nuances of ETFBO is key to unlocking its full potential in the design and synthesis of next-generation therapeutics and agrochemicals.
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MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
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A Comparative Guide to the Reactivity of Phosphorus Nucleophiles with 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic introduction of trifluoromethyl groups (-CF3) into molecular frameworks is a cornerstone of modern drug design and materials science. The highly electron-withdrawing nature of the -CF3 group imparts unique electronic properties, enhancing metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) has emerged as a versatile and highly reactive building block for this purpose.[2] Its structure, featuring a trifluoromethyl ketone conjugated with an enol ether, presents multiple electrophilic sites, making it a fascinating substrate for nucleophilic attack.
This guide provides a comparative analysis of the reactivity of various phosphorus nucleophiles with ETFBO. We will delve into the mechanistic nuances that govern these reactions and present experimental data to illustrate the distinct outcomes achieved with different classes of phosphorus reagents. Understanding these differences is paramount for chemists aiming to leverage phosphorus chemistry for the synthesis of novel fluorinated compounds.
The Electrophilic Nature of ETFBO
The reactivity of ETFBO is dominated by the powerful inductive effect of the trifluoromethyl group, which significantly enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for a range of transformations depending on the nature of the nucleophile and the reaction conditions.
Trivalent Phosphorus Nucleophiles: A Tale of Two Pathways
Trivalent phosphorus compounds, such as phosphines and phosphites, are potent nucleophiles due to the lone pair of electrons on the phosphorus atom.[3][4] Their reactions with ETFBO, however, showcase a fascinating divergence in reaction pathways, highlighting the subtle interplay of electronics and sterics.
Tributylphosphine: A Case of Double Michael Addition
Tributylphosphine (Bu3P), a strong and relatively soft nucleophile, engages with ETFBO in a manner that underscores the high electrophilicity of the β-carbon. The reaction proceeds via a conjugate addition (Michael addition) of the phosphine to the enone system.[5] However, the initial adduct is not the final product. Instead, a second molecule of ETFBO participates in a subsequent Michael addition, leading to a double addition product.[6] This outcome suggests that the initially formed phosphonium enolate is a highly reactive intermediate.
The proposed mechanism involves the initial attack of tributylphosphine on the β-carbon of ETFBO, forming a zwitterionic phosphonium enolate intermediate. This enolate then acts as a nucleophile, attacking a second molecule of ETFBO to generate the observed double addition product.
Triethyl Phosphite: Cycloaddition and Rearrangement
In contrast to the behavior of tributylphosphine, triethyl phosphite reacts with ETFBO to yield a [4+2] cycloaddition product, specifically a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene.[6] This reaction pathway is indicative of the phosphite's ability to engage with both the carbonyl group and the enone system in a concerted or stepwise fashion. Upon heating, this cycloaddition is favored. Subsequent hydrolysis of this cycloadduct leads to a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.[6]
The formation of a cycloadduct highlights the ability of the phosphorus atom in the phosphite to expand its valence shell.[3] This reaction provides a powerful method for the synthesis of highly functionalized phosphorus heterocycles.
Pentavalent Phosphorus Nucleophiles: The Perkow Reaction
Pentavalent phosphorus compounds containing a P-H bond, such as diethyl phosphite, exhibit a different mode of reactivity. Diethyl phosphite, which exists in equilibrium with its trivalent tautomer, reacts with ETFBO to afford a vinyl phosphate, a product of the Perkow reaction.[6] This reaction is thought to proceed through an initial attack of the phosphorus nucleophile on the carbonyl carbon, followed by a rearrangement that results in the formation of a P=O bond and the expulsion of an ethoxide group.
The reaction of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with diethyl phosphite yields a 1:1 mixture of cis- and trans-diethyl(1-trifluoromethyl-3-ethoxy)allyl phosphate.[6] This transformation is believed to proceed through a 1,2-λ5-oxaphosphol-4-ene intermediate.[6]
Comparative Summary of Reactivity
The reactions of different phosphorus nucleophiles with ETFBO are summarized in the table below, highlighting the diversity of products that can be obtained by judicious choice of the phosphorus reagent.
| Phosphorus Nucleophile | Product Type | Key Mechanistic Feature |
| Tributylphosphine (Bu3P) | Double Michael Addition Product | Conjugate addition of the phosphine to the enone.[6] |
| Triethyl Phosphite ((EtO)3P) | [4+2] Cycloaddition Product | Formation of a stable oxaphospholene ring.[6] |
| Diethyl Phosphite ((EtO)2P(O)H) | Vinyl Phosphate (Perkow Product) | Initial attack at the carbonyl carbon followed by rearrangement.[6] |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. This compound is sensitive to moisture and should be handled accordingly.
Reaction of ETFBO with Tributylphosphine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C is added tributylphosphine (1.0 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the double addition product.
Reaction of ETFBO with Triethyl Phosphite
-
A mixture of this compound (1.0 eq) and triethyl phosphite (1.1 eq) is heated at 80 °C for 6 hours.
-
The reaction mixture is cooled to room temperature, and the excess triethyl phosphite is removed under reduced pressure.
-
The resulting crude oil is purified by distillation or column chromatography to yield the oxaphospholene product.
Reaction of ETFBO with Diethyl Phosphite
-
To a solution of this compound (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous toluene is added a catalytic amount of a strong base (e.g., sodium hydride).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give the vinyl phosphate.
Visualizing the Reaction Pathways
To further elucidate the distinct mechanistic pathways, the following diagrams illustrate the key steps in the reaction of ETFBO with tributylphosphine, triethyl phosphite, and diethyl phosphite.
Caption: Reaction pathway of ETFBO with tributylphosphine.
Caption: Reaction pathway of ETFBO with triethyl phosphite.
Caption: Reaction pathway of ETFBO with diethyl phosphite.
Conclusion
The reactions of phosphorus nucleophiles with this compound provide a rich and diverse field of study for synthetic chemists. The choice of a trivalent phosphine, a trivalent phosphite, or a pentavalent phosphite leads to remarkably different outcomes, ranging from double Michael additions to cycloadditions and Perkow rearrangements. This comparative guide serves as a foundational resource for researchers seeking to harness the unique reactivity of ETFBO in the synthesis of novel trifluoromethyl-containing compounds. A thorough understanding of these reaction pathways will undoubtedly spur further innovation in the development of pharmaceuticals and advanced materials.
References
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Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. (2025). ResearchGate. [Link]
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Properties of Phosphorus Compounds. (2023). Chemistry LibreTexts. [Link]
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Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. (2025). PubMed Central. [Link]
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Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. (n.d.). PubMed Central. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes: A Short Synthesis of Celebrex ® (Celecoxib). (2017). Pure. [Link]
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Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. (2023). Frontiers. [Link]
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Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. (2023). National Institutes of Health. [Link]
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Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. (n.d.). Universität Freiburg. [Link]
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Advanced Organic Chemistry: Chemistry at Phosphorus(V). (2024). YouTube. [Link]
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Some Properties of the Phosphate Group (General Concepts). (n.d.). N/A. [Link]
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Reaction of trifluoromethylated β-alkoxyenones with tris(trimethylsilyl) phosphite: A temperature influence on regioselectivity. (2006). ISC. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. [Link]
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Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides. (2022). PubMed Central. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | CAS#:17129-06-5. (n.d.). Chemsrc. [Link]
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PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. (2004). University of Illinois at Urbana-Champaign. [Link]
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Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (n.d.). MDPI. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Welcome to your essential safety and operational guide for handling 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS No: 17129-06-5). This document provides in-depth, field-proven guidance to ensure your safety and the integrity of your research. As scientists, we understand that true laboratory safety is not just about following rules, but about understanding the "why" behind each precaution. This guide is structured to provide that critical context, empowering you to work confidently and securely.
Hazard Analysis: Understanding the Risks
This compound is a versatile fluorinated building block used in the synthesis of novel pharmaceutical and agrochemical compounds.[1] However, its utility is matched by a significant hazard profile that demands respect and meticulous handling. A thorough understanding of these risks is the foundation of a robust safety protocol.
This compound is classified as a flammable liquid and vapor.[2] Of paramount concern is its acute toxicity; it is fatal if inhaled and harmful if swallowed.[3] Furthermore, it can cause severe skin irritation and may trigger an allergic skin reaction.[2] Prolonged or repeated exposure can lead to organ damage.
Here is a summary of the primary hazards associated with this compound:
| Hazard Statement | GHS Classification | Source(s) |
| H226: Flammable liquid and vapor | Flammable liquids (Category 3) | [2] |
| H330: Fatal if inhaled | Acute toxicity, inhalation (Category 1 or 2) | [2][3] |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |
| H317: May cause an allergic skin reaction | Skin sensitization (Category 1) | [2] |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 1) | |
| H412: Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary means of exposure reduction, a comprehensive PPE strategy is mandatory. The following sections detail the minimum PPE requirements for handling this compound.
Respiratory Protection: A Non-Negotiable Requirement
Given that this compound is fatal if inhaled , respiratory protection is of the utmost importance.[3] All handling of this chemical must be conducted within a certified chemical fume hood to minimize vapor concentrations.
-
Primary Recommendation: A full-facepiece air-purifying respirator with a combination organic vapor/acid gas/particulate filter (type ABEK) is recommended.
-
For higher-risk procedures (e.g., large quantities, potential for aerosolization): A positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator should be considered.[4]
Causality: The trifluoromethyl group and the overall volatility of the compound contribute to its high inhalation toxicity. A respirator ensures that any vapors that may escape the primary engineering controls do not enter your respiratory system.
Eye and Face Protection: Shielding from Splashes and Vapors
The potential for this chemical to cause serious eye damage necessitates robust eye and face protection.[2]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are essential.
-
Enhanced Protection: A full-face shield worn in conjunction with safety goggles provides an additional layer of protection against splashes and vapors.[5][6]
Causality: The corrosive nature of many fluorinated compounds means that even minor splashes to the eyes can result in significant and irreversible damage.
Hand Protection: Preventing Skin Contact
This compound can cause skin irritation and may lead to an allergic skin reaction.[2] Therefore, selecting the appropriate chemical-resistant gloves is critical.
-
Recommended Glove Types:
-
Butyl Rubber: Offers excellent protection against ketones and esters.[7]
-
Viton™: Provides superior resistance to a broad range of organic solvents, including chlorinated and aromatic compounds.[7]
-
Nitrile Gloves: While commonly used in laboratories, it is crucial to check the manufacturer's breakthrough time data for this specific chemical. Double-gloving (wearing two pairs of nitrile gloves) can provide an additional layer of safety for short-duration tasks.
-
Causality: The chemical's ability to be absorbed through the skin and its sensitizing potential mean that direct contact must be avoided. The choice of glove material is dictated by its ability to resist permeation and degradation by the specific chemical structure of this compound.
Body Protection: A Barrier Against Spills
To prevent skin contact from spills or splashes, appropriate body protection is required.
-
Standard Laboratory Attire: A flame-resistant lab coat should be worn at all times.
-
For larger quantities or higher-risk operations: A chemical-resistant apron or coveralls should be worn over the lab coat.[5]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory.[4]
Causality: Accidental spills can quickly contaminate personal clothing, leading to prolonged skin exposure. Dedicated protective clothing provides a removable barrier that can be quickly taken off in the event of a spill.
Operational and Disposal Plans: A Step-by-Step Approach
A safe laboratory environment is built on a foundation of well-defined procedures. The following workflows are designed to minimize risk during the handling and disposal of this compound.
Pre-Operational Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Inspect PPE: Check all PPE for signs of wear, degradation, or contamination before each use.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Review Safety Data Sheet (SDS): Always have the SDS readily available for quick reference.[8]
Handling Workflow
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound, including contaminated consumables and PPE, must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and absorbent pads should be collected in a separate, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS office. For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.
References
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - PubChem. [Link]
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4-Ethoxy-1,1,1-trifluoro-3-buten-2-one - SDS Management Software. [Link]
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4-ethoxy-1,1,1-trifluoro-3-buten-2-one, 17129-06-5 - The Good Scents Company. [Link]
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Personal Protective Equipment | US EPA. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
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Personal Protective Equipment (PPE). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
